molecular formula C8H15N3O4 B196035 d-Ala-Gln CAS No. 205252-36-4

d-Ala-Gln

Katalognummer: B196035
CAS-Nummer: 205252-36-4
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: HJCMDXDYPOUFDY-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Alanyl-L-glutamine is a synthetic dipeptide composed of D-alanine and L-glutamine, supplied as a high-purity chemical reagent for research and analytical applications. This compound is structurally characterized by a D-configured alanine residue, distinguishing it from the more common L-alanyl-L-glutamine dipeptide used in nutritional science . This reagent serves as a critical reference standard and tool for analytical method development and validation (AMV) . It is particularly valuable for Quality Control (QC) applications during the commercial production or analysis of glutamic acid and related compounds, supporting compliance in regulatory submissions such as Abbreviated New Drug Applications (ANDAs) . The detailed characterization data provided with the product ensures traceability and reliability for sensitive research protocols. Key Research Applications: Analytical reference standard for method development and validation . Quality control application for glutamic acid and related compound analysis . Research into the biochemical properties and stability of dipeptides with D-amino acid configurations. Chemical Identifiers: CAS Number: 205252-36-4 Molecular Formula: C8H15N3O4 Molecular Weight: 217.22 g/mol Important Notice: This product is intended for research and analytical purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMDXDYPOUFDY-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427208
Record name D-ALANYL-L-GLUTAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205252-36-4
Record name D-ALANYL-L-GLUTAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of d-Ala-Gln

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Alanyl-L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

D-Alanyl-L-glutamine (d-Ala-Gln) is a dipeptide composed of the amino acids D-alanine and L-glutamine. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis methodologies, and its role in biological signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Chemical Structure and Properties

D-Alanyl-L-glutamine is a dipeptide with the D-enantiomer of alanine (B10760859) linked to the L-enantiomer of glutamine via a peptide bond.

Chemical Identity
PropertyValueSource
IUPAC Name 5-amino-2-(2-aminopropanamido)-5-oxopentanoic acid[1]
CAS Number 205252-36-4[1][2][3][4]
Molecular Formula C8H15N3O4[1][2]
Molecular Weight 217.23 g/mol [1]
SMILES OC(--INVALID-LINK--N)=O">C@@HCCC(N)=O)=O[3]
Physicochemical Properties of the Related L-Alanyl-L-Glutamine

While specific experimental data for D-Alanyl-L-Glutamine is limited, the properties of its diastereomer, L-Alanyl-L-Glutamine, provide valuable insights. L-Alanyl-L-Glutamine is noted for its high solubility and stability in aqueous solutions compared to L-glutamine alone, making it a preferred choice for supplementation in clinical and research settings.[5]

PropertyValueSource
Solubility in Water ~586 g/L at room temperature[5]
Appearance White to off-white powder[6]

Synthesis of Alanyl-Glutamine Dipeptides

The synthesis of alanyl-glutamine dipeptides, including D-Alanyl-L-glutamine, can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the use of protecting groups to prevent unwanted side reactions and racemization.

Chemical Synthesis

A general approach to the chemical synthesis of alanyl-glutamine involves the following steps:

  • Protection of Amino Groups : The amino group of the N-terminal amino acid (alanine) is protected, for example, with a carbobenzyloxy (Cbz) or t-butoxycarbonyl (Boc) group.

  • Activation of the Carboxyl Group : The carboxyl group of the protected alanine is activated to facilitate the formation of the peptide bond. This can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an active ester.[7]

  • Peptide Bond Formation : The activated protected alanine is reacted with glutamine (with its carboxyl group potentially protected as an ester) to form the protected dipeptide.

  • Deprotection : The protecting groups are removed to yield the final dipeptide.[8]

One patented method for the preparation of L-Alanyl-L-glutamine involves reacting D-α-chloropropionyl chloride with L-glutamine in a toluene-water solution with an inorganic base to control the pH. The resulting N(2)-D-α-chloropropionyl-L-glutamine is then treated with ammonia (B1221849) to yield L-Alanyl-L-glutamine.[7] It is plausible that a similar strategy could be adapted to synthesize D-Alanyl-L-glutamine by using the appropriate stereoisomers of the starting materials.

Enzymatic Synthesis

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. L-amino acid α-ligase (Lal) from Bacillus subtilis has been shown to catalyze the formation of various dipeptides from unprotected amino acids in an ATP-dependent manner.[9] This enzyme is highly specific and does not react with D-amino acids, thus preventing the formation of undesired diastereomers like D-alanyl-glutamine when L-alanyl-L-glutamine is the target product.[9] A metabolically engineered Escherichia coli strain expressing this ligase has been developed for the fermentative production of L-Alanyl-L-glutamine.[9]

Biological Activity and Signaling Pathways

The biological effects of alanyl-glutamine are primarily attributed to its role as a stable source of glutamine, which is a crucial nutrient for rapidly dividing cells, including enterocytes and immune cells.[10]

mTOR Signaling Pathway

Glutamine and its dipeptide forms, such as alanyl-glutamine, are known to play a significant role in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[11][12][13] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Activation of the mTOR pathway by alanyl-glutamine involves the following key steps:

  • Cellular Uptake : Alanyl-glutamine is transported into the cell.

  • Hydrolysis : The dipeptide is hydrolyzed to release free L-glutamine and D-alanine.

  • mTORC1 Activation : Intracellular glutamine, in concert with other amino acids like leucine, activates the mTORC1 complex.[6][14]

  • Downstream Signaling : Activated mTORC1 phosphorylates downstream targets such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.[11][13]

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm This compound This compound Transporter Amino Acid Transporter This compound->Transporter d-Ala d-Ala Transporter->d-Ala L-Gln L-Gln Transporter->L-Gln mTORC1 mTORC1 L-Gln->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis promotes 4E-BP1->Protein_Synthesis promotes

Activation of the mTOR signaling pathway by this compound.
Other Biological Effects

  • Gut Health : Alanyl-glutamine supplementation has been shown to protect the gastrointestinal tract by reducing bacterial translocation and improving gut barrier function.[5]

  • Anti-inflammatory and Antioxidant Effects : Studies have indicated that alanyl-glutamine can alleviate oxidative stress and inhibit inflammation.[15] In a model of lipopolysaccharide-induced liver injury, alanyl-glutamine treatment reduced levels of inflammatory cytokines and suppressed oxidative stress.[15]

  • Immune Modulation : As a precursor to glutamine, this compound can support immune cell function, as glutamine is a key fuel for lymphocytes and macrophages.[10]

Experimental Protocols

In Vivo Study of L-Alanyl-L-Glutamine in Diabetic Rats

This protocol is adapted from a study investigating the effects of L-glutamine and L-alanyl-L-glutamine in diabetic Wistar rats.[16]

  • Animals : Male Wistar rats.

  • Induction of Diabetes : A single intravenous injection of streptozotocin (B1681764) (60 mg/kg body mass) in citrate (B86180) buffer (pH 4.5).

  • Treatment Groups :

    • Control (non-diabetic) + Saline

    • Diabetic + Saline

    • Control + L-Alanyl-L-Glutamine (400 mg/kg)

    • Diabetic + L-Alanyl-L-Glutamine (400 mg/kg)

  • Administration : Oral gavage daily for 30 days.

  • Parameters Measured : Body mass, food and water intake, urine volume, blood glucose, and fructosamine (B8680336) levels. At the end of the study, tissues such as the jejunum can be collected for morphophysiological and immunohistochemical analysis.[16]

In Vivo Study of L-Alanyl-L-Glutamine during Hydration Stress in Endurance Exercise

This protocol is based on a study examining the efficacy of acute L-alanyl-L-glutamine ingestion during exercise.[17]

  • Subjects : Physically active males.

  • Protocol :

    • Baseline Measurement : Subjects report in a euhydrated state for baseline blood draw and a maximal exercise test.

    • Dehydration : In subsequent trials, subjects dehydrate to -2.5% of their baseline body mass.

    • Rehydration : Subjects rehydrate to -1.5% of their baseline body mass with either water (placebo) or different doses of L-alanyl-L-glutamine (e.g., 0.05 g/kg and 0.2 g/kg).

    • Exercise Protocol : Subjects exercise on a cycle ergometer at a workload eliciting 75% of their VO2 max until exhaustion.

  • Blood Sampling : Blood is drawn at baseline, after dehydration, after rehydration, and immediately post-exercise.

  • Analytes : Plasma glutamine, electrolytes, hormones (aldosterone, vasopressin), and markers of inflammation (C-reactive protein, IL-6), oxidative stress, and muscle damage (creatine kinase).[17]

Conclusion

D-Alanyl-L-glutamine is a specific diastereomer of the more commonly studied L-Alanyl-L-glutamine. Its chemical structure is well-defined, and while specific data on its physicochemical properties and biological activity are less abundant than for its L,L-counterpart, its role as a stable glutamine source suggests significant potential in research and therapeutic applications. The involvement of alanyl-glutamine in key cellular signaling pathways like mTOR highlights its importance in cellular metabolism and growth. Further research is warranted to fully elucidate the unique biological effects of the D-Ala-L-Gln diastereomer.

Chemical structure of D-Alanyl-L-Glutamine.

References

Synthesis and Characterization of D-Alanyl-L-Glutamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide D-alanyl-L-glutamine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and analytical aspects of this compound. This document details common synthesis methodologies, purification techniques, and in-depth characterization protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows and biological signaling pathways are visualized to facilitate understanding.

Introduction

D-alanyl-L-glutamine is a dipeptide composed of D-alanine and L-glutamine. As a stereoisomer of the more common L-alanyl-L-glutamine, it is of significant interest in various fields, including parenteral nutrition, cell culture technology, and pharmaceutical development. The use of dipeptides as a delivery form for amino acids such as glutamine offers advantages in terms of stability and solubility. This guide outlines the key procedures for the successful synthesis and rigorous characterization of D-alanyl-L-glutamine.

Synthesis of D-Alanyl-L-Glutamine

The synthesis of D-alanyl-L-glutamine can be achieved through several chemical routes. The primary challenge lies in the stereospecific formation of the peptide bond. Common methods involve the use of protected amino acids and coupling agents to ensure the desired stereochemistry and to minimize side reactions.

Synthesis via D-α-chloropropionyl chloride

A prevalent method for the synthesis of D-alanyl-L-glutamine involves the reaction of L-glutamine with D-α-chloropropionyl chloride, followed by ammonolysis. This method is often employed in industrial-scale production.[1]

Active Ester Method

Another common approach is the active ester method, where the N-protected D-alanine is activated, for example, with triphenylphosphine (B44618) and hexachloroethane, and subsequently reacted with L-glutamine.[2] This is followed by the deprotection of the amino group.

N-Carboxyanhydride (NCA) Method

The N-carboxyanhydride (NCA) method involves the reaction of L-alanine NCA with L-glutamine. This method can be efficient but requires careful control of reaction conditions to avoid polymerization.

Table 1: Comparison of Synthesis Methods for Alanyl-Glutamine

Synthesis MethodKey ReagentsTypical YieldDiastereomeric Excess (d.e.)Reference
D-α-chloropropionyl chlorideD-α-chloropropionyl chloride, L-glutamine, Ammonia (B1221849)60-70%>95%[1]
Active Ester (Z-D-Ala)Z-D-alanine, Triphenylphosphine, Hexachloroethane, L-glutamine40-65%Not specified[2][3]
Pyruvoyl-L-glutamatePyruvoyl chloride, L-glutamine, O-benzylhydroxylamine, H2/Pd-C~76%>95%[4]

Purification

Purification of the crude D-alanyl-L-glutamine product is crucial to remove unreacted starting materials, byproducts, and any undesired stereoisomers.

Recrystallization

Recrystallization from a suitable solvent system, such as an alcohol-water mixture, is a common and effective method for purifying the final product.[4]

Ion-Exchange Chromatography

For removal of inorganic salts and other charged impurities, ion-exchange chromatography can be employed. Anion-exchange resins in the OH- form are effective for removing acidic byproducts.[5]

Ceramic Membrane Filtration

For enzymatic synthesis routes, ceramic membrane filtration can be used to remove the enzyme from the reaction mixture.[6]

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized D-alanyl-L-glutamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of D-alanyl-L-glutamine and for separating it from its stereoisomers. Chiral HPLC is specifically required to determine the diastereomeric excess.

Table 2: HPLC and UPLC Methods for Alanyl-Glutamine Analysis

ParameterMethod 1: UPLCMethod 2: Chiral HPLC
Column AccQ-Tag Ultra C18 (2.1 x 100 mm, 1.7 µm)Chiralpak AD-H (4.6 x 250 mm, 5 µm)[7]
Mobile Phase Acetonitrile:0.05 M Phosphate buffer pH 4 (70:30)n-Hexane (0.1% acetic acid):Ethanol (75:25)[7]
Flow Rate 0.25 mL/min0.6 mL/min[7]
Detection UV at 215 nmMS (ESI-)[7]
Retention Time L-Alanyl-L-glutamine: 0.77 minAcetyl-L-glutamine: 8.47 min, Acetyl-D-glutamine: 10.83 min[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the synthesized dipeptide. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

Table 3: NMR Spectral Data for Alanyl-Glutamine

NucleusAtomChemical Shift (ppm) - L-Alanyl-L-Glutamine in D₂O
¹H α-H (Ala)4.12-4.18
α-H (Gln)4.12-4.18
β-H (Ala)1.56
β-H (Gln)1.98, 2.13
γ-H (Gln)2.34
¹³C C=O (Ala)~175
C=O (Gln, amide)~178
C=O (Gln, acid)~174
α-C (Ala)~51
α-C (Gln)~54
β-C (Ala)~17
β-C (Gln)~27
γ-C (Gln)~31

Note: Chemical shifts for D-alanyl-L-glutamine are expected to be very similar to those of L-alanyl-L-glutamine. Small differences may be observed depending on the solvent and experimental conditions. The ¹³C NMR data is estimated based on known values for L-alanyl-L-glutamine and its constituent amino acids.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of D-alanyl-L-glutamine and to study its fragmentation pattern, which further confirms its structure. The expected monoisotopic mass is approximately 217.1063 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is observed at m/z 218.1. A common fragment ion corresponds to the loss of the glutamine side chain amide group and subsequent fragmentation, resulting in an ion at m/z 147.1.[8]

Experimental Protocols

Synthesis of D-Alanyl-L-Glutamine via D-α-chloropropionyl chloride
  • Dissolve L-glutamine in a mixture of toluene (B28343) and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of D-α-chloropropionyl chloride in toluene to the L-glutamine solution while maintaining the pH between 9.5 and 10.5 by the dropwise addition of an inorganic base (e.g., 5N NaOH).

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Stop stirring and allow the layers to separate. Remove the toluene layer.

  • To the aqueous layer, add sodium chloride and adjust the pH to 1 with hydrochloric acid.

  • Stir for 10 minutes, then cool to 0-10 °C to precipitate N-(D-α-chloropropionyl)-L-glutamine.

  • Filter and dry the intermediate product.

  • Add the intermediate to a concentrated ammonia solution and heat to carry out the ammonolysis.

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Add methanol (B129727) to the concentrated solution to crystallize the crude D-alanyl-L-glutamine.

  • Filter and dry the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).[1]

Chiral HPLC Analysis
  • Prepare the mobile phase as specified in Table 2.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Dissolve a small amount of the synthesized D-alanyl-L-glutamine in the mobile phase or a compatible solvent.

  • Inject the sample onto the HPLC system.

  • Run the analysis according to the specified conditions and record the chromatogram.

  • Identify the peaks corresponding to the D-alanyl-L-glutamine and any other stereoisomers by comparing with reference standards if available.

Biological Signaling

D-alanyl-L-glutamine, as a source of glutamine, is implicated in the regulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine availability is known to be a critical factor for mTORC1 activation.

mTOR_Signaling AlaGln D-Alanyl-L-Glutamine Gln L-Glutamine AlaGln->Gln Hydrolysis Cell Cell Membrane Transporter Amino Acid Transporters Gln->Transporter Uptake mTORC1 mTORC1 Transporter->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Stimulation FourEBP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: mTOR signaling pathway activated by D-alanyl-L-glutamine.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of D-alanyl-L-glutamine. The presented methodologies and analytical techniques offer a robust framework for researchers and professionals working with this dipeptide. The quantitative data and experimental protocols serve as a practical resource for laboratory work, while the visualization of the synthesis workflow and the mTOR signaling pathway provides a conceptual understanding of the chemical and biological context of D-alanyl-L-glutamine.

Workflow Diagram

Synthesis_Workflow Start Start: D-Alanine & L-Glutamine Derivatives Synthesis Chemical Synthesis (e.g., Active Ester Method) Start->Synthesis Crude Crude D-Alanyl-L-Glutamine Synthesis->Crude Purification Purification (Recrystallization/ Chromatography) Crude->Purification Pure Pure D-Alanyl-L-Glutamine Purification->Pure Characterization Characterization Pure->Characterization HPLC HPLC (Purity, Chiral Separation) Characterization->HPLC NMR NMR (Structure Elucidation) Characterization->NMR MS MS (Molecular Weight, Fragmentation) Characterization->MS

Caption: General workflow for the synthesis and characterization.

References

The Enigmatic Dipeptide: A Technical Examination of D-Alanine and D-Glutamine in Bacterial Physiology and the Quest for D-Alanyl-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the critical roles of D-amino acids in bacterial physiology, with a specific focus on D-Alanine (D-Ala) and D-Glutamine (D-Gln). This whitepaper, targeted at researchers, scientists, and drug development professionals, meticulously outlines their synthesis, incorporation into the bacterial cell wall, and their significance as antimicrobial targets. The report also addresses the current scarcity of scientific literature on the specific dipeptide, D-Alanyl-Glutamine (D-Ala-Gln), highlighting a potential area for future research.

The Central Role of D-Alanine in Bacterial Cell Wall Architecture

D-Alanine is a cornerstone of bacterial survival, primarily due to its indispensable role in the synthesis of peptidoglycan (PG), the major structural component of the bacterial cell wall.[1][2][3][4][5][6] The rigidity of the peptidoglycan sacculus is essential for maintaining cell shape and protecting the bacterium from osmotic lysis.

The synthesis of D-Ala and its incorporation into peptidoglycan precursors is a multi-step enzymatic process occurring in the cytoplasm:

  • Synthesis of D-Alanine: The journey begins with the conversion of L-Alanine, the common proteinogenic amino acid, to its enantiomer, D-Alanine. This reaction is catalyzed by the enzyme Alanine (B10760859) Racemase (Alr) .[5][6] In some bacteria, a D-amino acid transaminase (Dat) can also synthesize D-Ala from pyruvate.[6]

  • Formation of D-Alanyl-D-Alanine: Subsequently, two molecules of D-Alanine are ligated together to form the dipeptide D-Alanyl-D-Alanine (D-Ala-D-Ala) . This ATP-dependent reaction is catalyzed by D-Ala-D-Ala ligase (Ddl) .[5][6][7][8][9][10][11] The D-Ala-D-Ala dipeptide is a crucial component of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.[6][7]

  • Incorporation into Peptidoglycan Precursor: The D-Ala-D-Ala dipeptide is then added to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-meso-diaminopimelic acid/L-Lys) by the enzyme MurF , completing the synthesis of the pentapeptide precursor.[5][6] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.

The terminal D-Alanine of the pentapeptide is critical for the transpeptidation reaction that cross-links adjacent glycan strands, a reaction catalyzed by penicillin-binding proteins (PBPs).[1][6] This cross-linking provides the structural integrity of the cell wall. The D-Ala-D-Ala terminus is the target of glycopeptide antibiotics like vancomycin, which binds to it and sterically hinders the transpeptidation process.[7][11] Furthermore, the enzymes Alr and Ddl are the targets of the antibiotic D-cycloserine.[8]

Quantitative Data on D-Alanine Metabolism
ParameterEnzymeOrganismValueReference
Km for D-AlanineD-Ala aminotransferase (TraA)Pseudoalteromonas sp. CF6-20.422 mM[10]
Km for D-AlanineHigh-affinity transport systemBacillus subtilis1 µM[12]
Km for D-AlanineLow-affinity transport systemBacillus subtilis20 µM[12]
Vmax for D-AlanineHigh-affinity transport systemBacillus subtilis0.6-0.8 nmol/min/mg protein[12]
Vmax for D-AlanineLow-affinity transport systemBacillus subtilis5-12 nmol/min/mg protein[12]
Experimental Protocols for Studying D-Alanine Incorporation

A common method to study the incorporation of D-Alanine into the bacterial cell wall involves metabolic labeling with functionalized D-Alanine analogs.

Protocol: Metabolic Labeling of Peptidoglycan with D-Alanine Analogs

  • Synthesis of D-Alanine Analogs: Synthesize D-Alanine analogs containing bioorthogonal functional groups, such as an azide (B81097) (R-2-amino-3-azidopropanoic acid, azDala) or an alkyne (R-propargylglycine, alkDala).[4]

  • Bacterial Culture and Labeling: Grow the bacterial species of interest in a suitable culture medium. For one or more generations, supplement the medium with the D-Alanine analog (e.g., alkDala or azDala).[4]

  • Click Chemistry Detection: After incubation, harvest and wash the bacterial cells. Detect the incorporated D-Alanine analog by performing a "click chemistry" reaction. For example, azide-functionalized D-Alanine can be detected by reaction with a fluorescently tagged alkyne probe, and vice versa.[4]

  • Visualization: Visualize the labeled bacterial cell walls using fluorescence microscopy. This allows for the spatial and temporal resolution of peptidoglycan synthesis.[4]

Signaling Pathways and Workflows

D_Alanine_Metabolism cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall L-Alanine L-Alanine D-Alanine D-Alanine Pyruvate Pyruvate D-Ala-D-Ala D-Ala-D-Ala UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide PBP Penicillin-Binding Proteins (PBPs) UDP-MurNAc-pentapeptide->PBP Alr Alanine Racemase (Alr) Dat D-amino acid transaminase (Dat) Ddl D-Ala-D-Ala ligase (Ddl) MurF MurF ligase Peptidoglycan Peptidoglycan PBP->Peptidoglycan Transpeptidation

Figure 1: Simplified pathway of D-Alanine metabolism and incorporation into peptidoglycan.

The Role of D-Glutamine in Bacterial Physiology

While less ubiquitous than D-Alanine in peptidoglycan, D-Glutamine (or its related metabolite, D-Glutamate) is also a key component of the cell wall in many bacterial species. In some bacteria, the second position of the peptidoglycan pentapeptide is occupied by D-Glutamine instead of D-Glutamate.[1][2] For instance, in Staphylococcus aureus, the pentapeptide consists of L-alanine, D-glutamine, L-lysine, and two D-alanines.[1]

The synthesis of D-Glutamine is closely linked to D-Glutamate metabolism. Bacteria possess glutamate (B1630785) racemases that can interconvert L-Glutamate and D-Glutamate. D-Glutamine can then be synthesized from D-Glutamate.

The Search for D-Alanyl-Glutamine (this compound): An Uncharted Territory

Despite the well-documented individual roles of D-Alanine and D-Glutamine in bacterial cell wall biosynthesis, there is a notable absence of scientific literature describing a biological function for the dipeptide D-Alanyl-Glutamine (this compound) in bacteria. Extensive searches of scientific databases did not yield significant evidence for its natural occurrence, synthesis, or specific role in bacterial metabolism or signaling.

This lack of evidence suggests several possibilities:

  • Stereospecificity of Ligases: The enzymes responsible for dipeptide synthesis in bacteria may exhibit strict stereospecificity. For example, L-amino acid α-ligase (Lal) from Bacillus subtilis, which can synthesize L-Alanyl-L-Glutamine, has been shown to be specific for L-amino acids and does not produce dipeptides containing D-amino acids.[13] While some D-Ala-D-Ala ligases (Ddl) exhibit broader substrate specificity for the second amino acid, glutamine has not been reported as a common substrate.[9]

  • Lack of a Specific Biological Role: It is possible that the this compound dipeptide does not have a specific, essential function in most bacteria, and therefore, a dedicated biosynthetic pathway has not evolved.

  • A Niche Existence: The this compound dipeptide may be produced in specific, yet-to-be-studied bacterial species or under particular environmental conditions. Its presence may have been overlooked in broader metabolic studies.

Logical_Relationship D-Alanine D-Alanine Peptidoglycan_Synthesis Peptidoglycan Synthesis D-Alanine->Peptidoglycan_Synthesis D-Glutamine D-Glutamine D-Glutamine->Peptidoglycan_Synthesis Known_Function Established Biological Function Peptidoglycan_Synthesis->Known_Function This compound D-Alanyl-Glutamine No_Evidence No Significant Evidence This compound->No_Evidence

Figure 2: Logical relationship of D-Ala, D-Gln, and this compound in bacterial biology.

Future Directions and Implications for Drug Development

The established pathways for D-Alanine and D-Glutamine synthesis and incorporation into the cell wall remain attractive targets for the development of novel antimicrobial agents. The enzymes involved, such as Alanine Racemase and D-Ala-D-Ala ligase, are essential for bacterial viability and are absent in humans, making them highly specific targets.

The absence of information on this compound presents an opportunity for new avenues of research. Investigating the potential for its synthesis by promiscuous ligases or its presence in the metabolome of diverse bacterial species could uncover novel metabolic pathways or signaling molecules. Such a discovery could, in turn, reveal new targets for antimicrobial intervention.

References

Potential role of d-Ala-Gln in neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Role of D-Ala-Gln in Neuroscience For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide D-alanyl-L-glutamine (this compound) is a stable and highly soluble form of L-glutamine, an amino acid critical to a multitude of physiological processes. While extensively utilized in clinical nutrition to support patients in hypercatabolic states, emerging evidence has illuminated its potential therapeutic applications within the field of neuroscience. Glutamine is the most abundant free amino acid in the central nervous system (CNS), where it serves as a primary precursor for the principal excitatory and inhibitory neurotransmitters, glutamate (B1630785) and GABA, respectively.[1][2] This central role in neurotransmission, coupled with its involvement in cellular energy metabolism and anti-inflammatory processes, positions this compound as a compelling candidate for investigation in the context of neurological disorders.

This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroscience. It consolidates quantitative data from preclinical and clinical studies, details key experimental methodologies, and visualizes the complex biological pathways and workflows involved. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to inform future research and therapeutic development.

Core Neurological Function: The Glutamate-Glutamine Cycle

To appreciate the potential of this compound, it is essential to first understand the fundamental role of its constituent amino acid, glutamine, in the brain. The glutamate-glutamine cycle is a critical metabolic pathway that illustrates the symbiotic relationship between neurons and astrocytes, the glial cells that provide metabolic and structural support to neurons.[3]

Glutamate, the primary excitatory neurotransmitter, is released from presynaptic neurons into the synaptic cleft to transmit signals.[3][4] To prevent excitotoxicity from excess glutamate, it is rapidly taken up by surrounding astrocytes via excitatory amino acid transporters (EAATs).[4][5] Within the astrocytes, the enzyme glutamine synthetase converts glutamate into glutamine, a non-neuroactive compound.[1][3] This newly synthesized glutamine is then transported out of the astrocytes and taken up by neurons. Inside the neurons, the enzyme glutaminase (B10826351) converts glutamine back into glutamate, replenishing the neurotransmitter pool for subsequent synaptic release.[2][3][5] This tightly regulated cycle ensures a constant supply of glutamate for neurotransmission while protecting neurons from its potentially toxic effects.[4]

cluster_Astrocyte Astrocyte cluster_Neuron Neuron astrocyte_glutamate Glutamate glutamine_synthetase Glutamine Synthetase astrocyte_glutamate->glutamine_synthetase astrocyte_glutamine Glutamine neuron_glutamine Glutamine astrocyte_glutamine->neuron_glutamine Transport glutamine_synthetase->astrocyte_glutamine glutaminase Glutaminase neuron_glutamine->glutaminase neuron_glutamate Glutamate vesicle Synaptic Vesicle neuron_glutamate->vesicle glutaminase->neuron_glutamate synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release synaptic_cleft->astrocyte_glutamate EAAT Uptake

Figure 1: The Glutamate-Glutamine Cycle between an astrocyte and a neuron.

Potential Neuroprotective Mechanisms of this compound

Research suggests that this compound exerts its neuroprotective effects through several interconnected mechanisms, primarily by providing a stable source of glutamine to support CNS function under stress.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key pathological feature in many neurodegenerative diseases and brain injuries.[6][7][8] Studies have shown that this compound possesses anti-inflammatory properties. In a rat model of diabetic retinopathy, a neurodegenerative complication of diabetes, supplementation with this compound significantly reduced the expression of inflammatory factors in the retina.[9][10] This anti-inflammatory action is consistent with findings in other parts of the body, where this compound has been shown to reduce infection rates and improve the gut barrier in critically ill patients.[9]

Metabolic and Mitochondrial Support

The brain has high energy demands, and impaired glucose metabolism is linked to neuronal dysfunction. This compound has been shown to promote glucose metabolism in diabetic retinas by upregulating key glycolytic enzymes such as pyruvate (B1213749) kinase isozymes 2 (PKM2) and lactate (B86563) dehydrogenase A and B (LDHA/LDHB).[9][10] Furthermore, this compound stimulates the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This stimulation was associated with improved mitochondrial function, as evidenced by the restored levels of mitochondrial proteins TIM23 and TOM20 in diabetic retinas.[9]

Support for Glial Cell Function

Astrocytes are vital for maintaining CNS homeostasis. In conditions like diabetic retinopathy, the function of Müller glial cells (the principal glial cell of the retina) is impaired, characterized by decreased levels of glutamine synthetase (GS) and increased levels of glial fibrillary acidic protein (GFAP), a marker of gliosis or glial scarring.[9] Treatment with this compound has been shown to reverse these changes, mitigating the decline in GS and ameliorating the upregulation of GFAP.[9][10] This suggests that this compound can help rescue the normal function of glial cells, thereby supporting neuronal health.[9]

Provision of Neurotransmitter Precursor

By providing a steady supply of glutamine, this compound ensures the brain can maintain its pools of essential neurotransmitters. Glutamine supplementation has been shown to prevent chronic stress-induced decreases in glutamate and glutamine levels in the mouse prefrontal cortex, enhancing overall glutamatergic signaling.[11][12] In patients with severe traumatic brain injury (TBI), continuous intravenous infusion of this compound significantly increased both plasma and brain glutamine levels without causing a dangerous elevation in brain glutamate, which could lead to excitotoxicity.[13]

cluster_mechanisms Proposed Mechanisms of Action AlaGln This compound Supplementation AntiInflammation ↓ Inflammatory Cytokines AlaGln->AntiInflammation Metabolism ↑ Glycolytic Enzymes (PKM2, LDHA/B) AlaGln->Metabolism Mitochondria ↑ mTOR Signaling ↑ Mitochondrial Function AlaGln->Mitochondria Glia ↑ Glutamine Synthetase ↓ GFAP (Gliosis) AlaGln->Glia Neurotransmitter Stable Glutamine Supply for Glutamate/GABA Synthesis AlaGln->Neurotransmitter Outcome Neuroprotection & Functional Improvement AntiInflammation->Outcome Metabolism->Outcome Mitochondria->Outcome Glia->Outcome Neurotransmitter->Outcome start Induce Diabetes in Rats (STZ Injection) confirm Confirm Hyperglycemia start->confirm randomize Randomize into Groups (Control vs. This compound) confirm->randomize treat Daily IP Injections (Vehicle or this compound) randomize->treat assess Functional & Biochemical Assessment treat->assess erg Electroretinography (ERG) (a-wave, b-wave) assess->erg Function harvest Harvest Retinal Tissue assess->harvest Biochemistry end Data Analysis & Conclusion erg->end wb Western Blot (GS, GFAP, mTOR, etc.) harvest->wb ihc Immunofluorescence (Protein Localization) harvest->ihc wb->end ihc->end

References

Unveiling D-Alanyl-L-Glutamine: A Technical Guide on its Origin, Detection, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of D-alanyl-L-glutamine (D-Ala-Gln), a dipeptide primarily encountered as a stereoisomeric impurity in the synthesis of its commercially significant counterpart, L-alanyl-L-glutamine (L-Ala-L-Gln). This document delves into the natural occurrence and biosynthesis of its constituent amino acids, the chemical processes leading to its formation, and the analytical methodologies for its detection and quantification.

Executive Summary

While not a known naturally occurring dipeptide, D-alanyl-L-glutamine emerges as a critical consideration in the quality control of L-alanyl-L-glutamine, a widely utilized component in parenteral nutrition and cell culture media. The presence of D-Ala-L-Gln arises from the racemization of L-alanine during chemical synthesis. Understanding the biosynthetic pathways of its precursors, D-alanine and L-glutamine, provides essential biological context. This guide details the enzymatic routes to these amino acids, outlines the mechanisms of racemization in peptide synthesis, and presents state-of-the-art analytical techniques for the chiral separation and quantification of this dipeptide diastereomer.

Natural Occurrence and Biosynthesis of Constituent Amino Acids

Direct evidence for the natural occurrence of the D-Ala-L-Gln dipeptide is currently lacking in scientific literature. However, its constituent amino acids, D-alanine and L-glutamine, are found in nature, with distinct biosynthetic origins and biological roles.

D-Alanine

D-alanine is a crucial component of the peptidoglycan layer in bacterial cell walls, contributing to its structural integrity.[1] Its synthesis in bacteria is primarily catalyzed by two key enzymes:

  • Alanine (B10760859) Racemase (Alr): This enzyme facilitates the reversible conversion of L-alanine to D-alanine.

  • D-amino Acid Transaminase (Dat): This enzyme can synthesize D-alanine from pyruvate (B1213749) and a D-amino acid donor, such as D-glutamate.

The biosynthetic pathway of D-alanine is a critical target for certain antibiotics.

D_Alanine_Biosynthesis cluster_transaminase Transamination L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase (Alr) D_Alanine->L_Alanine Alanine Racemase (Alr) Pyruvate Pyruvate D_Alanine->Pyruvate D-amino Acid Transaminase (Dat) Pyruvate->D_Alanine D-amino Acid Transaminase (Dat) D_Glutamate D-Glutamate alpha_KG α-Ketoglutarate D_Glutamate->alpha_KG alpha_KG->D_Glutamate

Biosynthesis of D-Alanine in Bacteria.
L-Glutamine

L-glutamine is one of the 20 proteinogenic amino acids and is the most abundant free amino acid in human blood. It plays a vital role in numerous metabolic processes, including nitrogen transport, immune function, and intestinal health. The biosynthesis of L-glutamine is catalyzed by the enzyme glutamine synthetase (GS) , which condenses glutamate (B1630785) and ammonia (B1221849) in an ATP-dependent reaction.[2][3][4]

L_Glutamine_Biosynthesis cluster_reaction Glutamine Synthetase (GS) Glutamate L-Glutamate L_Glutamine L-Glutamine Glutamate->L_Glutamine Ammonia Ammonia (NH3) Ammonia->L_Glutamine ATP ATP ADP ADP + Pi ATP->ADP

Biosynthesis of L-Glutamine.

Formation of D-Ala-L-Gln as a Synthetic Byproduct

The primary context in which D-Ala-L-Gln is encountered is as a stereoisomeric impurity during the chemical synthesis of L-Ala-L-Gln. This occurs due to the racemization of the N-terminal amino acid, L-alanine, under certain reaction conditions.

Racemization in Peptide Synthesis

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers. In peptide synthesis, the activation of the carboxylic acid group of an amino acid can make the α-proton more acidic and susceptible to abstraction by a base.[5] This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a mixture of L- and D-isomers.[5]

Factors that can influence the extent of racemization include:

  • Coupling reagents: Certain activating agents are more prone to causing racemization.

  • Bases: The strength and steric hindrance of the base used can affect the rate of α-proton abstraction.

  • Temperature: Higher temperatures can increase the rate of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates.

Racemization_Mechanism cluster_0 L-Alanine derivative cluster_1 Enolate Intermediate (planar) cluster_2 Racemic Mixture L_Ala L-Alanine (activated) Enolate Enolate L_Ala->Enolate + Base - H+ L_Ala_final L-Alanine Enolate->L_Ala_final + H+ D_Ala_final D-Alanine Enolate->D_Ala_final + H+

General Mechanism of Alanine Racemization.
Quantitative Data on D-Ala-L-Gln Formation

The formation of D-Ala-L-Gln and its diastereomer, L-Ala-D-Gln (collectively termed AlaGln epimers), has been quantified in stability studies of parenteral nutrition solutions.

ProductConditionImpurityConcentration (µg/mL)Reference
Parenteral Infusion SolutionStored at 40°C for 6 monthsAlaGln epimers (DL+LD)38[6]

Experimental Protocols for Detection and Quantification

The detection and quantification of D-Ala-L-Gln as an impurity in L-Ala-L-Gln preparations require analytical methods capable of separating diastereomers. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

Chiral HPLC for Diastereomer Separation

Principle: Diastereomers have different physical properties and can be separated on a chiral stationary phase (CSP) or by using a chiral mobile phase additive. For dipeptides like Ala-Gln, a chiral column is typically employed.

Experimental Protocol Example (Conceptual):

  • Sample Preparation:

    • Accurately weigh and dissolve the L-alanyl-L-glutamine sample in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC System:

    • Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a cinchona alkaloid-derived zwitterionic stationary phase.[7]

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). The exact composition needs to be optimized for the specific column and analytes.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, often at 25°C.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Quantification:

    • Inject a standard mixture of L-Ala-L-Gln and D-Ala-L-Gln to determine their retention times and response factors.

    • Create a calibration curve for D-Ala-L-Gln over the expected concentration range.

    • Analyze the sample and quantify the D-Ala-L-Gln peak based on the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chiral_Separation Chiral Column Separation HPLC_Injection->Chiral_Separation Detection Detection (UV or MS) Chiral_Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Workflow for Chiral HPLC Analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting trace-level impurities. After chromatographic separation, the analytes are ionized and fragmented, and specific fragment ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Key Parameters for Method Development:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

  • Polarity: Positive ion mode is typically employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for both L-Ala-L-Gln and D-Ala-L-Gln need to be determined and optimized.

  • Internal Standard: A stable isotope-labeled internal standard is recommended for accurate quantification.

A published method for analyzing impurities in parenteral solutions containing L-Ala-L-Gln utilized a Chiralpak QN-AX column in HILIC mode with LC-ESI-MS/MS detection.[6]

Significance and Conclusion

The presence of D-alanyl-L-glutamine in L-alanyl-L-glutamine formulations is a critical quality attribute. While the biological effects of D-Ala-L-Gln itself are not well-documented, the presence of D-amino acids in pharmaceuticals can potentially impact efficacy and safety. Therefore, robust analytical methods for the detection and quantification of this and other stereoisomeric impurities are essential for ensuring the quality and safety of L-alanyl-L-glutamine products used in clinical and research settings. This technical guide provides a foundational understanding of the origins and analytical control of D-Ala-L-Gln, equipping researchers and drug development professionals with the knowledge to address this important aspect of product development and quality assurance.

References

Physicochemical Properties of D-Alanyl-L-Glutamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-alanyl-L-glutamine. The information is intended to support research, development, and formulation activities involving this dipeptide. Due to the limited availability of specific experimental data for the D-alanyl-L-glutamine stereoisomer, data for L-alanyl-L-glutamine is provided as a close approximation, a common practice for stereoisomers which typically exhibit very similar physicochemical characteristics.

Core Physicochemical Data

The fundamental physicochemical properties of alanyl-glutamine are summarized in the tables below. These properties are critical for understanding the behavior of the molecule in various experimental and formulation settings.

Table 1: General Physicochemical Properties
PropertyValueSource
Chemical Formula C₈H₁₅N₃O₄[1][2]
Molecular Weight 217.22 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
CAS Number 205252-36-4[3][4]
Table 2: Thermodynamic and Solubility Properties
PropertyValueSource
Melting Point 230-232 °C (for L-alanyl-L-glutamine)[1]
Solubility in Water Approx. 586 g/L at room temperature (for L-alanyl-L-glutamine)[5]
Solubility in PBS (pH 7.2) Approx. 2 mg/mL (for L-alanyl-L-glutamine)[6]
Solubility in Ethanol Very slightly soluble[1]
Predicted LogP -4.4[1]
Table 3: Acid-Base Properties
PropertyPredicted ValueSource
pKa (Strongest Acidic) 3.57
pKa (Strongest Basic) 8.39

Stability and Degradation

D-alanyl-L-glutamine, similar to its L-L counterpart, offers a significant stability advantage over free L-glutamine in aqueous solutions. L-glutamine is known to degrade into pyroglutamic acid and ammonia, which can be toxic to cells in culture. The dipeptide linkage in alanyl-glutamine protects against this degradation.

A study on the degradation kinetics of L-alanyl-L-glutamine in aqueous solution identified two primary degradation pathways: the cleavage of the peptide bond and the deamination of the amide group in the glutamine residue. The maximum stability for L-alanyl-L-glutamine was observed at approximately pH 6.0.[7]

Experimental Protocols

The following sections provide detailed methodologies for determining key physicochemical properties of dipeptides like D-alanyl-L-glutamine.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of D-alanyl-L-glutamine in water.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of D-alanyl-L-glutamine to a known volume of deionized water in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 µm) is suitable for removing fine particles.

  • Quantification: Analyze the concentration of D-alanyl-L-glutamine in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in D-alanyl-L-glutamine.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh a sample of D-alanyl-L-glutamine and dissolve it in a known volume of deionized, CO₂-free water. The concentration should be in the range of 1-10 mM.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator. Maintain a constant temperature throughout the experiment.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa ranges up to a high pH (e.g., pH 12). Record the pH and the volume of titrant added at regular intervals.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often identified using the first or second derivative of the curve).

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating D-alanyl-L-glutamine from its potential degradation products.

Methodology: Reversed-Phase HPLC with Forced Degradation

  • Forced Degradation Studies: Subject solutions of D-alanyl-L-glutamine to various stress conditions to induce degradation. These conditions typically include:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid or solution at an elevated temperature (e.g., 80-100 °C).

    • Photolytic Degradation: Exposure to UV light.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase system consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength where the dipeptide and its expected degradation products absorb (e.g., 210-220 nm).

  • Method Optimization: Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the main peak of D-alanyl-L-glutamine and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key conceptual workflows related to D-alanyl-L-glutamine.

G cluster_0 Solubility Determination Workflow Excess D-alanyl-L-glutamine Excess D-alanyl-L-glutamine Equilibration (Shake-Flask) Equilibration (Shake-Flask) Excess D-alanyl-L-glutamine->Equilibration (Shake-Flask) Aqueous Solvent Aqueous Solvent Aqueous Solvent->Equilibration (Shake-Flask) Phase Separation (Filtration/Centrifugation) Phase Separation (Filtration/Centrifugation) Equilibration (Shake-Flask)->Phase Separation (Filtration/Centrifugation) Saturated Solution Saturated Solution Phase Separation (Filtration/Centrifugation)->Saturated Solution HPLC Analysis HPLC Analysis Saturated Solution->HPLC Analysis Solubility Value Solubility Value HPLC Analysis->Solubility Value

Figure 1: Experimental workflow for solubility determination.

G cluster_1 Metabolic Fate of D-alanyl-L-glutamine D-alanyl-L-glutamine D-alanyl-L-glutamine Peptidases Peptidases D-alanyl-L-glutamine->Peptidases Hydrolysis D-alanine D-alanine Peptidases->D-alanine L-glutamine L-glutamine Peptidases->L-glutamine Cellular Metabolism Cellular Metabolism L-glutamine->Cellular Metabolism

Figure 2: Logical relationship of metabolic breakdown.

G cluster_2 Stability-Indicating HPLC Method Development Workflow D-alanyl-L-glutamine Sample D-alanyl-L-glutamine Sample Forced Degradation Forced Degradation D-alanyl-L-glutamine Sample->Forced Degradation Stressed Sample Stressed Sample Forced Degradation->Stressed Sample HPLC Method Development HPLC Method Development Stressed Sample->HPLC Method Development Optimized Method Optimized Method HPLC Method Development->Optimized Method Method Validation Method Validation Optimized Method->Method Validation Validated Stability-Indicating Method Validated Stability-Indicating Method Method Validation->Validated Stability-Indicating Method

Figure 3: Workflow for developing a stability-indicating HPLC method.

References

An In-depth Technical Guide to the Hypothesized Mechanism of Action of D-Alanyl-L-Glutamine (d-Ala-Gln) on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action of the dipeptide D-Alanyl-L-Glutamine (d-Ala-Gln) on N-methyl-D-aspartate (NMDA) receptors. In the absence of direct evidence for the dipeptide's interaction, this document puts forth a scientifically plausible prodrug hypothesis. It is proposed that this compound undergoes hydrolysis to yield its constituent amino acids, D-Alanine and L-Glutamine. The primary neuromodulatory effect is then attributed to D-Alanine, a known co-agonist at the glycine (B1666218) binding site of the NMDA receptor. L-Glutamine is considered for its role in the glutamate-glutamine cycle, potentially serving as a precursor to the primary agonist, glutamate (B1630785). This guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and quantitative data based on the activities of its constituent amino acids. Detailed experimental protocols for investigating this hypothesis are provided, along with visualizations of the proposed pathways and workflows.

Introduction to NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor crucial for excitatory synaptic transmission in the central nervous system.[1] Structurally, NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits.[1] Activation of the NMDA receptor is unique as it requires the binding of two distinct agonists: glutamate, which binds to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, which binds to the GluN1 subunit.[2] Upon simultaneous binding of both agonists and depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block, the receptor's ion channel opens, allowing the influx of sodium (Na+) and a significant amount of calcium (Ca2+) ions.[1] This Ca2+ influx is a critical trigger for numerous intracellular signaling cascades that underpin synaptic plasticity, learning, and memory.[1]

Hypothesized Mechanism of Action of this compound

Currently, there is a lack of direct experimental data on the interaction of the dipeptide this compound with NMDA receptors. Therefore, we propose a prodrug mechanism of action, which is a common strategy in drug development to improve the pharmacokinetic properties of a compound.

Prodrug Hypothesis: this compound is hypothesized to be enzymatically cleaved in the physiological environment into its constituent amino acids: D-Alanine and L-Glutamine. These amino acids then exert their respective effects on the NMDA receptor.

  • D-Alanine: Acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.

  • L-Glutamine: Can be converted to glutamate, the primary agonist for the NMDA receptor, through the glutamate-glutamine cycle.

dAlaGln This compound Hydrolysis Hydrolysis (e.g., Peptidases) dAlaGln->Hydrolysis dAla D-Alanine Hydrolysis->dAla lGln L-Glutamine Hydrolysis->lGln GluN1 GluN1 Subunit (Glycine Site) dAla->GluN1 Co-agonist Binding Glutamine_Cycle Glutamate-Glutamine Cycle lGln->Glutamine_Cycle NMDA_Receptor NMDA Receptor Channel_Activation Channel Activation (Ca2+ Influx) NMDA_Receptor->Channel_Activation GluN1->NMDA_Receptor GluN2 GluN2 Subunit (Glutamate Site) GluN2->NMDA_Receptor Glutamate Glutamate Glutamate->GluN2 Agonist Binding Glutamine_Cycle->Glutamate

Figure 1: Hypothesized metabolic pathway and action of this compound on the NMDA receptor.

Role of D-Alanine as a Co-agonist

D-Alanine is an endogenous full agonist at the glycine site of the NMDA receptor.[3] Its binding to the GluN1 subunit, in conjunction with glutamate binding to the GluN2 subunit, facilitates the conformational changes necessary for ion channel opening. Studies have shown that D-alanine can enhance NMDA receptor function and has been investigated as a therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3][4] The potency of D-Alanine is comparable to that of glycine and D-serine, the other endogenous co-agonists.[5]

Role of L-Glutamine in the Glutamate-Glutamine Cycle

L-Glutamine is a precursor to the neurotransmitter glutamate. In the central nervous system, glutamine is released by glial cells and taken up by neurons, where it is converted to glutamate by the enzyme glutaminase. This glutamate is then packaged into synaptic vesicles for release. While commercial preparations of L-glutamine have been reported to cause weak activation of NMDA receptors, this is likely due to glutamate contamination.[6] The primary role of L-glutamine derived from this compound would be to contribute to the presynaptic pool of glutamate, thereby influencing NMDA receptor activation indirectly by increasing the availability of the primary agonist.

Quantitative Data

As there is no direct binding or functional data for this compound at the NMDA receptor, the following tables summarize the known quantitative data for its constituent amino acid, D-Alanine, and other relevant ligands at the NMDA receptor glycine site.

Table 1: Binding Affinities of Glycine Site Agonists

Compound Receptor Subtype Ki (nM) Radioligand Reference
Glycine Native 100 - 300 [3H]glycine [5]
D-Serine Native 50 - 150 [3H]glycine [5]

| D-Alanine | Native | 200 - 500 | [3H]glycine |[5] |

Table 2: Functional Potency of Glycine Site Agonists

Compound Receptor Subtype EC50 (µM) Experimental System Reference
Glycine GluN1/GluN2A ~1-3 Xenopus Oocytes [7]
D-Serine GluN1/GluN2A ~0.5-2 Xenopus Oocytes [7]

| D-Alanine | Not specified | Not specified | Not specified | |

Detailed Experimental Protocols

To validate the proposed mechanism of action of this compound, a series of experiments are necessary. The following are detailed protocols for key methodologies.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons in response to the application of D-Alanine.

Objective: To determine if D-Alanine potentiates NMDA receptor currents and to establish a dose-response curve.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (or glycine-free for co-agonist studies), pH 7.4

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2

  • Agonists: NMDA, D-Alanine

  • Antagonists: AP5 (competitive NMDA receptor antagonist), CNQX (AMPA receptor antagonist), Picrotoxin (B1677862) (GABAA receptor antagonist)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Prepare neuronal cultures on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution containing CNQX and picrotoxin to isolate NMDA receptor currents.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at -70 mV.

  • Apply a saturating concentration of NMDA (e.g., 100 µM) along with varying concentrations of D-Alanine (e.g., 0.1 µM to 100 µM).

  • Record the inward current mediated by NMDA receptors.

  • Wash out the agonists and allow the cell to recover.

  • Repeat the application with different concentrations of D-Alanine.

  • At the end of the experiment, apply AP5 to confirm that the recorded currents are mediated by NMDA receptors.

Data Analysis:

  • Measure the peak amplitude of the inward current for each concentration of D-Alanine.

  • Normalize the responses to the maximal response.

  • Fit the dose-response data to the Hill equation to determine the EC50 and Hill coefficient.

Start Start Prepare_Culture Prepare Neuronal Culture Start->Prepare_Culture Setup_Recording Set up Patch-Clamp Rig Prepare_Culture->Setup_Recording Obtain_Seal Obtain Gigaohm Seal Setup_Recording->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Apply_NMDA_dAla Apply NMDA + D-Alanine Whole_Cell->Apply_NMDA_dAla Record_Current Record NMDA Current Apply_NMDA_dAla->Record_Current Washout Washout Agonists Record_Current->Washout Repeat Repeat for Different [D-Alanine] Washout->Repeat Repeat->Apply_NMDA_dAla Yes Analyze_Data Analyze Data (Dose-Response Curve) Repeat->Analyze_Data No End End Analyze_Data->End

Figure 2: Workflow for a patch-clamp electrophysiology experiment.

Radioligand Binding Assay

This protocol is to determine the binding affinity of D-Alanine for the glycine site of the NMDA receptor.

Objective: To calculate the inhibition constant (Ki) of D-Alanine.

Materials:

  • Rat brain cortex tissue

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]glycine or a suitable radiolabeled antagonist for the glycine site

  • Unlabeled ligands: D-Alanine, glycine (for non-specific binding)

  • Scintillation counter and vials

Procedure:

  • Prepare a crude synaptic membrane fraction from rat brain cortex by homogenization and centrifugation.

  • Resuspend the membrane pellet in assay buffer.

  • In a series of tubes, add a fixed concentration of the radioligand.

  • Add increasing concentrations of unlabeled D-Alanine to compete for binding.

  • For determining non-specific binding, add a high concentration of unlabeled glycine.

  • Add the membrane preparation to each tube and incubate at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of D-Alanine.

  • Plot the percentage of specific binding against the logarithm of the D-Alanine concentration.

  • Fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathways

The activation of NMDA receptors by D-Alanine (as a co-agonist) and glutamate initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+.

dAla D-Alanine NMDA_Receptor NMDA Receptor dAla->NMDA_Receptor Glutamate Glutamate Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin nNOS nNOS Ca_Influx->nNOS CaMKII CaMKII Calmodulin->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Gene_Expression->Synaptic_Plasticity NO Nitric Oxide nNOS->NO NO->Synaptic_Plasticity

Figure 3: Downstream signaling pathways activated by NMDA receptor stimulation.

Key downstream effectors include:

  • Calmodulin and CaMKII: Calcium binds to calmodulin, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a key mediator of synaptic plasticity.

  • CREB: CaMKII can phosphorylate the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that are important for long-term memory formation.

  • Neuronal Nitric Oxide Synthase (nNOS): Calcium influx can also activate nNOS, leading to the production of nitric oxide (NO), a retrograde messenger that can modulate presynaptic neurotransmitter release.

Conclusion

The dipeptide this compound is hypothesized to act as a prodrug, delivering D-Alanine and L-Glutamine to the central nervous system. The primary mechanism of action on NMDA receptors is likely mediated by D-Alanine acting as a co-agonist at the glycine binding site of the GluN1 subunit. This action, in concert with glutamate binding to the GluN2 subunit, leads to NMDA receptor activation, calcium influx, and the initiation of downstream signaling cascades that are fundamental to synaptic plasticity. The L-Glutamine component may contribute to the glutamate pool, further supporting NMDA receptor function. The experimental protocols outlined in this guide provide a framework for rigorously testing this hypothesis and elucidating the precise pharmacological profile of this compound. Further research is warranted to confirm this proposed mechanism and to explore the therapeutic potential of this and other dipeptides in modulating NMDA receptor activity for the treatment of neurological and psychiatric disorders.

References

Preliminary In Vitro Studies of d-Alanyl-Glutamine (d-Ala-Gln) Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary in vitro bioactivity of d-alanyl-glutamine (d-Ala-Gln). Due to the limited availability of research specifically on the d-stereoisomer of this dipeptide, this document summarizes the known biological effects of the more extensively studied L-alanyl-L-glutamine (L-Ala-Gln) and contextualizes these findings with available data on d-alanine (B559566) and other d-amino acid-containing peptides. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this compound.

The dipeptide alanyl-glutamine is a stabilized form of glutamine, an amino acid crucial for numerous cellular functions, including energy metabolism, nucleotide synthesis, and antioxidant defense.[1] While L-glutamine is widely used in cell culture and clinical nutrition, its instability in aqueous solutions is a significant drawback.[2] L-Ala-Gln offers enhanced stability, making it a reliable source of glutamine for in vitro and in vivo systems.[2] Preliminary studies on a d-alanine dipeptide suggest it also possesses biological activity, particularly in promoting cell viability under stress conditions.[3]

This guide will delve into the known cellular effects of these dipeptides, focusing on cytoprotection, anti-inflammatory properties, and modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future in vitro studies on this compound.

Data Presentation: Quantitative Effects of Alanyl-Glutamine Dipeptides In Vitro

The following tables summarize the quantitative data from in vitro studies on L-alanyl-L-glutamine, providing insights into its potential bioactivities. Data specifically for this compound is sparse and will be noted where available.

Table 1: Effects of L-Alanyl-L-Glutamine on Intestinal Epithelial Cell Homeostasis

Cell LineTreatmentConcentrationDurationObserved EffectReference
Mouse Small Intestinal Epithelial (MSIE) CellsL-Ala-Gln1.0 mmol/l18 hIncreased cell viability (P < 0.05) and proliferation (P < 0.05); Reduced apoptosis (5.7% vs. 10.3% total apoptosis)[4]
Rat Intestinal Epithelial (IEC-6) CellsL-Ala-Gln + 5-Fluorouracil (5-FU)10 mM24 h & 48 hIncreased cell proliferation by 23.2% (24h) and 38.6% (48h) following 5-FU pretreatment; Improved cell migration by 83.1% at 24h after 5-FU treatment[5]
Porcine Intestinal Epithelial (IPEC-J2) CellsL-Ala-Gln2.5 mM2 daysStimulated mTOR activation; No significant difference in proliferation compared to free Gln[6]

Table 2: Immunomodulatory Effects of L-Alanyl-L-Glutamine In Vitro

Cell TypeTreatmentConcentrationDurationObserved EffectReference
Human T-lymphocytesL-Ala-Gln2 mmol/l-Significant, dose-dependent increase in proliferation stimulated by mitogens and alloantigens[7][8]
Human Natural Killer (NK) and Cytotoxic T-cellsL-Ala-Gln0.2 and 2 mmol/l-No influence on activity[7][8]
Human Natural Killer (NK) and Cytotoxic T-cellsL-Ala-Gln20 mmol/l-Suppressed activity[7][8]

Table 3: Cytoprotective and Other In Vitro Effects

Cell Line/SystemTreatmentConcentrationDurationObserved EffectReference
Human Proximal Tubular Epithelial (HK-2) Cellsd-alanine dipeptide10 µM48 hSignificantly enhanced cell viability under hypoxic conditions[3]
Murine Jejunal EnteroidsL-Ala-Gln2 mM1 h (post-starvation)Activated mTOR signaling (increased P-p70S6K and P-S6)[9]
Pancreatic β-cells (BRIN-BD11)L-Ala-Gln-24 hAttenuated detrimental responses to inflammatory mediators[10]
Porcine OocytesL-Ala-Gln-IVM/IVCImproved blastocyst formation rates and total cell numbers in blastocysts[11]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.

Cell Culture and Treatment
  • Intestinal Epithelial Cells (MSIE, IEC-6, IPEC-J2): Cells are cultured in appropriate media such as Dulbecco's Modified Eagle Medium (DMEM) or DMEM-F12, often supplemented with fetal bovine serum (FBS) and antibiotics.[4][5][6] For experiments evaluating glutamine analogues, cells are typically cultured in glutamine-free medium prior to the addition of L-Ala-Gln or this compound at specified concentrations.[5]

  • Immune Cells (Human T-lymphocytes): Peripheral blood mononuclear cells (PBMCs) are separated from heparinized peripheral blood and cultured. T-lymphocyte proliferation is stimulated with mitogens (e.g., PHA) or in a mixed lymphocyte culture.[7]

  • Human Proximal Tubular Epithelial (HK-2) Cells: Cells are seeded and grown to a specified confluence. For hypoxia studies, cells are exposed to hypoxic conditions before and during treatment with the d-alanine dipeptide.[3]

Key In Vitro Assays
  • Cell Viability and Proliferation Assays:

    • MTS Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

    • BrdU Assay: Detects DNA synthesis in proliferating cells.[4]

    • WST-1 Assay: A colorimetric assay to quantify cell proliferation and viability.[5]

    • 5-ethynyl-2'-deoxyuridine (EdU) Incorporation: Measures DNA synthesis during cell proliferation.[6]

  • Apoptosis Assays:

    • Annexin V and 7-AAD Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4]

  • Cell Migration Assay:

    • Wound Healing Assay: A confluent monolayer of cells is "wounded" by a scratch, and the rate of cell migration to close the wound is monitored over time.[5]

  • Western Blotting:

    • Used to detect and quantify specific proteins involved in signaling pathways (e.g., mTOR pathway proteins like p70S6K and S6).[9] Cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound bioactivity.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cell_culture Cell Seeding & Culture starvation Glutamine Starvation (if applicable) cell_culture->starvation treatment Addition of this compound (various concentrations) starvation->treatment viability Viability/Proliferation (MTS, BrdU) treatment->viability apoptosis Apoptosis (Annexin V/7-AAD) treatment->apoptosis migration Migration (Wound Healing) treatment->migration western_blot Western Blot (Signaling Proteins) treatment->western_blot

Figure 1: Generalized workflow for in vitro testing of this compound bioactivity.

mtor_pathway AlaGln L-Ala-Gln mTORC1 mTORC1 AlaGln->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates S6 S6 p70S6K->S6 phosphorylates ProteinSynthesis Protein Synthesis S6->ProteinSynthesis promotes CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Figure 2: Simplified mTOR signaling pathway activated by L-Ala-Gln in intestinal cells.

logical_relationship cluster_L_Ala_Gln L-Ala-Gln (Established Effects) cluster_d_Ala_Gln This compound (Hypothesized Effects) L_prolif Promotes Proliferation d_viability Promotes Viability (Hypoxia) L_prolif->d_viability Potential Overlap/Divergence L_anti_apopt Reduces Apoptosis L_mTOR Activates mTOR L_immune Modulates Immune Response d_inflam Pro-inflammatory Potential? L_immune->d_inflam Potential Overlap/Divergence d_NFkB Activates NF-kB? note Note: Effects of this compound are largely inferred from studies on d-alanine and require direct experimental validation.

Figure 3: Logical relationship between known L-Ala-Gln effects and potential this compound bioactivity.

Discussion and Future Directions

The available in vitro data strongly support the bioactivity of L-alanyl-L-glutamine in promoting intestinal cell homeostasis, modulating immune responses, and protecting cells from various stressors.[4][7][10] These effects are often mediated through key signaling pathways such as the mTOR pathway, which is central to cell growth and proliferation.[6][9]

Research specifically on this compound is currently very limited. However, a study on a d-alanine dipeptide demonstrated its ability to enhance the viability of human kidney epithelial cells under hypoxic conditions, suggesting a potential cytoprotective role.[3] This finding is significant as it indicates that dipeptides containing d-amino acids can exert biological effects.

It is important to consider that free d-alanine has been shown to induce inflammatory responses in vitro, potentially through the activation of the NF-κB signaling pathway.[12] Whether this compound would exhibit similar pro-inflammatory properties or if the dipeptide structure alters its bioactivity remains a critical question for future research. The stereochemistry of the constituent amino acids can significantly influence the biological activity of peptides.

Future research should focus on:

  • Direct comparative studies: In vitro experiments directly comparing the effects of this compound and L-Ala-Gln on various cell types, including intestinal, immune, and kidney cells.

  • Signaling pathway analysis: Investigating the impact of this compound on key signaling pathways such as mTOR and NF-κB to elucidate its mechanisms of action.

  • Dose-response studies: Determining the optimal concentrations at which this compound exerts its effects.

  • Stability and uptake: Characterizing the stability of this compound in cell culture media and its uptake mechanisms by different cell types.

Conclusion

While our current understanding of d-alanyl-glutamine's in vitro bioactivity is in its infancy, the existing literature on L-Ala-Gln and d-alanine provides a strong rationale for its investigation. The cytoprotective effects observed with a d-alanine dipeptide are promising, but the potential for pro-inflammatory activity, as suggested by studies on free d-alanine, warrants careful examination. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to delineate its unique biological properties compared to its L-isomer. Such studies will be crucial in determining its viability as a novel agent in drug development and clinical nutrition.

References

The Journey of a Dipeptide: A Technical Guide to the Pharmacokinetics and Bioavailability of D-Alanyl-L-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanyl-L-glutamine (d-Ala-Gln), a dipeptide composed of D-alanine and L-glutamine, has garnered significant interest in clinical nutrition and therapeutic applications. Its enhanced stability and solubility compared to L-glutamine alone make it a superior candidate for supplementation in various physiological stress conditions. This technical guide provides an in-depth exploration of the pharmacokinetics and bioavailability of this compound, presenting key data, detailed experimental methodologies, and visual representations of its metabolic fate.

Pharmacokinetics of D-Alanyl-L-Glutamine

The pharmacokinetic profile of this compound is characterized by its rapid hydrolysis into its constituent amino acids, D-alanine and L-glutamine, upon administration. This enzymatic cleavage is the primary determinant of its metabolic fate and subsequent bioavailability.

Intravenous Administration

Following intravenous administration, this compound is rapidly cleared from the plasma. The intact dipeptide has a very short half-life, indicating swift hydrolysis by peptidases present in the bloodstream and on the surface of various cells. This rapid breakdown ensures the timely delivery of L-glutamine and D-alanine to tissues.

Table 1: Pharmacokinetic Parameters of Intravenously Administered L-Alanyl-L-Glutamine in Humans

ParameterValueReference
Half-life (t½)2.4 - 3.8 minutes[1]
Plasma ClearanceHigh[2]
Oral Administration

Upon oral ingestion, this compound is largely hydrolyzed by peptidases in the intestinal brush border and within enterocytes.[3] Consequently, the systemic bioavailability of the intact dipeptide is presumed to be very low. The primary measure of its efficacy upon oral administration is the subsequent rise in plasma concentrations of its constituent amino acids, particularly L-glutamine. Oral supplementation with L-alanyl-L-glutamine has been shown to be more effective at increasing plasma glutamine levels compared to the ingestion of free L-glutamine.[4][5]

Table 2: Pharmacokinetic Parameters Following Oral Administration of L-Alanyl-L-Glutamine in Humans (Measured as Plasma L-Glutamine)

ParameterValueReference
Time to Peak Concentration (Tmax) of Plasma L-Glutamine~0.5 hours[4]
Peak Plasma L-Glutamine Concentration (Cmax)Significantly increased compared to baseline[4]
Area Under the Curve (AUC) of Plasma L-GlutamineGreater than with free L-glutamine administration[4]

Bioavailability

The bioavailability of this compound is best understood in the context of the delivery of its constituent amino acids. While the intact dipeptide has low systemic bioavailability after oral administration due to extensive first-pass metabolism in the gut, the bioavailability of the L-glutamine moiety is significantly enhanced compared to the administration of free L-glutamine.[5] This is attributed to the dipeptide's stability in the gastrointestinal tract and its efficient transport and hydrolysis by intestinal cells.[3]

Experimental Protocols

Accurate determination of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. Below are detailed methodologies for the quantification of the dipeptide and its constituent amino acids.

Quantification of D-Alanyl-L-Glutamine in Infusion Solutions via UPLC

This method is suitable for the quality control and analysis of this compound in pharmaceutical formulations.

  • Instrumentation: Ultra Performance Liquid Chromatography (UPLC) system with a UV detector.[6]

  • Column: Amino-bonded silica (B1680970) gel column (e.g., 2.1 mm × 100 mm, 1.7 μm).[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 4.0) in a 70:30 ratio.[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Detection: UV at 215 nm.[6]

  • Sample Preparation: The infusion sample is diluted with HPLC-grade water to a suitable concentration.[6]

  • Analysis: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.[6]

Quantification of L-Glutamine in Human Plasma via LC-MS/MS

This method allows for the sensitive and specific measurement of L-glutamine in biological samples, which is essential for assessing the bioavailability of this compound after oral administration.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[7]

  • Sample Preparation:

    • Plasma samples are deproteinized, often using an acid like sulfosalicylic acid.[8]

    • The supernatant is then derivatized using a commercial kit (e.g., EZ:faast™) to improve chromatographic separation and detection.[7]

    • An internal standard is added to correct for variations in sample processing and instrument response.[7]

  • Chromatographic Conditions:

    • Column: A column suitable for amino acid analysis.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both L-glutamine and the internal standard.[7]

  • Data Analysis: The concentration of L-glutamine is calculated from a standard curve generated by analyzing samples with known concentrations of the amino acid.[7]

Metabolic Pathway and Experimental Workflow

The metabolic journey of this compound is a straightforward process of hydrolysis, followed by the entry of the resulting amino acids into their respective metabolic pools.

cluster_absorption Oral Administration cluster_circulation Systemic Circulation cluster_hydrolysis Hydrolysis cluster_products Metabolic Products cluster_fate Metabolic Fate This compound (Oral) This compound (Oral) Intestinal Lumen Intestinal Lumen This compound (Oral)->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Peptide Transporters Plasma Plasma Enterocyte->Plasma Peptidases Peptidases Enterocyte->Peptidases Hydrolysis This compound (IV) This compound (IV) This compound (IV)->Plasma Plasma->Peptidases Hydrolysis L-Glutamine L-Glutamine Peptidases->L-Glutamine D-Alanine D-Alanine Peptidases->D-Alanine Tissue Uptake & Metabolism Tissue Uptake & Metabolism L-Glutamine->Tissue Uptake & Metabolism D-Alanine->Tissue Uptake & Metabolism

Caption: Metabolic pathway of this compound after oral and intravenous administration.

Start Start Sample Collection Biological Sample Collection (e.g., Plasma) Start->Sample Collection Deproteinization Protein Precipitation (e.g., with Acid) Sample Collection->Deproteinization Derivatization Amino Acid Derivatization (Optional, for enhanced detection) Deproteinization->Derivatization LC-MS/MS Analysis LC-MS/MS Analysis (Quantification of Metabolites) Derivatization->LC-MS/MS Analysis Data Processing Data Analysis & Pharmacokinetic Modeling LC-MS/MS Analysis->Data Processing End End Data Processing->End

Caption: Experimental workflow for pharmacokinetic analysis of this compound metabolites.

Conclusion

The dipeptide this compound serves as an efficient and stable vehicle for the delivery of L-glutamine. Its pharmacokinetic profile is dominated by rapid hydrolysis into its constituent amino acids, both after intravenous and oral administration. While the systemic bioavailability of the intact dipeptide is low following oral intake, the bioavailability of the delivered L-glutamine is enhanced. The experimental protocols outlined in this guide provide a robust framework for the accurate quantification of this compound and its metabolites, enabling further research into its clinical applications and therapeutic potential.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of D-Ala-L-Gln Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the manual solid-phase synthesis of the dipeptide D-Alanyl-L-Glutamine (d-Ala-Gln). The synthesis is based on the widely adopted Fmoc/tBu strategy, utilizing a Rink Amide resin to yield the C-terminal amide. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing dipeptides containing D-amino acids and residues prone to side reactions, such as glutamine. Key steps, including resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage, are described in detail. Quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.

Introduction

Dipeptides containing D-amino acids are of significant interest in pharmaceutical research due to their enhanced stability against enzymatic degradation, leading to a longer in vivo half-life compared to their L-counterparts.[1] The synthesis of peptides containing glutamine can be challenging due to potential side reactions, such as dehydration of the side-chain amide.[2][3] Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient methodology for assembling such peptides.[4][5][6]

This protocol details the synthesis of this compound using Fmoc-L-Gln(Trt)-OH and Fmoc-D-Ala-OH. The trityl (Trt) protecting group on the glutamine side chain is crucial as it increases solubility and prevents side-chain dehydration during coupling reactions.[2] A Rink Amide resin is selected to produce the desired peptide amide upon cleavage.[7] The protocol employs Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents to ensure efficient amide bond formation while minimizing the risk of racemization, a critical consideration when working with D-amino acids.[8]

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:

  • Rink Amide AM Resin (e.g., 0.3-0.8 mmol/g loading capacity)

  • Fmoc-L-Gln(Trt)-OH

  • Fmoc-D-Ala-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • D.I. Water

  • Anhydrous diethyl ether (cold)

  • Methanol (MeOH)

Step 1: Resin Swelling and Fmoc Deprotection

  • Weigh 167 mg of Rink Amide AM resin (0.6 mmol/g, 0.1 mmol scale) and place it into a solid-phase synthesis vessel.

  • Add 5 mL of DMF to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.[7]

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc group removal.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color on the resin beads.

Step 2: Coupling of the First Amino Acid (Fmoc-L-Gln(Trt)-OH)

  • In a separate vial, dissolve Fmoc-L-Gln(Trt)-OH (183.2 mg, 0.3 mmol, 3 eq) and HOBt (46 mg, 0.3 mmol, 3 eq) in a minimal amount of DMF (approx. 3 mL).

  • Add the dissolved amino acid/HOBt mixture to the deprotected resin in the synthesis vessel.

  • Add DIC (47 µL, 0.3 mmol, 3 eq) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Step 3: Fmoc Deprotection of Gln

  • Repeat the deprotection steps as described in Step 1 (points 4-8) to remove the Fmoc group from the newly coupled glutamine residue.

Step 4: Coupling of the Second Amino Acid (Fmoc-D-Ala-OH)

  • In a separate vial, dissolve Fmoc-D-Ala-OH (93.4 mg, 0.3 mmol, 3 eq) and HOBt (46 mg, 0.3 mmol, 3 eq) in a minimal amount of DMF (approx. 3 mL).

  • Add the dissolved amino acid/HOBt mixture to the deprotected resin-Gln.

  • Add DIC (47 µL, 0.3 mmol, 3 eq) to the resin slurry.[8]

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction with a Kaiser test.

  • Once coupling is complete, drain the solution and wash the resin-dipeptide with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the peptide-resin under vacuum for at least 3 hours or overnight.[9]

Step 5: Final Fmoc Deprotection

  • Repeat the deprotection steps as described in Step 1 (points 4-7) to remove the final Fmoc group from the D-Alanine residue.

Step 6: Cleavage and Deprotection

WARNING: Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care in a certified fume hood.[9]

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For 5 mL of cocktail, use 4.75 mL TFA, 125 µL Water, and 125 µL TIS. The TIS acts as a scavenger for the released Trt cations.

  • Add 5 mL of the freshly prepared cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow, which is characteristic of the trityl cation.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large excess (approx. 40 mL) of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Step 7: Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the this compound dipeptide (Expected [M+H]⁺: 218.11 g/mol ).

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data Presentation

Table 1: Reagent Quantities for 0.1 mmol Synthesis Scale

ReagentMolecular Weight ( g/mol )Equivalents (eq)Amount Required (mg)Volume Required (µL)
Rink Amide AM ResinN/A (0.6 mmol/g)1.0167N/A
Fmoc-L-Gln(Trt)-OH610.713.0183.2N/A
Fmoc-D-Ala-OH311.343.093.4N/A
HOBt153.143.046.0 (per coupling)N/A
DIC126.203.0N/A47 (per coupling)
DIPEA (for reference)129.24---
Piperidine85.15-N/A1 mL (per 5 mL 20% soln)
TFA114.02-N/A4.75 mL (cleavage)
TIS158.38-N/A125 µL (cleavage)

Visualizations

SPPS_Workflow Workflow for Solid-Phase Synthesis of this compound cluster_prep Preparation cluster_cycle1 Cycle 1: Gln Coupling cluster_cycle2 Cycle 2: d-Ala Coupling cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprot1 Wash1 Wash (DMF, DCM) Deprot1->Wash1 CoupleGln Couple Fmoc-Gln(Trt)-OH (DIC/HOBt in DMF) Wash1->CoupleGln Wash2 Wash (DMF, DCM) CoupleGln->Wash2 Deprot2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprot2 Wash3 Wash (DMF, DCM) Deprot2->Wash3 CoupleAla Couple Fmoc-d-Ala-OH (DIC/HOBt in DMF) Wash3->CoupleAla Wash4 Wash (DMF, DCM, MeOH) CoupleAla->Wash4 Deprot_Final Final Fmoc Deprotection Wash4->Deprot_Final Cleave Cleavage from Resin (TFA/H2O/TIS) Deprot_Final->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify (RP-HPLC) & Characterize (MS) Precipitate->Purify

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for the Use of Alanine-Glutamine Dipeptides as a Glutamine Source in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of alanine-glutamine dipeptides as a stable source of L-glutamine in mammalian cell culture. The document addresses the inherent instability of free L-glutamine in liquid media and details the advantages of using the dipeptide form, with a specific focus on L-alanyl-L-glutamine. It also critically evaluates the potential utility of D-alanyl-L-glutamine based on current scientific understanding of enzyme specificity.

The Challenge of L-Glutamine Instability in Cell Culture

L-glutamine is an essential amino acid for the growth and proliferation of most mammalian cells in culture. It serves as a primary energy source, a precursor for nucleotide and amino acid synthesis, and a key component in protein production. However, L-glutamine is notoriously unstable in aqueous solutions, such as cell culture media. It spontaneously degrades into pyroglutamic acid and ammonia (B1221849).[1][2]

The accumulation of ammonia in the culture medium can be toxic to cells, leading to:

  • Inhibition of cell growth

  • Reduced cell viability

  • Alterations in metabolism

  • Negative impacts on protein glycosylation and product quality[3]

The rate of L-glutamine degradation is influenced by factors such as pH, temperature, and the presence of certain ions.[1] This instability necessitates the frequent supplementation of fresh L-glutamine or complete media exchange, which can introduce variability and increase the risk of contamination.

L-Alanyl-L-Glutamine: A Stable and Effective Alternative

To overcome the challenges of L-glutamine instability, stabilized dipeptides have been developed. The most widely used and validated of these is L-alanyl-L-glutamine .[4][5][6][7] This dipeptide is highly soluble and stable in aqueous solutions, even during heat sterilization.[6]

Mammalian cells possess cell surface and intracellular peptidases that efficiently hydrolyze the L-alanyl-L-glutamine dipeptide, releasing free L-alanine and L-glutamine, which are then readily utilized by the cells.[7][8] This controlled release mechanism provides a steady supply of L-glutamine to the culture, minimizing the accumulation of toxic ammonia.[3][4]

Key Advantages of L-Alanyl-L-Glutamine:

  • Enhanced Stability: Significantly more stable than free L-glutamine in liquid media, reducing the rate of toxic ammonia formation.[3]

  • Improved Cell Performance: Leads to higher cell densities, increased cell viability, and extended culture duration.[3]

  • Increased Product Titer: In many cases, the use of L-alanyl-L-glutamine has been shown to enhance the production of recombinant proteins and monoclonal antibodies.[3][9]

  • Reduced Apoptosis: By minimizing ammonia-induced stress, L-alanyl-L-glutamine can reduce the rate of apoptosis in cell cultures.[3]

Critical Evaluation of D-Alanyl-L-Glutamine (d-Ala-Gln)

While L-alanyl-L-glutamine is a well-established solution, the question arises as to the utility of its diastereomer, D-alanyl-L-glutamine. Based on the current understanding of mammalian enzyme stereoselectivity, the use of this compound as a glutamine source is likely to be ineffective.

The key step in the utilization of alanine-glutamine dipeptides is the enzymatic hydrolysis of the peptide bond. Mammalian peptidases, particularly aminopeptidases that cleave N-terminal amino acids, exhibit a high degree of stereoselectivity.[10][11] Research has shown that mammalian renal dipeptidase, for example, can hydrolyze dipeptides with a C-terminal D-amino acid but not those with an N-terminal D-amino acid.[10] Since this compound possesses a D-alanine at the N-terminus, it is highly probable that it would be a poor substrate for the peptidases responsible for cleaving L-Ala-Gln. This resistance to hydrolysis would prevent the release of L-glutamine, rendering the dipeptide unusable as a glutamine source.

Even if a small amount of hydrolysis were to occur, the released D-alanine would be subject to metabolism by D-amino acid oxidase (DAAO), a flavoenzyme present in mammals that catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[12] While this indicates a pathway for D-alanine catabolism, the primary issue of inefficient dipeptide cleavage remains.

Data Presentation

The following tables summarize quantitative data from studies comparing the use of L-alanyl-L-glutamine (AlaGln) with L-glutamine (Gln) in Chinese Hamster Ovary (CHO) cell cultures.

Table 1: Effect of L-Alanyl-L-Glutamine on CHO Cell Growth and Viability

Cell LineCulture ConditionMaximum Viable Cell Density (cells/mL)Viability at Harvest (%)Reference
CHO (anti-CD20 Ab)Gln-Gln (Basal-Feed)~4.8 x 10^6~80[3]
CHO (anti-CD20 Ab)AlaGln-AlaGln (Basal-Feed)~4.6 x 10^6~95[3]

Table 2: Effect of L-Alanyl-L-Glutamine on Antibody Production in CHO Cells

Cell LineCulture ConditionMonoclonal Antibody (MAb) Titer (mg/L)Specific Production Rate (SPR) (pg/cell/day)Reference
CHO Clone 12C-5Gln-Gln (Basal-Feed)171~10[3]
CHO Clone 12C-5AlaGln-AlaGln (Basal-Feed)341~20[3]

Table 3: Comparison of Ammonia Accumulation

Culture Medium ComponentAmmonia Concentration after 30 days at 37°C (mmol/L)Reference
12 mmol/L L-Glutamine (Gln)~10[3]
12 mmol/L L-Alanyl-L-Glutamine (AlaGln)~4[3]

Experimental Protocols

Protocol 1: Direct Substitution of L-Glutamine with L-Alanyl-L-Glutamine

This protocol is for the direct replacement of L-glutamine with L-alanyl-L-glutamine in an existing cell culture medium formulation.

Materials:

  • Basal cell culture medium without L-glutamine

  • Sterile stock solution of 200 mM L-alanyl-L-glutamine

  • Your mammalian cell line of interest

Procedure:

  • Prepare your basal medium according to the manufacturer's instructions, omitting the addition of L-glutamine.

  • Aseptically add the 200 mM L-alanyl-L-glutamine stock solution to the basal medium to achieve the desired final concentration. A common starting point is an equimolar concentration to the original L-glutamine concentration (e.g., if your original medium contained 4 mM L-glutamine, add L-alanyl-L-glutamine to a final concentration of 4 mM).

  • Warm the complete medium to the appropriate temperature for your cell line.

  • Seed your cells at your standard seeding density.

  • Culture the cells according to your standard protocol, monitoring cell growth, viability, and other relevant parameters.

Protocol 2: Optimization of L-Alanyl-L-Glutamine Concentration

For optimal performance, it is recommended to determine the ideal L-alanyl-L-glutamine concentration for your specific cell line and process.

Materials:

  • Basal cell culture medium without L-glutamine

  • Sterile stock solution of 200 mM L-alanyl-L-glutamine

  • Your mammalian cell line of interest

  • Multi-well culture plates (e.g., 6-well or 24-well)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Viability stain (e.g., trypan blue)

Procedure:

  • Prepare a series of complete media with varying concentrations of L-alanyl-L-glutamine. A typical range to test is 0 mM, 2 mM, 4 mM, 6 mM, and 8 mM. Include a positive control with your standard L-glutamine concentration.

  • Seed your cells at a consistent density in the multi-well plates with the different media formulations.

  • Culture the cells for a period that allows for multiple population doublings (typically 3-7 days).

  • At regular intervals (e.g., every 24 or 48 hours), determine the viable cell density and percent viability for each condition.

  • If applicable, collect supernatant at the end of the culture period to measure product titer.

  • Plot the viable cell density, viability, and product titer as a function of L-alanyl-L-glutamine concentration to determine the optimal concentration for your cell line.

Visualizations

L_Glutamine_Degradation L_Gln L-Glutamine Pyro Pyroglutamic Acid L_Gln->Pyro Spontaneous Cyclization Ammonia Ammonia (Toxic) L_Gln->Ammonia Deamination

Caption: Degradation pathway of L-glutamine in aqueous solution.

D_Ala_Gln_Pathway D_Ala_Gln D-Alanyl-L-Glutamine Peptidase Mammalian Peptidases D_Ala_Gln->Peptidase Uptake D_Ala D-Alanine Peptidase->D_Ala Inefficient Hydrolysis L_Gln L-Glutamine Peptidase->L_Gln Inefficient Hydrolysis DAAO D-Amino Acid Oxidase D_Ala->DAAO Cell_Metabolism Cellular Metabolism L_Gln->Cell_Metabolism Metabolites Pyruvate + Ammonia DAAO->Metabolites

Caption: Proposed inefficient utilization pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Data Analysis Prep_Media Prepare Media with Varying Di-peptide Concentrations Seed_Cells Seed Cells at Uniform Density Prep_Media->Seed_Cells Incubate Incubate under Standard Conditions Seed_Cells->Incubate Monitor Monitor Cell Growth and Viability Incubate->Monitor Measure Measure Viable Cell Density, Viability, and Product Titer Monitor->Measure Plot Plot Data vs. Concentration Measure->Plot Determine Determine Optimal Concentration Plot->Determine

Caption: Workflow for optimizing glutamine source concentration.

References

Analytical methods for d-Ala-Gln quantification (HPLC, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user request.## Application Notes and Protocols for the Quantification of D-Alanyl-L-Glutamine (D-Ala-Gln)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanyl-L-glutamine (this compound) is a dipeptide of increasing interest in various fields, including parenteral nutrition, cell culture technology, and pharmaceutical development. As the diastereomer of the more common L-alanyl-L-glutamine (L-Ala-Gln), its accurate quantification is critical for formulation development, stability studies, impurity profiling, and pharmacokinetic analysis. The presence of a D-amino acid requires stereospecific analytical methods to differentiate it from other isomers.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: Chiral HPLC Methods for this compound Quantification

High-Performance Liquid Chromatography is a robust technique for separating and quantifying dipeptide diastereomers. Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral reagent.

Method 1: Direct Analysis using a Chiral Stationary Phase (CSP)

This method allows for the direct separation of this compound and L-Ala-Gln without derivatization, simplifying sample preparation. It is particularly useful for assessing the chiral purity of a drug substance. A weak anion-exchange type CSP is effective for this separation.[1]

Experimental Protocol

  • Sample Preparation (Aqueous Solution):

    • Accurately weigh and dissolve the this compound standard or sample in HPLC-grade water to a final concentration of ~1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • HPLC-UV Conditions:

    • Column: Chiralpak QN-AX (or equivalent weak anion-exchange CSP).

    • Mobile Phase: Isocratic elution with a mixture of Methanol and an acidic modifier (e.g., 50 mM Formic Acid and 25 mM Diethylamine in Methanol/Water). Specific ratios must be optimized.[2]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Data Summary: Direct Chiral HPLC Method

ParameterSetting
Instrument HPLC with UV Detector
Column Chiralpak QN-AX, 5 µm
Mobile Phase Methanol/Water with Acidic/Basic Modifiers (to be optimized)
Flow Rate 0.7 mL/min
Temperature 25°C
Detection 210 nm
Injection Volume 10 µL
Analyte This compound
Isomer L-Ala-Gln
Expected Outcome Baseline separation of this compound and L-Ala-Gln peaks.
Method 2: Indirect Analysis via Pre-column Derivatization with Marfey's Reagent

This classic method involves reacting the dipeptide with a chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA or Marfey's Reagent), to form diastereomers. These diastereomers can then be readily separated on a standard achiral reversed-phase column.[3][4] This method is highly sensitive and specific.

Experimental Protocol

  • Sample Preparation (Plasma - Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of 100 mM sodium bicarbonate buffer (pH ~9.0).

  • Derivatization Procedure:

    • To the reconstituted sample, add 100 µL of 1% (w/v) Marfey's reagent in acetone.

    • Incubate at 40°C for 1 hour in a water bath.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 50 µL of 2 M HCl.

    • The sample is now ready for injection.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-5 min: 15% B

      • 5-35 min: 15% to 55% B

      • 35-40 min: 55% to 90% B

      • 40-45 min: Hold at 90% B

      • 45-50 min: Re-equilibrate at 15% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 340 nm (characteristic absorbance of the DNP group).[5]

Data Summary: Indirect HPLC Method (Marfey's Derivatization)

ParameterSetting
Instrument HPLC with UV Detector
Derivatization Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent)
Column C18 Reversed-Phase (e.g., Agilent Zorbax SB-C18)
Mobile Phase Water/Acetonitrile with 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 40°C
Detection 340 nm
Injection Volume 20 µL
Expected Outcome Separation of the L-FDAA-D-Ala-Gln and L-FDAA-L-Ala-Gln diastereomers.

Application Note 2: LC-MS/MS Method for this compound Quantification

For high sensitivity and selectivity, especially in complex biological matrices like plasma or cell culture media, LC-MS/MS is the method of choice. This protocol utilizes pre-column derivatization with Marfey's reagent to ensure chromatographic separation of diastereomers prior to mass spectrometric detection.

General Analytical Workflow

The overall process from sample collection to data analysis involves several key stages.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Media) Spike Spike Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Recon Reconstitute in Buffer Dry->Recon Deriv Add Marfey's Reagent & Incubate Recon->Deriv Quench Neutralize/ Quench Reaction Deriv->Quench Inject Inject Sample Quench->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quant Quantification (Peak Area Ratio) Detect->Quant Report Generate Report Quant->Report

Figure 1. General workflow for the quantification of this compound.
Pre-column Derivatization Workflow

The derivatization step is critical for forming diastereomers that can be separated on a standard C18 column.

G start Extracted & Reconstituted Sample in Bicarbonate Buffer add_marfey Add 1% Marfey's Reagent in Acetone start->add_marfey incubate Incubate at 40°C for 60 minutes add_marfey->incubate cool Cool to Room Temperature incubate->cool quench Add 2 M HCl to Neutralize cool->quench end Sample ready for LC-MS/MS Injection quench->end

Figure 2. Workflow for Marfey's reagent derivatization.

Experimental Protocol

  • Sample Preparation and Derivatization:

    • Follow the protocol described in Application Note 1, Method 2 . Use a stable isotope-labeled version of this compound as the internal standard if available.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system capable of binary gradients.

    • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient optimized to separate the diastereomers of interest.

      • 0-1 min: 5% B

      • 1-8 min: 5% to 70% B

      • 8-9 min: 70% to 95% B

      • 9-10 min: Hold at 95% B

      • 10-12 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Summary: LC-MS/MS Method Parameters

ParameterSetting
Instrument UPLC/HPLC coupled to a Triple Quadrupole MS
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization ESI Positive
Scan Mode Multiple Reaction Monitoring (MRM)

MS/MS Parameters (MRM Transitions)

The exact mass of this compound is 217.22 g/mol . After derivatization with L-FDAA (Marfey's Reagent), the mass increases significantly. The protonated molecule [M+H]⁺ will be the precursor ion. Product ions typically result from fragmentation of the peptide bond or the derivatizing agent.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
L-FDAA-D-Ala-Gln 496.2326.1 (Loss of DNP-Ala)5025
L-FDAA-D-Ala-Gln (Confirm.) 496.2147.1 (Gln immonium ion)5035
L-FDAA-L-Ala-Gln 496.2326.1 (Loss of DNP-Ala)5025
L-FDAA-L-Ala-Gln (Confirm.) 496.2147.1 (Gln immonium ion)5035
IS (e.g., ¹³C,¹⁵N-D-Ala-Gln) 502.2332.15025
(Note: Exact m/z values and collision energies must be optimized empirically for the specific instrument used.)

Method Validation Summary

All analytical methods intended for use in regulated environments must be validated to ensure they are suitable for their intended purpose. Key validation parameters are summarized below, with typical acceptance criteria according to ICH Q2(R1) guidelines.[6]

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., isomers, impurities, matrix components).Peak purity analysis; baseline resolution from interfering peaks.
Linearity Proportionality of the analytical signal to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80-120% of the target concentration.
Accuracy Closeness of the measured value to the true value. Assessed via recovery of spiked samples.85-115% recovery for complex matrices; 98-102% for drug substance.
Precision Closeness of agreement between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for bioanalysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10:1; Accuracy and precision within acceptable limits.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).RSD of results should remain within acceptable limits.

References

Application of D-Alanyl-L-Glutamine (d-Ala-Gln) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Emerging research suggests that the dipeptide D-alanyl-L-glutamine (d-Ala-Gln) may offer neuroprotective benefits. As a stable source of glutamine, this compound can play a crucial role in cellular energy metabolism, antioxidant defense, and the reduction of neuroinflammation. Glutamine itself has demonstrated neuroprotective effects against amyloid-beta (Aβ) induced stress and in models of Parkinson's disease by mitigating oxidative stress and apoptosis.[1][2][3] These application notes provide a comprehensive overview of the current understanding and proposed experimental protocols for evaluating the therapeutic potential of this compound in models of neurodegenerative diseases.

Mechanism of Action

The neuroprotective effects of this compound are believed to be multifactorial, primarily leveraging the functions of its constituent amino acids, L-glutamine and D-alanine. L-glutamine is a critical substrate for the synthesis of the major endogenous antioxidant, glutathione (B108866) (GSH), and plays a vital role in neuronal energy metabolism. In neurodegenerative conditions, oxidative stress and mitochondrial dysfunction are key pathological features. By providing a sustained release of glutamine, this compound can bolster the cellular antioxidant capacity and support mitochondrial function.

Furthermore, this compound has been shown to exert anti-inflammatory effects. Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of both AD and PD. This compound may modulate inflammatory signaling pathways, such as the mTOR pathway, to reduce the production of pro-inflammatory cytokines and mitigate neuronal damage.

Data Presentation

Table 1: Summary of Quantitative Data from a Diabetic Retinopathy Rat Model
ParameterModelTreatment GroupOutcomeReference
Retinal InflammationSTZ-induced diabetic ratsThis compoundDecreased protein levels of VCAM-1, ICAM-1, and VEGF[4]
Glial ActivationSTZ-induced diabetic ratsThis compoundRescued decreased levels of glutamine synthetase (GS) and ameliorated upregulated glial fibrillary acidic protein (GFAP)[4]
Glucose MetabolismSTZ-induced diabetic ratsThis compoundUpregulated glycolytic enzymes PKM2, LDHA, and LDHB[4]
mTOR SignalingSTZ-induced diabetic ratsThis compoundAmeliorated the decline in p-mTOR and mTOR levels[4]
Mitochondrial FunctionSTZ-induced diabetic ratsThis compoundImproved mitochondrial function[4]

Note: Direct quantitative data for this compound in specific Alzheimer's or Parkinson's disease models is currently limited in publicly available literature. The data presented is from a relevant neurodegenerative model.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in an Alzheimer's Disease Cell Model

Objective: To evaluate the protective effect of this compound against amyloid-beta (Aβ)-induced cytotoxicity in a neuronal cell line.

Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a neuronal phenotype.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid (for differentiation)

  • Brain-derived neurotrophic factor (BDNF) (for differentiation)

  • This compound (sterile, cell-culture grade)

  • Aβ₁₋₄₂ peptide (oligomeric form)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • ROS (Reactive Oxygen Species) assay kit (e.g., DCFDA)

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in standard medium.

    • Induce differentiation by treating with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL BDNF for 3-5 days in low-serum medium.

  • Treatment:

    • Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

    • Following pre-treatment, expose the cells to a neurotoxic concentration of oligomeric Aβ₁₋₄₂ (e.g., 10 µM) for an additional 24 hours. Include control groups (vehicle-treated and Aβ₁₋₄₂-only).

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay according to the manufacturer's instructions.

    • Cytotoxicity: Quantify cytotoxicity by measuring LDH release into the culture medium using a commercially available kit.

    • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA and quantify using a fluorescence plate reader or flow cytometry.

Protocol 2: In Vitro Neuroprotection Assay in a Parkinson's Disease Cell Model

Objective: To assess the protective effect of this compound against MPP⁺-induced toxicity in a dopaminergic neuronal cell model.

Cell Line: SH-SY5Y cells differentiated into a dopaminergic phenotype.

Materials:

  • SH-SY5Y cells and differentiation reagents (as in Protocol 1)

  • MPP⁺ (1-methyl-4-phenylpyridinium)

  • This compound

  • MTT assay kit

  • LDH cytotoxicity assay kit

  • Mitochondrial membrane potential assay kit (e.g., JC-1)

Procedure:

  • Cell Culture and Differentiation: Differentiate SH-SY5Y cells as described in Protocol 1.

  • Treatment:

    • Pre-treat differentiated cells with this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

    • Induce neurotoxicity by exposing cells to MPP⁺ (e.g., 1 mM) for 24 hours. Include appropriate control groups.

  • Assessment of Neuroprotection:

    • Cell Viability and Cytotoxicity: Perform MTT and LDH assays as described in Protocol 1.

    • Mitochondrial Health: Assess changes in mitochondrial membrane potential using the JC-1 dye. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol 3: In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To investigate the therapeutic efficacy of this compound on cognitive function and AD-related pathology in a transgenic mouse model.

Animal Model: 5XFAD or APP/PS1 transgenic mice.

Materials:

  • Transgenic and wild-type littermate mice

  • This compound

  • Sterile saline

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Immunohistochemistry reagents (anti-Aβ, anti-Iba1, anti-GFAP antibodies)

  • ELISA kits for Aβ₄₀ and Aβ₄₂

Procedure:

  • Animal Treatment:

    • Begin treatment at an age when pathology starts to develop (e.g., 3-4 months for 5XFAD mice).

    • Administer this compound (e.g., 10, 50 mg/kg) or vehicle (saline) daily via intraperitoneal injection for a period of 1-3 months.

  • Behavioral Assessment:

    • In the final weeks of treatment, conduct behavioral tests to assess learning and memory (e.g., Morris water maze) and spatial working memory (e.g., Y-maze).

  • Pathological and Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Perform staining on brain sections to quantify Aβ plaque deposition, microgliosis (Iba1), and astrogliosis (GFAP).

    • ELISA: Measure soluble and insoluble Aβ₄₀ and Aβ₄₂ levels in brain homogenates.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

G cluster_0 Neurodegenerative Stimuli cluster_1 Cellular Stress Response cluster_2 This compound Intervention Amyloid-Beta Amyloid-Beta Oxidative_Stress Oxidative_Stress Amyloid-Beta->Oxidative_Stress Neuroinflammation Neuroinflammation Amyloid-Beta->Neuroinflammation Alpha-Synuclein Alpha-Synuclein Alpha-Synuclein->Neuroinflammation Mitochondrial_Dysfunction Mitochondrial_Dysfunction Alpha-Synuclein->Mitochondrial_Dysfunction Neuronal_Death Neuronal_Death Oxidative_Stress->Neuronal_Death Neuroinflammation->Neuronal_Death Mitochondrial_Dysfunction->Neuronal_Death d_Ala_Gln d_Ala_Gln Glutamine Glutamine d_Ala_Gln->Glutamine mTOR_Signaling mTOR_Signaling d_Ala_Gln->mTOR_Signaling Modulates Glutamine->Mitochondrial_Dysfunction Improves GSH_Synthesis GSH_Synthesis Glutamine->GSH_Synthesis GSH_Synthesis->Oxidative_Stress Inhibits mTOR_Signaling->Neuroinflammation Reduces

Caption: Proposed mechanism of this compound neuroprotection.

Experimental Workflows

G cluster_0 In Vitro Model Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Differentiation Neuronal Differentiation Cell_Culture->Differentiation Treatment This compound Pre-treatment Differentiation->Treatment Toxicity Induce Neurotoxicity (Aβ or MPP+) Treatment->Toxicity Analysis Assess Viability, Cytotoxicity, ROS, Mitochondrial Potential Toxicity->Analysis

Caption: In vitro experimental workflow.

G cluster_1 In Vivo Model Animal_Model Transgenic Mouse Model (e.g., 5XFAD) Treatment_InVivo This compound Administration Animal_Model->Treatment_InVivo Behavioral_Testing Cognitive Assessment (e.g., Morris Water Maze) Treatment_InVivo->Behavioral_Testing Tissue_Analysis Histological & Biochemical Analysis of Brain Tissue Behavioral_Testing->Tissue_Analysis

Caption: In vivo experimental workflow.

Conclusion

This compound presents a promising therapeutic avenue for neurodegenerative diseases due to its potential to combat oxidative stress, neuroinflammation, and mitochondrial dysfunction. While direct evidence in Alzheimer's and Parkinson's disease models is still emerging, the established neuroprotective properties of glutamine provide a strong rationale for further investigation. The experimental protocols outlined above offer a framework for rigorously evaluating the efficacy of this compound and elucidating its mechanisms of action in relevant preclinical models. Successful outcomes from such studies could pave the way for the clinical development of this compound as a novel treatment for these devastating disorders.

References

Application Notes and Protocols: Utilizing D-Alanyl-D-Alanine Analogues to Investigate Bacterial Peptidoglycan Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bacterial cell wall, a structure essential for survival and a primary target for many antibiotics, is a complex polymer known as peptidoglycan (PG). The biosynthesis and remodeling of peptidoglycan are dynamic processes involving a multitude of enzymes. Probing these pathways is crucial for understanding bacterial physiology and for the development of new antimicrobial agents. While the use of fluorescently labeled D-amino acids (FDAAs) has become a important technique for visualizing peptidoglycan synthesis, the specific application of D-Alanyl-Glutamine (d-Ala-Gln) as a probe is not extensively documented in scientific literature. However, the principles of peptidoglycan metabolism and the promiscuity of the enzymes involved allow us to extrapolate the potential use of this compound based on studies of structurally similar dipeptides, most notably D-alanyl-D-alanine (d-Ala-d-Ala) and its analogues.

These application notes will provide a comprehensive overview of how d-Ala-d-Ala analogues are used to study bacterial peptidoglycan metabolism. The protocols and data presented are based on established methods for other D-amino acid-based probes and serve as a guide for researchers interested in employing similar dipeptide probes.

Principle of Incorporation

The incorporation of D-amino acid and dipeptide probes into the bacterial cell wall is primarily mediated by enzymes involved in the final stages of peptidoglycan synthesis, namely transpeptidases (TPases), which include the well-known Penicillin-Binding Proteins (PBPs), and L,D-transpeptidases (LDTs).

There are two main pathways for the incorporation of D-amino acid-based probes:

  • Cytoplasmic Incorporation: Some D-amino acid dipeptide analogues can be incorporated in the cytoplasm. The dipeptide is first synthesized by D-Ala-D-Ala ligase (Ddl) and then added to the UDP-MurNAc-tripeptide precursor by the enzyme MurF.[1] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan chain.

  • Periplasmic/Extracellular Incorporation: More commonly for fluorescent D-amino acid (FDAA) probes, incorporation occurs in the periplasm (in Gram-negative bacteria) or on the external surface of the cytoplasmic membrane (in Gram-positive bacteria).[2] This process is catalyzed by D,D-transpeptidases and L,D-transpeptidases that exchange the terminal D-Ala of the peptidoglycan stem peptide with the D-amino acid or dipeptide probe from the environment.[2][3]

The specific pathway utilized can depend on the bacterial species and the structure of the probe itself.

Applications in Peptidoglycan Metabolism Research

The use of d-Ala-d-Ala analogues and other D-amino acid probes offers a versatile toolkit for investigating various aspects of bacterial cell wall biology:

  • Visualization of Peptidoglycan Synthesis: Fluorescently labeled dipeptides can be used to visualize active sites of cell wall synthesis and remodeling in real-time in live bacteria.[4]

  • Screening for Novel Antibiotics: By developing competitive binding assays, these probes can be used to screen for compounds that inhibit transpeptidases or other enzymes involved in peptidoglycan synthesis.

  • Studying Antibiotic Resistance Mechanisms: These probes can help elucidate how bacteria develop resistance to cell wall-active antibiotics, such as by altered PBP activity.

  • Investigating Bacterial Growth and Morphology: The pattern of probe incorporation can provide insights into the mechanisms of bacterial growth, cell division, and morphogenesis.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of various molecules with enzymes of the peptidoglycan synthesis pathway. This data is essential for designing experiments and interpreting results.

MoleculeEnzyme/ProteinInteractionQuantitative ValueBacterial SpeciesReference
VancomycinN,N'-diacetyl-L-Lys-D-Ala-D-AlaBinding Affinity800-fold greater than for D-Ala-D-LacEnterococcus faecium[5]
LY191145N,N'-diacetyl-L-Lys-D-Ala-D-AlaBinding Affinity800-fold greater than for D-Ala-D-LacEnterococcus faecium[5]
D-CycloserineAlanine racemase & D-Ala-D-Ala ligaseInhibitionCompetitive inhibitorGeneral[6]
AmpicillinTranspeptidases/CarboxypeptidasesInhibitionCovalent modification of active siteGeneral[6]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Bacterial Peptidoglycan using a d-Ala-d-Ala Analogue

This protocol describes a general method for labeling bacterial cells with a fluorescently tagged d-Ala-d-Ala analogue.

Materials:

  • Bacterial culture in exponential growth phase

  • Fluorescent d-Ala-d-Ala analogue (e.g., Bocillin-FL, or a custom-synthesized probe)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow the bacterial strain of interest to the mid-exponential phase in a suitable liquid medium.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cell pellet twice with sterile PBS to remove residual medium components.

  • Resuspend the cells in fresh, pre-warmed growth medium to the desired optical density (e.g., OD600 of 0.5).

  • Add the fluorescent d-Ala-d-Ala analogue to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each bacterial species and probe.

  • Incubate the cells with the probe for a specific duration. This can range from a few minutes for pulse-labeling experiments to several generations for continuous labeling. Incubation should be carried out under normal growth conditions (e.g., 37°C with shaking).

  • After incubation, harvest the cells by centrifugation.

  • Wash the cells three times with PBS to remove unincorporated probe.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Mount the labeled cells on a microscope slide with a coverslip. Agarose pads can be used to immobilize live cells for imaging.

  • Visualize the fluorescently labeled bacteria using a fluorescence microscope equipped with a filter set appropriate for the fluorophore used.

Protocol 2: Competition Assay for Transpeptidase Inhibitors

This protocol outlines a competitive binding assay to screen for potential inhibitors of transpeptidases using a fluorescent d-Ala-d-Ala analogue.

Materials:

  • Purified transpeptidase (PBP) enzyme

  • Fluorescent d-Ala-d-Ala analogue (e.g., Bocillin-FL)

  • Test compounds (potential inhibitors)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • 96-well black microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a solution of the purified transpeptidase in the assay buffer. The optimal concentration should be determined empirically.

  • Prepare a stock solution of the fluorescent d-Ala-d-Ala analogue in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the 96-well plate, add the purified transpeptidase to each well (except for the blank controls).

  • Add the serially diluted test compounds to the appropriate wells. Add assay buffer to the control wells (total binding and no-enzyme controls).

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the test compounds to bind to the enzyme.

  • Add the fluorescent d-Ala-d-Ala analogue to all wells to a final concentration that is close to its Kd for the enzyme.

  • Incubate the plate in the dark at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GlmS GlcNAc1P GlcNAc-1-P GlcN6P->GlcNAc1P GlmM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc GlmU UDPMurNAc UDP-MurNAc UDPGlcNAc->UDPMurNAc MurA, MurB UDPMurNAc_Tri UDP-MurNAc-Tripeptide UDPMurNAc->UDPMurNAc_Tri MurC, MurD, MurE UDPMurNAc_Penta UDP-MurNAc-Pentapeptide (Park's Nucleotide) UDPMurNAc_Tri->UDPMurNAc_Penta MurF dAla D-Alanine dAla_dAla D-Ala-D-Ala dAla->dAla_dAla Ddl dAla_dAla->UDPMurNAc_Penta MurF Lipid_I Lipid I UDPMurNAc_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylases Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidases PBP Transpeptidases (PBPs) L,D-Transpeptidases PBP->Crosslinked_PG

Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.

Probe_Incorporation_Workflow Culture Bacterial Culture (Exponential Phase) Harvest Harvest & Wash Cells Culture->Harvest Label Incubate with Fluorescent d-Ala-d-Ala Analogue Harvest->Label Wash Wash to Remove Unbound Probe Label->Wash Image Fluorescence Microscopy Wash->Image Analyze Image Analysis (Localization, Intensity) Image->Analyze

Caption: Experimental workflow for labeling bacteria with a fluorescent probe.

Transpeptidase_Incorporation PG_Stem Peptidoglycan Stem Peptide (...-L-Lys-D-Ala-D-Ala) PBP D,D-Transpeptidase (PBP) PG_Stem->PBP Acyl_Enzyme Acyl-Enzyme Intermediate (...-L-Lys-D-Ala-PBP) PBP->Acyl_Enzyme Release of terminal D-Ala Labeled_PG Labeled Peptidoglycan (...-L-Lys-D-Ala-Probe) Acyl_Enzyme->Labeled_PG Nucleophilic Attack Released_DAla Released D-Ala Acyl_Enzyme->Released_DAla Probe Fluorescent this compound (Probe) Probe->Labeled_PG Nucleophilic Attack

Caption: Mechanism of probe incorporation by D,D-transpeptidase.

References

Application Notes and Protocols: D-Alanyl-L-Glutamine (d-Ala-Gln) as a Tool for Probing Enzyme Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specificity of an enzyme for its substrate is a cornerstone of its biological function. Understanding this specificity is critical for elucidating biological pathways, identifying novel enzyme functions, and designing targeted therapeutics. Dipeptides represent a valuable class of chemical tools for this purpose, as they allow for the systematic investigation of an enzyme's tolerance for specific amino acid residues at defined positions.

This document focuses on the application of D-Alanyl-L-Glutamine (d-Ala-Gln), a dipeptide containing a D-amino acid, as a probe for enzyme specificity. D-amino acids are less common in nature than their L-counterparts but play crucial roles, particularly in bacterial cell wall biosynthesis.[1] Enzymes that interact with D-amino acids, such as D,D-transpeptidases, L,D-transpeptidases, and D-Ala-D-Ala dipeptidases, are often essential for bacterial survival and are validated antibiotic targets.[2][3][4]

The use of this compound allows researchers to probe the stereospecificity of peptidases and to identify enzymes capable of cleaving peptides containing D-amino acids. This has significant implications for:

  • Drug Discovery: Identifying enzymes that can activate dipeptide prodrugs containing a D-amino acid moiety.[5]

  • Microbiology: Characterizing bacterial enzymes involved in peptidoglycan remodeling and metabolism.[2][6]

  • Enzyme Characterization: Defining the substrate envelope of novel or uncharacterized peptidases.

Principle of Application

The core principle involves presenting this compound as a potential substrate to an enzyme or complex biological mixture (e.g., cell lysate, conditioned media) and monitoring for its cleavage into D-Alanine and L-Glutamine. The D-Alanine at the N-terminal position (P1 position for an aminopeptidase) acts as the primary determinant for probing stereospecificity. Many standard proteases are specific for L-amino acids and will not cleave a peptide with a D-amino acid at the N-terminus. Therefore, cleavage of this compound is indicative of a specialized enzymatic activity.

Applications and Methodologies

Screening for D-Peptidase Activity in Biological Samples

This protocol outlines a general method for screening cell lysates or other biological mixtures for enzymes capable of hydrolyzing this compound.

Protocol 3.1: Screening via HPLC

  • Preparation of Lysate:

    • Harvest cells and wash 3x with ice-cold Phosphate-Buffered Saline (PBS).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.5).

    • Lyse cells using sonication or chemical methods on ice.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the total protein concentration using a Bradford or BCA assay.

  • Enzymatic Reaction:

    • Prepare a stock solution of this compound (e.g., 100 mM in reaction buffer).

    • In a microcentrifuge tube, set up the reaction mixture:

      • 50 µL of cell lysate (adjust volume for a final protein concentration of 1-2 mg/mL).

      • 40 µL of reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

      • 10 µL of 100 mM this compound stock solution (for a final concentration of 10 mM).

    • Prepare a negative control with heat-inactivated lysate (95°C for 10 minutes).

    • Incubate reactions at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching and Sample Preparation:

    • To quench the reaction, add an equal volume of 10% Trichloroacetic Acid (TCA) to the aliquot.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ an isocratic or gradient mobile phase suitable for separating amino acids and dipeptides (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the disappearance of the this compound peak and the appearance of the D-Ala and L-Gln product peaks over time, using a UV detector (e.g., at 210 nm).

    • Quantify peak areas by comparing them to standard curves of the substrate and products.

Determining Kinetic Parameters of a Purified Enzyme

Once an activity is identified, the kinetic parameters (KM, Vmax, kcat) of the purified enzyme can be determined to quantify its efficiency and affinity for this compound. This is crucial for comparing its specificity against other substrates (e.g., L-Ala-Gln).

Protocol 3.2: Steady-State Kinetic Analysis

  • Enzyme and Substrate Preparation:

    • Prepare a purified enzyme solution of known concentration in an appropriate assay buffer.

    • Prepare serial dilutions of the this compound substrate in the same buffer, ranging from concentrations estimated to be well below to well above the KM (e.g., 0.1x to 10x the expected KM). A typical starting range might be 0.1 mM to 20 mM.

  • Initial Velocity Measurements:

    • For each substrate concentration, initiate the reaction by adding a small, fixed amount of the enzyme. The total reaction volume should be kept constant.

    • Monitor product formation (or substrate depletion) over a short period where the reaction rate is linear. This can be done continuously using a spectrophotometric coupled-enzyme assay or by taking quenched time points for HPLC/LC-MS analysis as described in Protocol 3.1.

    • A coupled assay example: If an L-Glutamine dehydrogenase is available, its activity can be coupled to the cleavage of this compound to monitor the production of L-Gln by measuring the change in absorbance of NAD(P)H at 340 nm.

  • Data Analysis:

    • Calculate the initial velocity (v0) for each substrate concentration [S].

    • Plot v0 versus [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine KM and Vmax.[7]

    • Calculate the catalytic efficiency (kcat/KM) where kcat = Vmax / [E]total.

Application in Prodrug Activation Studies

Dipeptides are often used as promoieties to improve the transport and delivery of drugs.[5] this compound can be appended to a drug molecule, creating a prodrug that requires enzymatic cleavage for activation. This approach can be used to target drugs to specific tissues or cell types that express the activating enzyme.

Quantitative Data

The specificity of peptidases can be dramatically influenced by the stereochemistry and side chain of the amino acid residues. While specific kinetic data for this compound is not widely published, data from analogous substrates can illustrate the importance of the P1 residue (the N-terminal amino acid).

The following table presents data adapted from a study on cysteine peptidases, comparing the catalytic efficiency for substrates containing Glutamine (Gln) versus Alanine (Ala) at the P1 position.[8] This highlights how a single amino acid change can significantly alter enzyme specificity, a principle that is extended when probing stereochemistry with D-amino acids.

Table 1: Comparison of Catalytic Efficiency (kcat/KM) for Gln vs. Ala Substrates

EnzymeSubstrate: Glp-Phe-Gln-pNA (mM-1s-1)Substrate: Glp-Phe-Ala-pNA (mM-1s-1)Fold Preference for Gln
Papain1500 ± 100800 ± 50~1.9x
Human Cathepsin L230 ± 2040 ± 3~5.8x
Insect Cathepsin L160 ± 1540 ± 5~4.0x
Human Cathepsin B1.0 ± 0.10.8 ± 0.1~1.3x
Data derived from Filippova et al. (2020) to illustrate specificity principles.[8]

When using this compound, a similar table should be constructed to compare its cleavage kinetics with its L-stereoisomer, L-Ala-Gln, and potentially other dipeptides like d-Ala-Ala.

Table 2: Hypothetical Kinetic Data for a D-Peptidase

SubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)
This compound 1.53020,000
L-Ala-Gln> 50< 0.1< 2
d-Ala-Ala2.54518,000
Gly-Gln155333
This table presents hypothetical data to illustrate how results would be structured to demonstrate high specificity for D-Ala containing substrates.

Conclusion

This compound is a valuable and specific tool for probing the substrate specificity of enzymes, particularly those with relevance to bacterial cell wall metabolism and prodrug activation. Its resistance to cleavage by most common peptidases makes it a low-background substrate for identifying specialized enzymatic activities. The protocols and principles outlined here provide a framework for researchers to employ this compound in their studies to characterize enzyme function and develop novel therapeutic strategies.

References

Application Notes and Protocols for Cell Culture Media Formulation with L-Alanyl-L-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

A Stable Source of L-Glutamine for Enhanced Cell Culture Performance

Introduction

L-glutamine is an essential amino acid for the in vitro growth and proliferation of mammalian cells, serving as a primary energy source and a precursor for nucleotide and amino acid synthesis.[1] However, L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into pyroglutamate (B8496135) and ammonia (B1221849).[2] The accumulation of ammonia can be toxic to cells, leading to reduced cell viability, altered metabolism, and decreased protein production.[3]

To overcome the limitations of L-glutamine instability, L-Alanyl-L-Glutamine, a stabilized dipeptide of L-alanine and L-glutamine, has been developed. This dipeptide is highly soluble and stable in aqueous solutions, even during heat sterilization.[4][5] Cells readily take up L-Alanyl-L-Glutamine and intracellular peptidases cleave it to release L-glutamine and L-alanine, providing a sustained and controlled supply of L-glutamine.[6] This controlled release minimizes the accumulation of toxic ammonia in the culture medium, leading to improved cell health and productivity.[7]

Note on Terminology: The user query specified "d-Ala-Gln". However, the vast majority of scientific literature and commercially available products for cell culture utilize the L-form of alanine (B10760859) in the dipeptide, L-Alanyl-L-Glutamine. Research indicates that mammalian cells do not typically utilize D-amino acids for their primary metabolic pathways. Therefore, these application notes will focus on the widely studied and utilized L-Alanyl-L-Glutamine .

Advantages of L-Alanyl-L-Glutamine in Cell Culture

  • Enhanced Stability: L-Alanyl-L-Glutamine is significantly more stable in liquid media at 37°C compared to L-glutamine, preventing the rapid degradation and loss of this critical nutrient.[8]

  • Reduced Ammonia Accumulation: By providing a stable source of L-glutamine that is metabolized intracellularly, the use of L-Alanyl-L-Glutamine leads to lower levels of toxic ammonia in the cell culture medium.[7]

  • Improved Cell Viability and Growth: The reduction in ammonia toxicity and the consistent availability of L-glutamine contribute to higher cell viability and more robust cell growth, particularly in long-term cultures.[7]

  • Increased Protein and Antibody Production: Numerous studies have shown that replacing L-glutamine with L-Alanyl-L-Glutamine can lead to a significant increase in the yield of recombinant proteins and monoclonal antibodies.[3][7]

  • Simplified Workflow: The stability of L-Alanyl-L-Glutamine eliminates the need for frequent L-glutamine supplementation to the culture medium, simplifying feeding strategies and reducing the risk of contamination.

Data Presentation

The following tables summarize the comparative performance of L-Alanyl-L-Glutamine versus L-Glutamine in various cell lines.

ParameterL-GlutamineL-Alanyl-L-GlutamineCell LineReference
Stability in Media (37°C for 30 days) [7]
Ammonia Concentration (mM)Increased SignificantlyRemained LowN/A[7]
CHO Cell Culture (Fed-batch) [7]
Peak Viable Cell Density (x10^5 cells/mL)~47.68~45.83 (slower initial growth but sustained viability)POTELLIGENT™ CHO[7]
Monoclonal Antibody (MAb) Titer (mg/L)171341CHO clone 12C-5[7]
Apoptosis RatioHighLowPOTELLIGENT™ CHO[7]
HEK293 Cell Culture (Transient Transfection) [3]
Relative IgG ProductionBaseline~50% Improvement (with 0 mM Gln, indicating reliance on Ala-Gln)HEK-293E[3]
Ammonia Accumulation (mM)Up to 5Lower (data inferred)HEK-293E[3]
Hybridoma Cell Culture [9]
Maximum Final Cell ConcentrationDependent on initial Gln concentration (plateaus >2mM)Expected to be higher due to reduced ammonia toxicityMurine Hybridoma[9]
Specific Antibody Secretion RateDrops at low Gln concentrationsExpected to be more sustainedMurine Hybridoma[9]

Experimental Protocols

Protocol 1: Preparation of Cell Culture Medium with L-Alanyl-L-Glutamine

Materials:

  • Basal cell culture medium (without L-glutamine)

  • Sterile stock solution of L-Alanyl-L-Glutamine (e.g., 200 mM)

  • Sterile, tissue culture-treated flasks or plates

  • Sterile serological pipettes and pipette tips

  • Biosafety cabinet

Procedure:

  • Determine the desired final concentration of L-Alanyl-L-Glutamine in your cell culture medium. A common starting point is an equimolar concentration to the standard L-glutamine concentration for your cell line (typically 2-4 mM).[6]

  • In a biosafety cabinet, aseptically add the required volume of the sterile L-Alanyl-L-Glutamine stock solution to the basal medium. For example, to prepare 500 mL of medium with a final concentration of 4 mM L-Alanyl-L-Glutamine from a 200 mM stock, add 10 mL of the stock solution to 490 mL of basal medium.

  • Gently swirl the medium to ensure thorough mixing.

  • The medium is now ready for use. Store at 2-8°C, protected from light.[10]

Protocol 2: Adaptation of Adherent and Suspension Cells to L-Alanyl-L-Glutamine Medium

Materials:

  • Healthy, actively growing cell culture in L-glutamine-containing medium

  • Prepared cell culture medium containing L-Alanyl-L-Glutamine (from Protocol 1)

  • Sterile, tissue culture-treated flasks or plates

  • Centrifuge (for suspension cells)

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Procedure:

For Adherent Cells:

  • When your cells reach 70-80% confluency, aspirate the old medium.

  • Wash the cells once with sterile phosphate-buffered saline (PBS).

  • Add the appropriate volume of the new medium containing L-Alanyl-L-Glutamine.

  • Incubate the cells under their standard conditions.

  • Monitor the cells for any changes in morphology or growth rate. Most cell lines adapt readily without a gradual transition.

For Suspension Cells:

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Pellet the cells by centrifugation (e.g., 100-200 x g for 5 minutes).

  • Aspirate the supernatant containing the old medium.

  • Resuspend the cell pellet in the new medium containing L-Alanyl-L-Glutamine.

  • Transfer the cell suspension to a new culture flask.

  • Incubate the cells under their standard conditions.

  • Monitor the cell density and viability at regular intervals.

Note on Adaptation: While most cell lines can be directly transferred, for particularly sensitive cell lines, a gradual adaptation may be beneficial. This can be achieved by sequentially passaging the cells in mixtures of the old and new medium with increasing proportions of the L-Alanyl-L-Glutamine medium (e.g., 75:25, 50:50, 25:75, 0:100) at each passage.

Protocol 3: Determination of Viable Cell Density and Cell Viability using Trypan Blue Exclusion Assay

Materials:

  • Cell suspension

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

  • Micropipettes and tips

Procedure:

  • In a small tube, mix a 1:1 ratio of your cell suspension and 0.4% trypan blue solution (e.g., 20 µL of cell suspension + 20 µL of trypan blue).[4]

  • Mix gently by pipetting.

  • Load 10 µL of the mixture into the hemocytometer chamber.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the viable cell density and percent viability using the following formulas:[2]

    • Viable Cell Density (cells/mL) = (Number of viable cells counted / 4) x Dilution factor (which is 2 in this case) x 10^4

    • Percent Viability (%) = (Number of viable cells / Total number of cells (viable + non-viable)) x 100

Protocol 4: Measurement of Ammonia Concentration in Cell Culture Supernatant

Materials:

  • Cell culture supernatant

  • Commercial ammonia assay kit (colorimetric or fluorometric)

  • Microplate reader

  • 96-well microplate

  • Micropipettes and tips

Procedure:

  • Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells.

  • Follow the manufacturer's instructions provided with the commercial ammonia assay kit.[11] This typically involves:

    • Preparing a standard curve using the provided ammonia standards.

    • Adding the appropriate reagents to the standards and samples in a 96-well plate.

    • Incubating the plate for the specified time.

    • Measuring the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Calculate the ammonia concentration in your samples by comparing their readings to the standard curve.

Visualizations

Experimental_Workflow cluster_prep Medium Preparation cluster_culture Cell Culture cluster_monitoring Monitoring and Analysis prep_medium Prepare Basal Medium without L-Glutamine add_alagln Add Sterile L-Alanyl-L-Glutamine prep_medium->add_alagln seed_cells Seed Cells in L-Alanyl-L-Glutamine Medium add_alagln->seed_cells incubate Incubate under Standard Conditions seed_cells->incubate sample Collect Culture Samples incubate->sample cell_count Viable Cell Density & Viability (Trypan Blue) sample->cell_count ammonia_assay Ammonia Concentration Assay sample->ammonia_assay protein_assay Product Titer (e.g., ELISA) sample->protein_assay Metabolic_Pathway cluster_uptake Cellular Uptake and Cleavage cluster_metabolism Metabolic Fates ala_gln L-Alanyl-L-Glutamine (in medium) uptake Dipeptide Transporter ala_gln->uptake intracellular_ala_gln Intracellular L-Alanyl-L-Glutamine uptake->intracellular_ala_gln peptidase Intracellular Peptidases intracellular_ala_gln->peptidase l_glutamine L-Glutamine peptidase->l_glutamine l_alanine L-Alanine peptidase->l_alanine glutaminolysis Glutaminolysis l_glutamine->glutaminolysis biosynthesis Nucleotide & Amino Acid Biosynthesis l_glutamine->biosynthesis pyruvate Pyruvate l_alanine->pyruvate tca_cycle TCA Cycle glutaminolysis->tca_cycle pyruvate->tca_cycle

References

Application Notes and Protocols for In Vivo Administration of d-Ala-Gln

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo administration protocols for d-alanyl-l-glutamine (d-Ala-Gln). The information presented herein is based on protocols for the closely related dipeptide l-alanyl-l-glutamine (B1664493) (Ala-Gln) and the constituent amino acid d-alanine (B559566). Researchers should use this information as a starting point and conduct dose-finding and toxicity studies before commencing full-scale experiments with this compound. The increased stability of peptides containing d-amino acids may alter their pharmacokinetic and pharmacodynamic profiles compared to their l-isomers.

Introduction

d-alanyl-l-glutamine (this compound) is a dipeptide composed of d-alanine and l-glutamine. While l-alanyl-l-glutamine (Ala-Gln) is well-studied for its enhanced stability and solubility, making it a preferred source of glutamine in clinical nutrition and cell culture, data on this compound is scarce. The inclusion of a d-amino acid is known to confer resistance to enzymatic degradation, which could potentially prolong the in vivo half-life and alter the biological activity of the dipeptide.[1][2][3][4]

These application notes provide a comprehensive overview of potential in vivo administration protocols for this compound, extrapolated from studies on Ala-Gln and d-alanine. The provided methodologies are intended to serve as a guide for researchers in designing their in vivo studies.

Quantitative Data Summary

The following tables summarize dosages of l-alanyl-l-glutamine and d-alanine used in various in vivo studies. These can be used as a reference for designing initial dose-response experiments for this compound.

Table 1: Summary of l-Alanyl-l-Glutamine (Ala-Gln) In Vivo Administration

Animal ModelAdministration RouteDosage RangeStudy ContextReference
MiceOral500 - 1500 mg/kgAttenuation of lipopolysaccharide-induced acute liver injury.[5][5]
MiceOralNot specifiedProtection against jejunal crypt depletion in undernourished mice.[6][6]
ChildrenOral3 - 12 g/day Improvement of gut integrity and growth in children at risk of environmental enteropathy.[7][7]

Table 2: Summary of d-Alanine In Vivo Administration

Animal ModelAdministration RouteDosageStudy ContextReference
MiceIntraperitoneal injectionNot specifiedInhibition of intestinal inflammation in a model of acute colitis.[8][8]

Experimental Protocols

The following are detailed experimental protocols for oral and intraperitoneal administration, based on studies with Ala-Gln and d-alanine.

Protocol 1: Oral Gavage Administration in Mice

This protocol is adapted from a study investigating the protective effects of Ala-Gln on acute liver injury in mice.[5]

Materials:

  • This compound

  • Sterile phosphate-buffered saline (PBS) or sterile water

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dosage (e.g., starting with a range of 500-1500 mg/kg) and the weight of the animals.

    • Dissolve the calculated amount of this compound in a known volume of sterile PBS or water to achieve the final desired concentration. Ensure the solution is homogenous. Gentle heating or vortexing may be applied if necessary, but stability under these conditions should be verified.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before dosing.

    • Calculate the volume of the dosing solution to be administered to each mouse based on its body weight.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the this compound solution.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-administration Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

    • Provide free access to food and water.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol is based on a study that administered d-alanine to mice to investigate its effects on intestinal inflammation.[8]

Materials:

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Syringes (1 ml) with needles (25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the desired amount of this compound in sterile saline to the final concentration. It is critical to ensure the solution is sterile for injection. Filtration through a 0.22 µm filter is recommended.

  • Animal Handling and Injection:

    • Weigh each mouse.

    • Calculate the injection volume based on the mouse's weight and the solution concentration.

    • Properly restrain the mouse, exposing the lower abdominal quadrants.

    • Lift the hindquarters to allow the abdominal organs to shift forward.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn, indicating incorrect placement.

    • Inject the solution slowly.

  • Post-injection Monitoring:

    • Observe the animal for any immediate adverse effects.

    • Return the animal to its cage and monitor for signs of pain, distress, or infection at the injection site.

Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, based on the known effects of Ala-Gln and glutamine, several pathways can be hypothesized to be involved. Ala-Gln has been shown to protect pancreatic β-cells via the SIRT1/HUR signaling pathway and to modulate the glutamine-glutathione (GSH) axis.[9][10][11] Glutamine itself is a key activator of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6]

Diagram 1: Hypothesized Signaling Pathway for this compound in Cellular Protection

d-Ala-Gln_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound d-Ala-Gln_internal This compound This compound->d-Ala-Gln_internal Uptake Glutamine Glutamine d-Ala-Gln_internal->Glutamine Hydrolysis SIRT1_HUR SIRT1/HUR Pathway d-Ala-Gln_internal->SIRT1_HUR GSH Glutathione (GSH) Glutamine->GSH mTOR mTOR Signaling Glutamine->mTOR ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Cell_Protection Cellular Protection (Anti-apoptosis, Anti-inflammation) ROS->Cell_Protection Induces Damage Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth SIRT1_HUR->Cell_Protection

Caption: Hypothesized signaling cascade of this compound.

Diagram 2: Experimental Workflow for In Vivo Administration Study

In_Vivo_Administration_Workflow Start Start: Animal Acclimatization Group_Assignment Random Group Assignment (Vehicle Control, this compound doses) Start->Group_Assignment Administration This compound Administration (Oral Gavage or IP Injection) Group_Assignment->Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Administration->Monitoring Endpoint Experimental Endpoint (e.g., tissue collection, behavioral tests) Monitoring->Endpoint Analysis Data Analysis (Biochemical, Histological, etc.) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General workflow for an in vivo study.

References

Application Notes and Protocols: Fluorescent Labeling of D-Ala-Gln for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanine-L-Glutamine (D-Ala-Gln) is a dipeptide of significant interest in various biological studies, particularly those involving bacterial cell wall biosynthesis and nutrient uptake. Fluorescent labeling of this compound provides a powerful tool for researchers to visualize and track its localization, transport, and incorporation in real-time within living cells and tissues.[1][2] This document provides detailed application notes and protocols for the successful fluorescent labeling of this compound, including the selection of appropriate fluorescent dyes, labeling chemistry, purification methods, and applications in imaging studies.

Selecting a Fluorescent Dye

The choice of a fluorescent dye is critical and depends on the specific application, the instrumentation available, and the biological system under investigation.[1] Key factors to consider include the dye's brightness, photostability, pH sensitivity, and spectral properties (excitation and emission maxima).[1][3]

A variety of fluorescent dyes are commercially available for labeling peptides.[3][][5] These are often supplied as amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters, which readily react with the primary amine of this compound.[6]

Table 1: Commonly Used Amine-Reactive Fluorescent Dyes for Peptide Labeling

Fluorescent DyeExcitation (nm)Emission (nm)ColorKey Characteristics
FAM (Carboxyfluorescein) 492518GreenCost-effective, widely used, but pH sensitive.[3][5]
FITC (Fluorescein Isothiocyanate) 492518GreenOne of the most common green fluorophores, reacts with primary amines.[]
TAMRA (Tetramethylrhodamine) 552578OrangeBright and photostable, often used in FRET applications.[5]
HiLyte™ Fluor 488 497525GreenpH insensitive and highly photostable alternative to FAM/FITC.[3]
Alexa Fluor™ 488 490525GreenBright, photostable, and pH-insensitive.[5]
Cyanine Dyes (e.g., Cy3, Cy5) ~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)Orange, RedBright and photostable, suitable for multiplexing.[5]
BODIPY Dyes VariesVariesGreen/OrangeHigh quantum yield, less sensitive to environmental polarity.[]

Experimental Protocols

Protocol 1: N-terminal Labeling of this compound with an Amine-Reactive Dye (e.g., FAM-NHS Ester)

This protocol describes the labeling of the N-terminal α-amino group of this compound.

Materials:

  • This compound dipeptide

  • Amine-reactive fluorescent dye (e.g., FAM, SE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-9.0

  • Purification column: Size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[8]

  • Reaction vials and standard laboratory equipment

Procedure:

  • Peptide Solution Preparation: Dissolve this compound in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dye Solution Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Labeling Reaction:

    • Add the dissolved dye solution to the peptide solution. A dye-to-peptide molar ratio of 1.5:1 to 3:1 is recommended as a starting point.[7]

    • For labeling in organic solvents, add a base like TEA to deprotonate the amine group.[7]

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[6][7] Gentle mixing is recommended.

  • Purification of the Labeled Peptide: It is crucial to remove unreacted free dye and any side products.[]

    • Size-Exclusion Chromatography: This method separates molecules based on size. The larger labeled peptide will elute before the smaller, unreacted dye.[8]

      • Equilibrate the column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[6]

      • Apply the reaction mixture to the column.

      • Elute with the same buffer and collect fractions. The first colored band is typically the fluorescently labeled peptide.[6]

    • RP-HPLC: This technique provides high-resolution separation based on hydrophobicity.

      • Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid (TFA).

      • Monitor the elution profile at a wavelength corresponding to the absorbance of the peptide bond (e.g., 214 nm) and the dye's absorbance maximum.[10]

  • Characterization and Quantification:

    • Mass Spectrometry: Confirm the successful conjugation by verifying the molecular weight of the labeled peptide.[]

    • HPLC Analysis: Assess the purity of the final product.[]

    • Spectrophotometry: Determine the concentration of the labeled peptide and the degree of labeling by measuring the absorbance at the dye's maximum absorbance wavelength and at 280 nm (if the peptide contains Trp or Tyr) or by using a peptide quantification assay.

Table 2: Quantitative Data Summary for Characterization

ParameterMethodExpected Outcome
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Observed mass should equal the sum of the this compound mass and the fluorescent dye mass.
Purity Analytical RP-HPLCA single major peak corresponding to the labeled peptide, with purity typically >95%.
Labeling Efficiency Fluorescence Spectroscopy / UV-VisTypically over 80%, depending on the peptide and dye.[]
Quantum Yield Fluorescence SpectroscopyMeasured relative to a standard to determine the brightness of the conjugate.[6]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization prep_peptide Dissolve this compound in Reaction Buffer reaction Mix Peptide and Dye (1-4h, RT, Dark) prep_peptide->reaction prep_dye Dissolve Amine-Reactive Dye in DMF/DMSO prep_dye->reaction purify Size-Exclusion Chromatography or RP-HPLC reaction->purify ms Mass Spectrometry (MW Confirmation) purify->ms hplc Analytical HPLC (Purity Assessment) purify->hplc spec Spectroscopy (Concentration & Quantum Yield) purify->spec

Caption: Experimental workflow for fluorescent labeling of this compound.

signaling_pathway transporter Peptide Transporter (e.g., DppA, OppA) d_ala_gln_int Fluorescent This compound (Intracellular) transporter->d_ala_gln_int Translocation d_ala_gln_ext Fluorescent This compound (Extracellular) d_ala_gln_ext->transporter Binding peptidase Peptidase d_ala_gln_int->peptidase Hydrolysis d_ala_fluor Fluorescent D-Ala peptidase->d_ala_fluor gln Gln peptidase->gln pg_synthesis Peptidoglycan Biosynthesis d_ala_fluor->pg_synthesis Substrate incorporation Incorporation into Peptidoglycan pg_synthesis->incorporation

Caption: Putative pathway for uptake and processing of fluorescent this compound in bacteria.

Applications in Imaging Studies

Fluorescently labeled this compound can be utilized in a variety of imaging applications to study cellular and biological processes.

  • Cellular Uptake and Trafficking: Visualize the internalization and subcellular localization of the dipeptide in bacterial or mammalian cells using fluorescence microscopy.[6]

  • Bacterial Cell Wall Synthesis: D-amino acids and their derivatives are known to be incorporated into the peptidoglycan of bacterial cell walls.[11][12] Fluorescent this compound can serve as a probe to study the dynamics of cell wall synthesis and remodeling in real-time.[13][14]

  • Enzyme Activity Assays: The labeled dipeptide can be used as a substrate for peptidases, allowing for the development of fluorescence-based assays to screen for enzyme inhibitors.[]

  • Drug Delivery: If this compound is part of a drug delivery system, fluorescent labeling can help track the biodistribution and cellular targeting of the conjugate.

Protocol 2: Imaging Bacterial Cell Wall Labeling with Fluorescent this compound

Materials:

  • Bacterial culture (e.g., E. coli, B. subtilis) in logarithmic growth phase

  • Fluorescently labeled this compound

  • Growth medium

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in their standard growth medium.

  • Labeling: Add the fluorescently labeled this compound to the bacterial culture at a final concentration of 50-500 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the bacteria for a desired period (e.g., from a few minutes to a few hours) under normal growth conditions.[14] This allows for the uptake and incorporation of the probe.

  • Washing: Pellet the bacterial cells by centrifugation and wash them 2-3 times with PBS to remove the excess, unincorporated fluorescent probe from the medium.[15]

  • Imaging:

    • Resuspend the washed cells in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a microscope slide with an agarose (B213101) pad.[13]

    • Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the chosen fluorophore.

Anticipated Results:

Fluorescent signals are expected to localize to areas of active peptidoglycan synthesis, such as the septum in dividing cells or along the cylindrical body of rod-shaped bacteria.[11][13] The intensity of the fluorescence can provide a qualitative measure of the rate of cell wall synthesis.

Conclusion

The fluorescent labeling of this compound is a versatile technique that enables researchers to investigate a range of biological phenomena. By following the detailed protocols and considering the appropriate selection of fluorescent dyes, scientists can generate high-quality data for their imaging studies. The ability to visualize the journey of this dipeptide within cellular systems opens up new avenues for understanding bacterial physiology and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Measuring D-Ala-Gln Uptake by Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the cellular uptake of the dipeptide D-alanyl-L-glutamine (D-Ala-Gln). The methodologies described are essential for researchers in cell culture, drug development, and metabolic studies to understand the kinetics and mechanisms of dipeptide transport.

Introduction

D-alanyl-L-glutamine is a stable dipeptide of L-alanine and L-glutamine, commonly used as a supplement in cell culture media to provide a stable source of L-glutamine.[1] Understanding the rate and mechanism of its uptake by cells is crucial for optimizing cell culture processes, developing targeted drug delivery systems, and studying cellular metabolism. The following protocols describe three common methods for measuring this compound uptake: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), radiolabeled uptake assays, and fluorescent-based assays.

Protocol 1: Quantification of Intracellular this compound using LC-MS/MS

This method allows for the direct and highly sensitive quantification of unlabeled this compound within the cell.

Experimental Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., CHO, HEK293, Caco-2) in 6-well plates and culture until they reach the desired confluency (typically 80-90%).

    • Aspirate the culture medium and wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) or a suitable buffer like Krebs-Ringer-HEPES (KRH).[2]

    • Add the treatment medium containing a known concentration of this compound (e.g., 4-6 mM) to the cells.[3]

    • Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C in a humidified incubator.

  • Sample Collection and Extraction:

    • At each time point, rapidly aspirate the treatment medium.

    • Wash the cells three times with ice-cold PBS to terminate the uptake process.

    • Lyse the cells by adding a specific volume of a cold extraction solvent (e.g., 1 mL of 1:2 chloroform (B151607):methanol).[4]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Perform a Bligh-Dyer extraction by adding chloroform and water to separate the polar and non-polar phases.[4]

    • Collect the aqueous layer containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using an LC-MS/MS system.[4][5]

    • Chromatographic separation can be achieved using a hydrophilic interaction liquid chromatography (HILIC) column.[6]

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound.

    • Prepare a standard curve with known concentrations of this compound to quantify the intracellular concentrations.[3]

    • Normalize the quantified this compound amount to the total protein content or cell number in each sample.

Data Presentation

Table 1: Intracellular this compound Concentration as a Function of Time

Time (minutes)Intracellular this compound (nmol/mg protein)
00.0
51.2 ± 0.2
153.5 ± 0.4
306.8 ± 0.7
609.5 ± 1.1

Table 2: Kinetic Parameters of this compound Uptake

Cell LineKm (mM)Vmax (nmol/mg protein/min)
CHO2.421.0
Caco-20.78.4

Note: The data in the tables are representative examples and will vary depending on the cell line and experimental conditions.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Uptake Assay cluster_2 Sample Processing cluster_3 Analysis A Seed cells in 6-well plates B Culture to 80-90% confluency A->B C Wash cells with PBS B->C D Incubate with this compound C->D E Incubate for defined time points D->E F Wash with ice-cold PBS E->F G Lyse cells and extract metabolites F->G H Collect aqueous phase G->H I LC-MS/MS analysis H->I J Quantify intracellular this compound I->J K Normalize to protein/cell number J->K

Caption: Workflow for LC-MS/MS-based this compound uptake assay.

Protocol 2: Radiolabeled this compound Uptake Assay

This is a highly sensitive method to measure the uptake of this compound using a radiolabeled version of the dipeptide (e.g., [3H]-D-Ala-Gln or [14C]-D-Ala-Gln).

Experimental Protocol
  • Cell Preparation:

    • Seed cells in a 12-well or 24-well plate and grow to confluence.[2]

    • Wash the cells twice with 1 mL of pre-warmed KRH buffer.[2]

  • Uptake Reaction:

    • Prepare a working solution of radiolabeled this compound in KRH buffer (e.g., 4 µCi/mL).[2]

    • Initiate the uptake by adding 0.5 mL of the radiolabeled this compound solution to each well.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.[2]

    • To determine non-specific uptake, a parallel set of wells should be incubated with a high concentration of unlabeled this compound (competitive inhibition).[7]

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the radioactive medium.

    • Wash the cells three times with ice-cold KRH buffer.[2]

    • Lyse the cells by adding 1 mL of 1% SDS to each well and triturating.[2]

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add 8 mL of scintillation cocktail to each vial and mix vigorously.[2]

    • Measure the radioactivity in counts per minute (cpm) using a scintillation counter.[2]

    • Normalize the cpm to the cell number or protein concentration.[2]

Data Presentation

Table 3: Uptake of Radiolabeled this compound

ConditionUptake (cpm/10^6 cells)
Total Uptake15,800 ± 1,200
Non-specific Uptake (with excess cold this compound)1,500 ± 250
Specific Uptake (Total - Non-specific)14,300 ± 1,175

Logical Diagram of Uptake Components

Total Total Cellular Uptake Specific Transporter-Mediated (Specific) Uptake Total->Specific Nonspecific Passive Diffusion (Non-specific) Uptake Total->Nonspecific D-Ala-Gln_ext Extracellular This compound Transporter Peptide Transporter (e.g., PepT1/2) D-Ala-Gln_ext->Transporter D-Ala-Gln_int Intracellular This compound Transporter->D-Ala-Gln_int mTORC1 mTORC1 D-Ala-Gln_int->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

References

Application Notes: The Use of D-Alanyl-L-Glutamine in Biopharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production, ensuring optimal cell culture performance is paramount for maximizing the yield and quality of therapeutic proteins, such as monoclonal antibodies. L-glutamine (B1671663) is a critical amino acid for the growth and proliferation of mammalian cells in culture, serving as a primary energy source and a key building block for proteins and nucleotides.[1][2][3] However, the inherent instability of L-glutamine in liquid media presents significant challenges, leading to its degradation into ammonia (B1221849) and pyroglutamate.[2][3] The accumulation of ammonia can be toxic to cells, inhibiting growth, reducing viability, and negatively impacting product quality.[4][5][6][7]

To overcome these limitations, D-alanyl-L-glutamine (D-Ala-Gln), a stabilized dipeptide form of L-glutamine, has emerged as a superior alternative.[4][8] This application note provides a comprehensive overview of the benefits, mechanisms, and practical application of this compound in biopharmaceutical production, supported by quantitative data and detailed experimental protocols.

Advantages of this compound over L-Glutamine

The primary advantage of substituting L-glutamine with this compound lies in its enhanced stability and the subsequent reduction of ammonia accumulation in cell culture media.[4][9][10][11]

  • Enhanced Stability: this compound is significantly more stable in aqueous solutions and at physiological temperatures compared to L-glutamine, which readily degrades.[1][4][12] This stability ensures a consistent and sustained supply of glutamine to the cells throughout the culture duration.[1]

  • Reduced Ammonia Accumulation: The breakdown of L-glutamine is a major source of ammonia in cell culture, a byproduct known to be detrimental to cell growth and productivity.[4][5][6] By using the stable dipeptide this compound, the spontaneous generation of ammonia is minimized, leading to a healthier culture environment.[4][10][11]

  • Improved Cell Performance: The reduction in ammonia levels and the consistent availability of glutamine contribute to improved cell growth, higher cell viability, and extended culture longevity.[4][7]

  • Increased Product Titer: Several studies have demonstrated that the use of this compound can lead to a significant increase in the production of therapeutic proteins, including monoclonal antibodies.[4][10][11]

  • Reduced Apoptosis: this compound has been shown to reduce the rate of apoptosis in cell cultures, likely due to the mitigation of ammonia-induced stress.[4][9][10]

Mechanism of Action

Mammalian cells possess peptidases on their surface that can cleave the D-alanyl-L-glutamine dipeptide, releasing L-alanine and L-glutamine into the cell.[4][13] This controlled release mechanism ensures that glutamine is supplied to the cells on demand, preventing the accumulation of excess glutamine in the media and its subsequent degradation into ammonia.[13]

Once inside the cell, L-glutamine participates in various metabolic pathways crucial for cell survival and proliferation. It serves as a primary energy source by feeding into the tricarboxylic acid (TCA) cycle through glutaminolysis.[12][14][15] It is also a vital nitrogen donor for the synthesis of nucleotides, amino acids, and other essential biomolecules.[1][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of substituting L-glutamine with this compound on key cell culture parameters in Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.

Table 1: Effect of this compound on Monoclonal Antibody (MAb) Titer

Glutamine SourceCulture ScaleMAb Titer (relative to Gln-Gln)Reference
Gln in basal, Gln in feedFlask1.00[4]
AlaGln in basal, AlaGln in feed Flask ~1.25 [4]
Gln in basal, Gln in feedSpinner1.00[4]
AlaGln in basal, AlaGln in feed Spinner ~1.30 [4]

Table 2: Effect of this compound on Apoptosis and Ammonia Accumulation

Glutamine SourceDay of CultureApoptotic Ratio (relative to Gln-Gln)Ammonia Concentration (mM)Reference
Gln-Gln81.00~6.5[4]
AlaGln-AlaGln 8 ~0.60 ~4.0 [4]
Gln-Gln91.00~7.0[4]
AlaGln-AlaGln 9 ~0.55 ~4.2 [4]
Gln-Gln101.00~7.5[4]
AlaGln-AlaGln 10 ~0.50 ~4.5 [4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • D-Alanyl-L-Glutamine powder

  • High-purity water (e.g., WFI or cell culture grade)

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles

Protocol:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of high-purity water to achieve the desired stock concentration (e.g., 200 mM). This compound is soluble in water at 50 mg/ml.

  • Mix gently until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C.

Fed-Batch Culture of CHO Cells using this compound

Cell Line:

  • A recombinant CHO cell line expressing a monoclonal antibody.

Media:

  • Basal Medium: A chemically defined CHO cell culture medium.

  • Feed Medium: A concentrated nutrient feed formulation.

Protocol:

  • Inoculation: Inoculate CHO cells at a seeding density of 3.0 x 10^5 cells/mL in the basal medium supplemented with 6 mM this compound.[4]

  • Culture Conditions: Maintain the culture in a shaker flask or bioreactor at 35.0 °C in a 5% CO2 atmosphere with appropriate agitation (e.g., 100 rpm for flasks).[4] In a bioreactor, maintain pH at 7.1 and dissolved oxygen (DO) at 50%.[4]

  • Feeding Strategy:

    • On specified days of the culture (e.g., days 3, 5, 7, 9, and 11 for bioreactor culture), add a defined volume of the feed medium containing 50 mM this compound.[4]

    • The feeding volume and frequency should be optimized for the specific cell line and process. A typical feeding strategy for a 1-L bioreactor would be to add 40 mL of feed medium on the specified days.[4]

  • Monitoring:

    • Monitor cell growth (viable cell density) and viability regularly using a cell counter.

    • Measure the concentration of key metabolites such as glucose, lactate, and ammonia.

    • Determine the monoclonal antibody titer using an appropriate analytical method (e.g., Protein A HPLC).

Visualizations

Signaling Pathway: Glutamine Metabolism in CHO Cells

Glutamine_Metabolism AlaGln This compound (extracellular) Peptidase Cell Surface Peptidase AlaGln->Peptidase Cleavage Gln_in L-Glutamine (intracellular) Peptidase->Gln_in Ala_in L-Alanine (intracellular) Peptidase->Ala_in Glutaminolysis Glutaminolysis Gln_in->Glutaminolysis TCA TCA Cycle Glutaminolysis->TCA BuildingBlocks Biosynthesis (Nucleotides, Amino Acids) Glutaminolysis->BuildingBlocks Energy Energy (ATP) TCA->Energy Ammonia Ammonia (Toxic Byproduct) L_Gln L-Glutamine (extracellular) L_Gln->Ammonia Spontaneous Degradation

Caption: this compound uptake and glutamine metabolism in CHO cells.

Experimental Workflow: Fed-Batch Culturedot

Fed_Batch_Workflow Media_Prep Prepare Basal and Feed Media with this compound Inoculation Inoculate CHO Cells (e.g., 3.0e5 cells/mL) Media_Prep->Inoculation Incubation Incubate at 35°C, 5% CO2 (Control pH and DO in Bioreactor) Inoculation->Incubation Feeding Administer Feed Medium (e.g., Days 3, 5, 7, 9, 11) Incubation->Feeding Periodic Sampling Regular Sampling Incubation->Sampling Harvest Harvest Culture for Downstream Processing Incubation->Harvest End of Culture Feeding->Incubation Cell_Analysis Analyze Cell Density and Viability Sampling->Cell_Analysis Metabolite_Analysis Measure Metabolites (Glucose, Lactate, Ammonia) Sampling->Metabolite_Analysis Product_Analysis Determine MAb Titer Sampling->Product_Analysis

References

Troubleshooting & Optimization

How to improve d-Ala-Gln solubility for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions regarding the solubility of D-Alanyl-L-Glutamine (D-Ala-Gln) for the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Alanyl-Glutamine (Ala-Gln) and why is it used in research?

Alanyl-Glutamine is a dipeptide composed of the amino acids alanine (B10760859) and glutamine.[1] The L-alanyl-L-glutamine form is commonly used in mammalian cell culture as a highly stable substitute for L-glutamine.[2][3] Unlike L-glutamine, which degrades rapidly in liquid media to form ammonia (B1221849) (a cytotoxic byproduct), Ala-Gln is heat-sterilizable and stable in solution, releasing glutamine for cellular uptake over time.[1][3] This ensures a more consistent and non-toxic supply of glutamine to cells.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Water is the primary recommended solvent. This compound is readily soluble in water, with reported solubilities as high as 50 mg/mL.[3][4] For cell culture applications, sterile, nuclease-free water or a desired culture medium/buffer is ideal. If solubility issues arise in neutral buffers like PBS, other solvents can be considered.

Q3: My this compound is not dissolving in DMSO or ethanol. Why?

There are conflicting reports regarding the solubility of Ala-Gln in common organic solvents.

  • One source indicates solubility of approximately 30 mg/mL in DMSO and 20 mg/mL in ethanol.[5]

  • Another source reports it as insoluble in both DMSO and ethanol.[2]

This discrepancy may be due to the quality of the solvent. DMSO is highly hygroscopic (absorbs moisture from the air), and wet DMSO may significantly reduce the solubility of certain compounds.[2] If you must use an organic solvent, ensure you are using fresh, anhydrous DMSO. However, given its high aqueous solubility, water remains the preferred solvent.

Q4: How can I improve the solubility of this compound if I encounter issues?

Several factors influence peptide solubility.[6][7] If this compound does not readily dissolve, consider the following methods:

  • Gentle Warming: Warm the solution to a temperature not exceeding 40°C. Increased kinetic energy can help break intermolecular bonds and improve dissolution.[6][7]

  • Sonication: Using a bath sonicator can provide mechanical energy to break up peptide aggregates and facilitate interaction with the solvent.[6]

  • pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.[8] Adjusting the pH of the solution slightly can enhance solubility. The maximum stability for Ala-Gln in aqueous solution is reported to be around pH 6.0.[9]

Q5: How should I store this compound stock solutions?

While Ala-Gln is significantly more stable than glutamine, aqueous stock solutions are not recommended for long-term storage (more than one day) to prevent degradation.[5] For long-term use, it is best to store the compound as a dry powder at -20°C, where it can be stable for years.[2] If you must store a stock solution, aliquot it into single-use volumes and store at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.[2]

Quantitative Solubility Data

The reported solubility of L-Alanyl-L-Glutamine can vary between suppliers and with the solvent used. The table below summarizes available data.

SolventReported ConcentrationNotes
Water ~586 mg/mL (586 g/L)[1]Highest reported solubility, likely under optimal conditions.
50 mg/mL[3]A common and reliable concentration for stock solutions.
43 mg/mL[2]
PBS (pH 7.2) ~2 mg/mL[5]Solubility can be lower in buffered solutions compared to pure water.
DMSO ~30 mg/mL[5] / Insoluble[2]Conflicting reports. Use of fresh, anhydrous DMSO is critical.
DMF ~30 mg/mL[5]
Ethanol ~20 mg/mL[5] / Insoluble[2]Conflicting reports.

Troubleshooting and Experimental Protocols

This compound Solubility Troubleshooting Workflow

If you are experiencing difficulty dissolving this compound, follow this workflow to identify a solution.

G start Start: Weigh this compound Powder solvent Add recommended volume of sterile water or buffer. start->solvent vortex Vortex/Mix thoroughly at room temperature. solvent->vortex check Is the peptide fully dissolved? vortex->check success Solution Ready Filter sterilize (0.22 µm) and use or store. check->success Yes troubleshoot Troubleshoot check->troubleshoot No warm Gently warm solution (up to 40°C). troubleshoot->warm check2 Is it dissolved? warm->check2 sonicate Use bath sonication for 10-15 minutes. check3 Is it dissolved? sonicate->check3 check2->success Yes check2->sonicate No check3->success Yes ph Adjust pH slightly (e.g., to ~6.0 for max stability) using dilute HCl or NaOH. check3->ph No check4 Is it dissolved? ph->check4 check4->success Yes organic Consider alternative method: Use minimal anhydrous DMSO to dissolve, then slowly add aqueous buffer. check4->organic No

Caption: Workflow for troubleshooting this compound solubility issues.
Protocol: Preparation of a 200 mM Aqueous Stock Solution

This protocol details the preparation of a commonly used 200 mM stock solution, equivalent to approximately 43.4 mg/mL.

Materials:

  • D-Alanyl-L-Glutamine (MW: 217.22 g/mol )

  • Sterile, nuclease-free water or cell culture grade PBS

  • Sterile conical tube or vial

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Methodology:

  • Calculate Mass: To prepare 10 mL of a 200 mM solution, weigh out 434.4 mg of this compound powder.

    • Calculation: 0.2 mol/L * 0.010 L * 217.22 g/mol = 0.4344 g or 434.4 mg

  • Add Solvent: Aseptically add the weighed powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water or PBS.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. Most of the powder should dissolve.

  • Troubleshoot (if necessary): If the solution is not clear, proceed with the troubleshooting steps:

    • Warm the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.

    • If solids remain, place the tube in a bath sonicator for 10 minutes.

  • Final Volume: Once the peptide is fully dissolved, add sterile water or PBS to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot into sterile, single-use tubes and store at -20°C or -80°C.

Cellular Uptake and Metabolism Pathway

This compound is valued in cell culture for its stability and its role as a "carrier" for glutamine. Once in the culture medium, it is taken up by cells and enzymatically cleaved to provide a steady supply of both alanine and glutamine for metabolic processes.

G cluster_0 Extracellular (Culture Medium) cluster_1 Intracellular (Cytoplasm) AlaGln_ext This compound (Stable Dipeptide) Transport Peptide Transporters AlaGln_ext->Transport Uptake AlaGln_int This compound Enzyme Peptidases AlaGln_int->Enzyme Cleavage Ala Alanine Enzyme->Ala Gln Glutamine Enzyme->Gln Metabolism Cellular Metabolism (Energy, Protein Synthesis) Ala->Metabolism Gln->Metabolism Transport->AlaGln_int

Caption: Cellular uptake and cleavage of this compound into usable amino acids.

References

Technical Support Center: Optimizing D-Ala-Gln Concentration in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-Alanyl-L-Glutamine (D-Ala-Gln) in cell culture. Find answers to frequently asked questions and troubleshoot common issues to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of L-glutamine (B1671663) in my cell culture?

A1: this compound, a stabilized dipeptide of L-alanine and L-glutamine, offers significant advantages over standard L-glutamine supplementation. L-glutamine is notoriously unstable in liquid media, spontaneously degrading into ammonia (B1221849) and pyroglutamate.[1][2][3][4] This degradation not only depletes the essential amino acid supply but also leads to the accumulation of ammonia, which is toxic to cells and can negatively impact cell growth, viability, and protein production.[5][6][7] this compound is resistant to this chemical breakdown, providing a stable and consistent source of L-glutamine to your cells, thereby reducing ammonia buildup and improving overall culture performance, especially in long-term cultures.[1][5][6]

Q2: What is the recommended starting concentration for this compound?

A2: A general starting point is to replace L-glutamine with an equimolar concentration of this compound. For most mammalian cell lines, this typically falls within the range of 2 mM to 10 mM.[1][8][9] However, the optimal concentration is highly dependent on the specific cell line and culture conditions.[1][5] Empirical determination of the ideal concentration for your particular experimental setup is strongly recommended.

Q3: Is this compound suitable for all cell lines?

A3: this compound is compatible with a wide variety of mammalian cell lines.[1] However, the efficiency of dipeptide uptake and enzymatic cleavage to release L-glutamine can vary between cell types.[1] Therefore, it is crucial to perform an optimization experiment to determine the optimal concentration for your specific cell line to achieve the best results.

Q4: How do cells utilize this compound?

A4: Cells possess peptidases on their surface and within the cytoplasm that cleave the this compound dipeptide into L-alanine and L-glutamine.[5][6] These individual amino acids are then transported into the cell and utilized in various metabolic pathways, including protein synthesis, nucleotide synthesis, and as an energy source through the TCA cycle.[6]

Q5: Will using this compound completely eliminate ammonia accumulation in my culture?

A5: While this compound significantly reduces the non-enzymatic degradation of glutamine and subsequent ammonia production in the medium, cellular metabolism of the released L-glutamine will still generate ammonia as a byproduct.[1] However, the slower, more controlled release of L-glutamine from the dipeptide helps to prevent the rapid buildup of toxic ammonia levels often seen with standard L-glutamine supplementation.[5][6]

Troubleshooting Guide

Issue 1: My cells are growing more slowly after switching to this compound.

  • Possible Cause: The initial concentration of this compound may be suboptimal. The rate of dipeptide uptake and cleavage might be slower in some cell lines compared to the direct availability of L-glutamine.[1]

  • Solution: Perform a concentration optimization experiment to determine if a higher concentration of this compound is required to achieve equivalent intracellular L-glutamine levels for your specific cell line. Refer to the detailed experimental protocol below.

Issue 2: I am still observing high levels of ammonia in my culture.

  • Possible Cause: The concentration of this compound may be too high. An excessive concentration can lead to a high rate of L-glutamine release and metabolism, resulting in the accumulation of ammonia.[1]

  • Solution: Try reducing the concentration of this compound. The objective is to supply sufficient L-glutamine for optimal growth without overwhelming the metabolic capacity of the cells.

Issue 3: I am not observing a significant improvement in cell viability or protein production.

  • Possible Cause 1: Other culture parameters may be limiting. Factors such as pH, glucose levels, or the depletion of other essential nutrients could be impacting cell performance.[1]

  • Solution 1: Evaluate the benefits of this compound over a longer culture period and ensure that other critical culture parameters are monitored and maintained within their optimal ranges.

  • Possible Cause 2: The full benefit of this compound is more pronounced in long-term or high-density cultures where L-glutamine degradation and ammonia toxicity are more significant issues.

  • Solution 2: Assess the performance of this compound in experiments of longer duration or in fed-batch cultures to fully appreciate its advantages.

Issue 4: I see a precipitate in my medium after adding this compound.

  • Possible Cause: Exceeding the solubility limit of this compound, low media temperature during supplementation, or significant shifts in media pH can cause precipitation.[10]

  • Solution: Ensure you are not exceeding the recommended concentration range. Warm the basal medium to 37°C before adding the this compound supplement, and add it slowly while gently stirring. Monitor and maintain the correct pH of your culture medium.[10]

Data Presentation: Quantitative Comparison of L-Glutamine vs. This compound

Table 1: Effect of this compound on CHO Cell Growth and Monoclonal Antibody (MAb) Production

Supplement Combination (Basal/Feed Media)Maximum Viable Cell Density (x 10^5 cells/mL)MAb Titer (mg/L)Specific Production Rate (SPR)
Gln-Gln47.68246Lowest
Gln-AlaGln45.83441Intermediate
AlaGln-AlaGlnLower than Gln-Gln478Highest

Data synthesized from a study on POTELLIGENT™ CHO cells. The use of this compound (AlaGln) resulted in a significant increase in MAb titer and specific productivity, despite a slightly lower maximum viable cell density in some conditions.[5]

Table 2: Ammonia Accumulation in Media at 37°C

SupplementAmmonia Concentration after 7 days (mM)
L-Glutamine~4.5
This compound (as in GlutaMAX™)~0.5

This data illustrates the significantly lower rate of ammonia accumulation in media supplemented with a stabilized dipeptide compared to standard L-glutamine.[6]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol provides a framework for systematically determining the ideal this compound concentration for your specific cell line and experimental goals.

1. Cell Seeding:

  • Seed your cells in a multi-well plate (e.g., 24- or 96-well) at a density appropriate for your cell line and the intended duration of the experiment.

2. Establishing a Concentration Gradient:

  • Prepare a series of culture media with varying concentrations of this compound. A typical range to test is 0 mM, 2 mM, 4 mM, 6 mM, 8 mM, and 10 mM.[1]
  • Include a positive control with the standard L-glutamine concentration you typically use and a negative control with no glutamine source.

3. Culture and Incubation:

  • Culture the cells for a period that allows for multiple population doublings (typically 3-7 days).
  • Maintain standard incubation conditions (e.g., 37°C, 5% CO₂).

4. Data Collection:

  • At regular intervals (e.g., every 24 or 48 hours), perform the following measurements:
  • Viable Cell Density and Viability: Use a hemocytometer with trypan blue exclusion or an automated cell counter.
  • Metabolite Analysis (Optional): Measure ammonia and lactate (B86563) concentrations in the culture supernatant.
  • Product Titer (if applicable): Quantify the concentration of your protein of interest (e.g., via ELISA).

5. Data Analysis:

  • Plot the viable cell density, viability, and product titer as a function of this compound concentration for each time point.
  • The optimal concentration will be the one that results in the best overall performance, considering cell growth, viability, and productivity.[1]

Protocol 2: Measuring Intracellular Glutamine and Glutamate (B1630785)

This protocol outlines a method for assessing the intracellular levels of glutamine and glutamate, which can be useful for understanding the metabolic effects of this compound supplementation.

1. Cell Plating:

  • Plate cells in multi-well plates (e.g., 96-well) at a suitable density.

2. Cell Washing:

  • To avoid contamination from the high concentrations of amino acids in the culture medium, quickly remove the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]

3. Cell Lysis and Inactivation:

  • Add an appropriate inactivation/lysis solution to rapidly halt metabolic activity and lyse the cells.[11]

4. Assay:

  • Use a commercially available glutamine/glutamate assay kit to measure the concentrations in the cell lysates. These assays typically involve enzymatic reactions that produce a fluorescent or colorimetric signal.

5. Data Interpretation:

  • Compare the intracellular glutamine and glutamate levels across different this compound concentrations to understand how supplementation affects their availability and metabolism.

Visualizations

experimental_workflow Experimental Workflow for this compound Optimization cluster_prep Preparation cluster_culture Culture & Incubation cluster_data Data Collection cluster_analysis Analysis cell_seeding 1. Cell Seeding in Multi-well Plate media_prep 2. Prepare Media with this compound Gradient (0-10 mM) & Controls incubation 3. Culture for 3-7 Days media_prep->incubation cell_count 4a. Viable Cell Density & Viability incubation->cell_count metabolite 4b. Metabolite Analysis (Ammonia, Lactate) incubation->metabolite product 4c. Product Titer (e.g., ELISA) incubation->product data_plot 5. Plot Data vs. Concentration cell_count->data_plot metabolite->data_plot product->data_plot optimization 6. Determine Optimal Concentration data_plot->optimization

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Cellular Uptake and Metabolism of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cleavage Dipeptide Cleavage cluster_metabolism Metabolic Pathways AlaGln This compound AlaGln_in This compound AlaGln->AlaGln_in Uptake peptidase Peptidases AlaGln_in->peptidase Gln L-Glutamine peptidase->Gln Ala L-Alanine peptidase->Ala TCA TCA Cycle (Energy) Gln->TCA protein_syn Protein Synthesis Gln->protein_syn nucleotide_syn Nucleotide Synthesis Gln->nucleotide_syn mTOR mTOR Pathway Gln->mTOR activates

Caption: Cellular uptake and metabolic fate of this compound.

References

Preventing racemization during d-Ala-Gln synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing racemization during the synthesis of d-Ala-Gln.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound synthesis?

A1: Racemization is the process where a chiral molecule, in this case, the d-Alanine (d-Ala), converts into a mixture of its d- and l-enantiomers.[1] During peptide synthesis, this leads to the formation of the diastereomeric impurity, l-Ala-Gln, which can be difficult to separate from the desired this compound product. This impurity can significantly impact the biological activity and overall efficacy of the final peptide.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: Racemization during peptide bond formation primarily occurs through two mechanisms:

  • Direct α-proton abstraction: A base directly removes the proton from the α-carbon of the activated d-Ala, leading to a planar enolate intermediate which can be protonated from either side, resulting in a mixture of d and l isomers.[2][3]

  • Oxazolone (B7731731) formation: The activated carboxyl group of the N-protected d-Ala can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to racemization.[2][3]

Q3: Which factors have the most significant impact on racemization?

A3: Several factors influence the extent of racemization during the coupling step:

  • Coupling Reagent: The choice of coupling reagent is critical. Some reagents are more prone to causing racemization than others.[3]

  • Base: The type and amount of base used can significantly affect the rate of racemization. Stronger and less sterically hindered bases increase the risk.[2][3]

  • Solvent: The polarity of the solvent can play a role in the racemization process.[4]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[5]

  • Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine component increases the opportunity for racemization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of l-Ala-Gln impurity detected by chiral HPLC. Inappropriate coupling reagent. Use a coupling reagent known for low racemization, such as a carbodiimide (B86325) (e.g., DIC) in combination with a racemization-suppressing additive like HOBt, HOAt, or OxymaPure.[6][7] Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU, COMU) type reagents are also excellent choices.[8]
Use of a strong, non-hindered base. Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[3]
High reaction temperature. Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.[5]
Prolonged pre-activation time. Minimize the pre-activation time of the d-Alanine derivative. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the protected d-Ala and Gln derivative.
Low coupling yield. Steric hindrance. While d-Ala is not highly hindered, ensure sufficient reaction time. If using a hindered base, a slight increase in reaction time might be necessary.
Aggregation. If working with longer peptide fragments, aggregation can be an issue. Consider using solvents known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO).[6]
Side reactions other than racemization. Pyroglutamate formation from Gln. The N-terminal glutamine can cyclize to form pyroglutamate, especially under basic conditions. Adding HOBt to the reaction mixture can help suppress this side reaction.[6]

Data Presentation

The choice of coupling reagent and base significantly impacts the level of racemization. The following tables summarize the relative performance of various reagents in minimizing epimerization, which leads to racemization.

Table 1: Effect of Coupling Reagent Additives on Suppressing Racemization

AdditiveRelative Racemization SuppressionNotes
None BaselineHigh risk of racemization with carbodiimides alone.
HOBt GoodA standard and effective additive for reducing racemization.[8]
HOAt ExcellentGenerally more effective than HOBt in suppressing racemization and accelerating coupling.[3]
OxymaPure ExcellentA non-explosive and highly effective alternative to HOAt.[9]
CuCl₂ ExcellentCan be a highly effective additive, particularly with HOBt, in suppressing racemization to very low levels (<0.1% D-epimer in some cases).[10]

Table 2: Influence of Base Selection on Racemization

BaseSteric HindranceBasicity (pKa)Propensity for Racemization
Triethylamine (TEA) Low~10.7High
Diisopropylethylamine (DIPEA) Moderate~10.1Moderate to High[3]
N-Methylmorpholine (NMM) Moderate~7.4Low to Moderate[3]
2,4,6-Collidine (TMP) High~7.4Low[3]

Experimental Protocols

Protocol 1: Low-Racemization Solution-Phase Synthesis of this compound using DIC/OxymaPure

This protocol describes the coupling of an N-protected d-Alanine with a C- and side-chain-protected Glutamine derivative.

Materials:

  • N-α-Fmoc-d-Alanine (Fmoc-d-Ala-OH)

  • L-Glutamine methyl ester hydrochloride (H-Gln-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM, anhydrous)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Gln-OMe·HCl (1.0 equivalent) in DMF.

    • Add NMM (1.0 equivalent) to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • In a separate flask, dissolve Fmoc-d-Ala-OH (1.05 equivalents) and OxymaPure (1.1 equivalents) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.1 equivalents) to the Fmoc-d-Ala-OH/OxymaPure solution and stir for 5-10 minutes for pre-activation.

    • Add the activated d-Alanine solution to the neutralized Gln solution.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification of the Protected Dipeptide:

    • Once the reaction is complete, filter off the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Fmoc-d-Ala-Gln-OMe by flash chromatography.

  • Deprotection:

    • Fmoc Removal: Dissolve the purified dipeptide in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Concentrate the solution and purify the resulting H-d-Ala-Gln-OMe.

    • Final Deprotection (Ester Hydrolysis and Side-Chain Deprotection if applicable): Treat the dipeptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature.

    • Precipitate the crude this compound in cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Final Purification:

    • Purify the crude this compound by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Chiral Purity Analysis:

    • Analyze the final product using chiral HPLC to determine the percentage of the l-Ala-Gln diastereomer.[11]

Mandatory Visualizations

Racemization_Mechanisms cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation d_Ala Activated d-Ala Enolate Planar Enolate Intermediate d_Ala->Enolate + Base d_Ala_retained d-Ala (Retained) Enolate->d_Ala_retained + H+ l_Ala_racemized l-Ala (Racemized) Enolate->l_Ala_racemized + H+ d_Ala2 Activated N-Protected d-Ala Oxazolone 5(4H)-Oxazolone d_Ala2->Oxazolone - H₂O Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone + Base, - H+ Racemic_Oxazolone->Oxazolone + H+ l_Ala_product l-Ala-Gln-R (Racemized Product) Racemic_Oxazolone->l_Ala_product + H-Gln-R

Caption: Mechanisms of racemization during peptide synthesis.

Experimental_Workflow start Start prep_gln Prepare Amine Component (H-Gln-OMe·HCl + NMM) start->prep_gln prep_ala Prepare Acid Component (Fmoc-d-Ala-OH + OxymaPure) start->prep_ala coupling Coupling Reaction (Mix components, 0°C -> RT) prep_gln->coupling activation Activate d-Ala (Add DIC, 0°C) prep_ala->activation activation->coupling workup Work-up & Purification (Protected Dipeptide) coupling->workup deprotection Deprotection (Fmoc & Side-chain removal) workup->deprotection final_purification Final Purification (Prep-RP-HPLC) deprotection->final_purification analysis Chiral Purity Analysis (Chiral HPLC) final_purification->analysis end End analysis->end

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: D-Ala-Gln (L-Alanyl-L-Glutamine) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Alanyl-L-Glutamine (referred to as Ala-Gln for simplicity, as the L-L isomer is predominantly used in research and pharmaceutical applications) in solutions with acidic or basic pH.

Frequently Asked Questions (FAQs)

Q1: What is L-Alanyl-L-Glutamine and why is it used?

A1: L-Alanyl-L-Glutamine is a dipeptide composed of the amino acids L-alanine and L-glutamine. It is widely used as a stabilized source of L-glutamine in cell culture media and parenteral nutrition solutions.[1] L-glutamine is an essential nutrient for many cells but is unstable in liquid formulations, degrading into ammonia (B1221849) and pyroglutamate, which can be toxic to cells.[2][3] L-Alanyl-L-Glutamine is more stable and is enzymatically cleaved by cells to release L-glutamine and L-alanine as needed, minimizing the accumulation of toxic byproducts.[1][4]

Q2: What are the primary factors affecting the stability of L-Alanyl-L-Glutamine in solution?

A2: The primary factors influencing the stability of L-Alanyl-L-Glutamine in aqueous solutions are pH and temperature.[5] Light and oxygen have been shown to have minimal effect on the degradation rate of similar molecules like L-glutamine.[6]

Q3: What is the optimal pH for L-Alanyl-L-Glutamine stability?

A3: The maximum stability of L-Alanyl-L-Glutamine in aqueous solution is achieved at an approximate pH of 6.0.[5]

Q4: How does L-Alanyl-L-Glutamine degrade under acidic or basic conditions?

A4: L-Alanyl-L-Glutamine degradation in acidic or basic conditions follows pseudo-first-order kinetics.[5] There are two main degradation pathways:

  • Cleavage of the peptide bond: This results in the formation of L-alanine and L-glutamine. The released L-glutamine can then further degrade.

  • Deamination of the amide group: This leads to the formation of L-alanyl-L-glutamic acid.[5]

Q5: What are the degradation products of L-Alanyl-L-Glutamine?

A5: The major degradation products include cyclo(AlaGln), pyroglutamyl-alanine (pyroGluAla), and L-alanyl-L-glutamic acid (AlaGlu). Other impurities that can be found in stressed solutions include epimers (D-L and L-D forms) and other di- and tripeptides.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving L-Alanyl-L-Glutamine solutions.

Issue Possible Cause Recommended Solution
Slower than expected cell growth after switching from L-glutamine. The initial concentration of L-Alanyl-L-Glutamine may be suboptimal, as the rate of cellular uptake and cleavage might differ from direct L-glutamine availability.[7]Perform a dose-response experiment to determine the optimal concentration for your specific cell line. An equimolar substitution is a good starting point, typically in the range of 2-10 mM.[7]
High levels of ammonia detected in the culture medium. While more stable, cellular metabolism of the released glutamine will still produce ammonia. Excessively high concentrations of L-Alanyl-L-Glutamine can lead to ammonia accumulation.[7]Consider reducing the concentration of L-Alanyl-L-Glutamine in the medium to match the cells' metabolic needs without causing toxic buildup.
No significant improvement in cell viability or protein production. The benefits of a stabilized glutamine source are more pronounced in long-term, high-density, or ammonia-sensitive cell cultures. For short-term cultures of robust cell lines, the difference may be less noticeable.[7]Evaluate the performance over a longer culture duration. Ensure other culture parameters (e.g., glucose, pH) are not limiting factors.
Precipitation observed in the prepared solution. The solubility of L-Alanyl-L-Glutamine can be affected by the solvent, temperature, and pH. For instance, its solubility in PBS at pH 7.2 is approximately 2 mg/mL.Ensure the concentration does not exceed the solubility limit in your specific buffer. For higher concentrations, consider using organic solvents like ethanol (B145695) or DMSO for stock solutions, ensuring the final concentration of the organic solvent is not harmful to your cells.
Inconsistent experimental results. Degradation of L-Alanyl-L-Glutamine due to improper storage or handling of solutions (e.g., prolonged storage at room temperature, incorrect pH).Prepare fresh solutions for critical experiments. Store stock solutions at appropriate temperatures (e.g., frozen) and use a buffer with a pH close to 6.0 for maximum stability. It is not recommended to store aqueous solutions for more than a day.

Data Presentation

pH-Dependent Stability of L-Alanyl-L-Glutamine

The degradation of L-Alanyl-L-Glutamine is significantly influenced by the pH of the solution. The rate of degradation is lowest at approximately pH 6.0 and increases in both acidic and basic conditions. The degradation follows pseudo-first-order kinetics.[5]

pH Relative Degradation Rate Primary Degradation Pathway(s)
< 4HighSpecific acid-base catalysis, cleavage of peptide bond
4 - 5ModerateSpecific acid-base catalysis, cleavage of peptide bond
6.0 Minimal (Maximum Stability) Hydrolysis by water molecules
7 - 8ModerateSpecific acid-base catalysis, deamination of amide group
> 8HighSpecific acid-base catalysis, deamination of amide group

Note: This table provides a qualitative summary based on published literature. Actual degradation rates will vary with temperature and buffer composition.

Shelf-Life of L-Alanyl-L-Glutamine at Optimal pH (6.0)
Temperature Predicted Shelf-Life (90% remaining)
25°C5.3 years[5]
40°C7.1 months[5]

Experimental Protocols

Protocol 1: Quantification of L-Alanyl-L-Glutamine by UPLC

This protocol provides a method for the rapid quantification of L-Alanyl-L-Glutamine in infusion solutions.[8]

  • Instrumentation: Ultra Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Amino-bonded silica (B1680970) gel column (e.g., AccQ-Tag Ultra, 2.1 mm x 100 mm, 1.7 µm).[8]

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen o-phosphate and acetonitrile (B52724) (30:70 v/v), with the pH adjusted to 4.0.[8]

  • Flow Rate: 0.25 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Detection: UV at 215 nm.[8]

  • Injection Volume: 0.4 µL.[8]

  • Procedure:

    • Prepare standard solutions of L-Alanyl-L-Glutamine in HPLC-grade water.

    • Prepare sample solutions by diluting the test solution to the desired concentration with HPLC-grade water.

    • Filter all solutions through a 0.22 µm membrane filter and degas before use.

    • Inject the standard and sample solutions into the UPLC system.

    • Quantify the L-Alanyl-L-Glutamine concentration by comparing the peak area of the sample to the standard curve. The retention time is expected to be approximately 0.77 minutes under these conditions.[8]

Protocol 2: Analysis of L-Alanyl-L-Glutamine and its Degradation Products by HPLC-MS/MS

This protocol is suitable for the detailed analysis of L-Alanyl-L-Glutamine and its potential impurities in complex matrices like parenteral nutrition solutions.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[9]

  • Column: A reverse-phase C18 column (e.g., Gemini C18) or a HILIC column (e.g., Chiralpak QN-AX, Polysulfoethyl A) can be used depending on the specific impurities to be separated.[9]

  • Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) mode enhances sensitivity and specificity for quantification. For L-Alanyl-L-Glutamine, the transition of m/z 218 → 147 can be monitored.

  • Procedure:

    • Optimize chromatographic conditions to achieve separation of L-Alanyl-L-Glutamine from its known degradation products and other components in the sample matrix.

    • Optimize MS/MS parameters (e.g., collision energy, declustering potential) for each analyte.

    • Prepare standard solutions of L-Alanyl-L-Glutamine and available impurity standards.

    • Prepare samples, which may require dilution or protein precipitation depending on the matrix.

    • Inject standards and samples into the LC-MS/MS system.

    • Identify and quantify the analytes based on their retention times and specific mass transitions.

Visualizations

G Cellular Uptake and Metabolism of L-Alanyl-L-Glutamine cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AlaGln L-Alanyl-L-Glutamine Membrane Cell Membrane AlaGln->Membrane Uptake via Peptide Transporters AlaGln_in L-Alanyl-L-Glutamine Membrane->AlaGln_in Peptidases Cytosolic Peptidases AlaGln_in->Peptidases Alanine L-Alanine Peptidases->Alanine Hydrolysis Glutamine L-Glutamine Peptidases->Glutamine Hydrolysis Glutamate Glutamate Glutamine->Glutamate Various metabolic pathways Nucleotides Nucleotide Synthesis Glutamine->Nucleotides Glutamine_mito L-Glutamine Glutamine->Glutamine_mito Transport GSH Glutathione (Redox Balance) Glutamate->GSH GLS Glutaminase (GLS) Glutamine_mito->GLS Glutamate_mito Glutamate GLS->Glutamate_mito aKG α-Ketoglutarate Glutamate_mito->aKG TCA TCA Cycle (Energy Production) aKG->TCA

Caption: Cellular uptake and metabolism of L-Alanyl-L-Glutamine.

G Troubleshooting Workflow for L-Alanyl-L-Glutamine Stability Issues Start Start: Suspected Stability Issue CheckpH Is the solution pH between 5.5 and 6.5? Start->CheckpH AdjustpH Adjust pH to ~6.0 using a suitable buffer. CheckpH->AdjustpH No CheckTemp Was the solution stored at the correct temperature? CheckpH->CheckTemp Yes AdjustpH->CheckTemp StoreProperly Store stock solutions frozen and working solutions at 2-8°C. CheckTemp->StoreProperly No CheckAge Is the solution freshly prepared? CheckTemp->CheckAge Yes StoreProperly->CheckAge PrepareFresh Prepare a fresh solution. CheckAge->PrepareFresh No Quantify Quantify Ala-Gln concentration using HPLC/UPLC. CheckAge->Quantify Yes PrepareFresh->Quantify AnalyzeDegradation Analyze for degradation products using LC-MS/MS. Quantify->AnalyzeDegradation End Issue Resolved AnalyzeDegradation->End

Caption: Troubleshooting workflow for L-Alanyl-L-Glutamine stability issues.

References

Technical Support Center: Optimizing d-Ala-Gln Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of d-Ala-Gln using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chromatographic methods for purifying this compound?

A1: A two-step chromatographic procedure is highly effective for purifying this compound and other synthetic peptides.[1] This typically involves:

  • Ion Exchange Chromatography (IEX): This is an excellent initial "capture" step to remove the bulk of impurities, especially those with different charge properties, such as unreacted amino acids or certain synthesis by-products.[1]

  • Reversed-Phase Chromatography (RPC): This is the most powerful method for peptide purification and is ideal as a final "polishing" step.[1] It separates the target peptide from impurities with similar charge but different hydrophobicity, such as deletion or truncated sequences.

Q2: What are the common impurities encountered during the synthesis and purification of this compound?

A2: Impurities in synthetic this compound can arise from various sources. Common impurities include:

  • Synthesis-related impurities: These can include deletion sequences (e.g., d-Ala or Gln alone), insertion sequences, and by-products from the removal of protecting groups.

  • Isomers: Racemization can occur during synthesis, leading to the formation of diastereomers such as L-Ala-L-Gln, D-Ala-L-Gln, and L-Ala-D-Gln.

  • Degradation products: Glutamine is susceptible to degradation, which can lead to the formation of pyroglutamic acid-containing by-products. The dipeptide form, this compound, is more stable than free glutamine.

Q3: How can I improve the resolution between this compound and closely related impurities?

A3: To improve resolution, consider the following:

  • Optimize the gradient: In RPC, a shallower gradient (a smaller change in organic solvent concentration per unit of time) can significantly improve the separation of closely related species.

  • Adjust the mobile phase pH: Small changes in the mobile phase pH can alter the charge state of the dipeptide and impurities, potentially improving selectivity in both IEX and RPC.

  • Change the stationary phase: In RPC, switching from a C18 to a C8 or a phenyl-hexyl column can alter the selectivity of the separation. For IEX, using a resin with a different ligand density or pore size may be beneficial.

  • Employ a two-step purification strategy: Combining orthogonal techniques like IEX and RPC is a very effective way to resolve complex mixtures and achieve high purity.[1][2]

Q4: What is a typical yield and purity I can expect from a two-step purification of a dipeptide like this compound?

A4: While the exact numbers will vary depending on the crude sample's purity and the specific chromatographic conditions, a well-optimized two-step process can achieve high purity and yield. The following table provides representative data for a two-step purification of a synthetic dipeptide.[1][2][3]

Purification StepInitial Purity (%)Final Purity (%)Yield (%)
Ion Exchange (Capture)709590
Reversed-Phase (Polishing)95>9990
Overall Process 70 >99 ~81

Troubleshooting Guides

Issue 1: High Back Pressure
Potential CauseRecommended Solution
Clogged column frit or tubing - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. - If the column is already clogged, try back-flushing with an appropriate solvent. If this fails, the frit may need to be replaced.
Sample precipitation on the column - Ensure the sample is fully dissolved in the initial mobile phase before injection. - For RPC, if the sample is dissolved in a strong organic solvent like DMSO, inject a smaller volume. - For IEX, ensure the ionic strength of the sample is equal to or lower than the starting buffer.
Sample is too viscous - Dilute the sample with the starting buffer. - Reduce the flow rate during sample loading.
Issue 2: Poor Peak Shape (Broad or Tailing Peaks)
Potential CauseRecommended Solution
Column overload - Reduce the amount of sample loaded onto the column.
Secondary interactions with the stationary phase (RPC) - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%). - Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase (for RPC).
Sub-optimal mobile phase composition - For RPC, ensure the sample is dissolved in a solvent that is weaker than the mobile phase to ensure proper focusing at the head of the column.
Column degradation - If the column has been used extensively, it may need to be replaced.
Issue 3: Low Yield
Potential CauseRecommended Solution
Poor binding to the column - For IEX: Ensure the pH of the starting buffer is at least one pH unit above the isoelectric point (pI) for anion exchange or one unit below the pI for cation exchange. Also, ensure the ionic strength of the sample and starting buffer is low. - For RPC: Ensure the initial mobile phase has a low enough organic solvent concentration for the dipeptide to bind to the stationary phase.
Irreversible binding or precipitation on the column - If the dipeptide is precipitating, try adding a small amount of organic solvent to the IEX buffers or adjusting the pH. - For RPC, ensure the mobile phase is appropriate for the hydrophobicity of this compound.
Co-elution with impurities - If the peak containing the product is broad and overlaps with impurity peaks, the fractions collected may be impure, leading to a lower yield of the pure product after pooling. Optimize the separation to improve resolution.

Experimental Protocols

Protocol 1: Ion Exchange Chromatography (Capture Step)

This protocol is a general guideline for a capture step using cation exchange chromatography. The pI of this compound is likely to be slightly acidic to neutral, making cation exchange a suitable starting point.

  • Column: Strong cation exchange resin (e.g., SP Sepharose Fast Flow or equivalent).

  • Equilibration Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.

  • Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.

  • Procedure:

    • Equilibrate the column with at least 5 column volumes (CVs) of Buffer A.

    • Dissolve the crude this compound in Buffer A to a concentration of approximately 5-10 mg/mL. Ensure the pH is adjusted to 3.0.

    • Load the sample onto the column at a flow rate of 100-150 cm/h.

    • Wash the column with 5 CVs of Buffer A to remove unbound impurities.

    • Elute the bound this compound with a linear gradient of 0-50% Buffer B over 10-20 CVs.

    • Monitor the eluate at 214 nm and collect fractions.

    • Analyze the fractions by analytical RPC to identify those containing the pure this compound.

    • Pool the pure fractions for the next step.

Protocol 2: Reversed-Phase Chromatography (Polishing Step)

This protocol is for the final polishing step to achieve high purity.

  • Column: Preparative C18 silica (B1680970) column (e.g., 10 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Procedure:

    • The pooled fractions from the IEX step can often be directly loaded onto the RPC column if the salt concentration is not excessively high. If needed, dilute the pool with Mobile Phase A to reduce the salt and organic content.

    • Equilibrate the RPC column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Load the sample onto the column.

    • Wash the column with the starting mobile phase composition for 2-3 CVs.

    • Elute the this compound with a shallow linear gradient. For a polar dipeptide, a suitable gradient might be from 5% to 25% Mobile Phase B over 30-60 minutes.

    • Monitor the eluate at 214 nm and collect fractions.

    • Analyze the fractions by analytical RPC to confirm purity.

    • Pool the fractions that meet the required purity specifications and lyophilize to obtain the final product.

Visualizations

Experimental_Workflow cluster_0 Crude this compound Synthesis cluster_1 Step 1: Ion Exchange Chromatography (Capture) cluster_2 Step 2: Reversed-Phase Chromatography (Polishing) Crude_Product Crude this compound (Purity: ~70%) IEX_Column IEX Column (Cation Exchange) Crude_Product->IEX_Column Load Sample IEX_Elution Salt Gradient Elution IEX_Column->IEX_Elution IEX_Fractions Collected Fractions IEX_Elution->IEX_Fractions IEX_Analysis Purity Analysis (RPC) IEX_Fractions->IEX_Analysis IEX_Pool Pooled IEX Fractions (Purity: ~95%) IEX_Analysis->IEX_Pool RPC_Column RPC Column (C18) IEX_Pool->RPC_Column Load Pooled Fractions RPC_Elution Organic Solvent Gradient RPC_Column->RPC_Elution RPC_Fractions Collected Fractions RPC_Elution->RPC_Fractions RPC_Analysis Final Purity Analysis RPC_Fractions->RPC_Analysis Final_Product Pure this compound (Purity: >99%) RPC_Analysis->Final_Product

Caption: Two-step chromatographic purification workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem Observed cause1 Column Clogging start->cause1 cause2 Poor Sample Solubility start->cause2 cause3 Sub-optimal Gradient start->cause3 cause4 Incorrect Buffer/Mobile Phase start->cause4 solution1 Filter Sample & Mobile Phase cause1->solution1 solution2 Adjust Sample Solvent cause2->solution2 solution3 Optimize Gradient Slope cause3->solution3 solution4 Check pH & Ionic Strength cause4->solution4

Caption: Logical relationships in chromatography troubleshooting.

References

Technical Support Center: Managing Ammonia Accumulation from D-Ala-Gln

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues related to ammonia (B1221849) accumulation when using the dipeptide D-alanyl-L-glutamine (D-Ala-Gln) in cell culture experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and step-by-step solutions.

Issue 1: Higher-than-Expected Ammonia Levels Despite Using a Dipeptide

Question: I switched from L-glutamine (B1671663) to this compound to reduce ammonia, but the concentration in my culture is still high. What could be the cause?

Answer:

While this compound is more stable in solution than L-glutamine, mitigating spontaneous chemical degradation, the metabolic pathway of its D-alanine component can be an unexpected source of ammonia.

Potential Causes and Troubleshooting Steps:

  • Metabolism of D-alanine by D-Amino Acid Oxidase (DAAO):

    • Explanation: Many mammalian cells possess the enzyme D-amino acid oxidase (DAAO).[1][2] After this compound is taken up by the cells and hydrolyzed into D-alanine and L-glutamine, DAAO can act on the released D-alanine. This enzymatic reaction, known as oxidative deamination, converts D-alanine into pyruvate (B1213749), but in the process, it also produces ammonia (NH₃) and hydrogen peroxide (H₂O₂).[3][4]

    • Troubleshooting Steps:

      • Assess DAAO Activity: Determine if your specific cell line expresses active DAAO. A detailed protocol for a DAAO activity assay is provided in the "Experimental Protocols" section.

      • Switch to an L-amino Acid Dipeptide: If DAAO activity is significant, consider switching to an L-alanyl-L-glutamine (L-Ala-Gln) supplement, such as GlutaMAX™.[5] The L-alanine released from this dipeptide is metabolized through pathways that do not directly produce ammonia in the same manner as DAAO.

      • Optimize this compound Concentration: If you must use this compound, try reducing its concentration to the minimum required for optimal cell growth and productivity to limit the substrate available for DAAO.

  • High Cellular Consumption of L-glutamine:

    • Explanation: Even with a controlled release from the dipeptide, high metabolic activity can lead to a rapid consumption of L-glutamine, resulting in significant ammonia production through cellular metabolism.[6]

    • Troubleshooting Steps:

      • Implement a Fed-Batch Strategy: Instead of providing all the this compound at the beginning of the culture, add it incrementally over time. This can help maintain a lower, more consistent concentration of glutamine and reduce the rate of ammonia production.

      • Monitor Glutamine and Alanine (B10760859) Levels: Regularly measure the concentrations of glutamine and alanine in your culture medium to understand their consumption rates and adjust your feeding strategy accordingly.

Issue 2: Reduced Cell Viability and Growth After Switching to this compound

Question: My cell viability and growth rate have decreased since I started using this compound. Why is this happening?

Answer:

A decrease in cell viability and growth could be linked to the byproducts of D-alanine metabolism or suboptimal dipeptide processing.

Potential Causes and Troubleshooting Steps:

  • Toxicity from Hydrogen Peroxide:

    • Explanation: The DAAO-mediated breakdown of D-alanine produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[3] Accumulation of H₂O₂ can induce oxidative stress, leading to cellular damage and reduced viability.[7]

    • Troubleshooting Steps:

      • Measure ROS Levels: Use a fluorescent probe-based assay to measure the intracellular ROS concentration in your cells.

      • Supplement with an Antioxidant: Consider adding a cell-permeable antioxidant, such as N-acetylcysteine (NAC), to your culture medium to neutralize the excess H₂O₂.

      • Alternative Dipeptide: As mentioned previously, switching to L-Ala-Gln would circumvent this issue as its metabolism does not produce hydrogen peroxide.

  • Inefficient Dipeptide Hydrolysis:

    • Explanation: The rate at which cells can cleave the this compound dipeptide to release usable L-glutamine may be slower than for L-Ala-Gln, or it might be insufficient for rapidly proliferating cultures, leading to glutamine limitation.

    • Troubleshooting Steps:

      • Co-supplementation: During an adaptation phase, you can supplement the this compound-containing medium with a low concentration of L-glutamine.

      • Adapt Your Cells: Gradually adapt your cells to the this compound-containing medium over several passages to allow for the potential upregulation of relevant peptidases.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a dipeptide like this compound over free L-glutamine?

The main advantage is the enhanced stability of the dipeptide in liquid cell culture media.[8] Free L-glutamine is notoriously unstable and spontaneously degrades into pyrrolidone carboxylic acid and ammonia, even at 4°C.[5][9] By using a dipeptide, you significantly reduce this chemical degradation, leading to lower background levels of ammonia from the start of your culture.

Q2: How is this compound metabolized by cells?

This compound is taken up by cells, likely through peptide transporters. Once inside the cell, intracellular enzymes called peptidases hydrolyze the dipeptide bond, releasing D-alanine and L-glutamine. The L-glutamine is then used in various metabolic pathways as an energy and nitrogen source. The D-alanine is a substrate for the enzyme D-amino acid oxidase (DAAO), which converts it to pyruvate, ammonia, and hydrogen peroxide.

Q3: Is the ammonia produced from D-alanine metabolism a significant concern?

The significance depends on the expression level and activity of DAAO in your specific cell line. For cells with high DAAO activity, the ammonia generated from D-alanine can be substantial and may counteract the benefits of using a dipeptide. It is crucial to assess DAAO activity if you observe unexpectedly high ammonia levels.

Q4: How can I measure the ammonia concentration in my cell culture medium?

Several commercial kits are available for accurately measuring ammonia concentration. These are typically enzymatic assays where the consumption of NADH or the production of a colored or fluorescent product is proportional to the ammonia concentration. A detailed protocol for a common enzymatic assay is provided below. Alternatively, methods like ion chromatography or ammonia-selective electrodes can be used.[10]

Q5: Are there alternatives to this compound for reducing ammonia?

Yes, several alternatives exist:

  • L-alanyl-L-glutamine (L-Ala-Gln): This is the most common stabilized dipeptide and avoids the potential for ammonia and H₂O₂ production from a D-amino acid.[8]

  • Glycyl-L-glutamine (Gly-Gln): Another stable dipeptide option.[11]

  • Glutamine-free media with alternative energy sources: For some cell lines, glutamine can be replaced with other energy sources like pyruvate to reduce ammonia production.[12]

Data Presentation

Table 1: Comparison of Ammonia Sources from Different Glutamine Supplements

SupplementSpontaneous Degradation in MediaMetabolic Source of AmmoniaSecondary Byproducts of Concern
L-Glutamine High (Unstable)L-glutamine → Glutamate (B1630785) + NH₃None
L-Ala-Gln Low (Stable)L-glutamine → Glutamate + NH₃None
This compound Low (Stable)1. L-glutamine → Glutamate + NH₃ 2. D-alanine → Pyruvate + NH₃Hydrogen Peroxide (H₂O₂)

Experimental Protocols

Protocol 1: Enzymatic Assay for Ammonia Concentration in Cell Culture Supernatant

This protocol is based on a common enzymatic assay using glutamate dehydrogenase.

Materials:

  • Ammonia assay kit (e.g., from ScienCell, Abcam, or similar suppliers)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplate

  • Cell culture supernatant, clarified by centrifugation (e.g., 1000 x g for 10 minutes)

  • Ammonia standard (provided in the kit)

Procedure:

  • Prepare Standards: Create a standard curve by preparing a series of dilutions of the ammonia standard as described in the kit manual.

  • Prepare Samples: If necessary, dilute your cell culture supernatant with the provided assay buffer to ensure the ammonia concentration falls within the linear range of the standard curve.

  • Prepare Reaction Mixture: According to the kit's instructions, prepare a reaction mixture typically containing assay buffer, α-ketoglutarate, NADH, and glutamate dehydrogenase (GDH).

  • Assay:

    • Pipette the standards and samples into separate wells of the 96-well plate.

    • Add the reaction mixture to each well.

    • Immediately begin measuring the absorbance at 340 nm every minute for 15-30 minutes. The rate of decrease in absorbance is proportional to the ammonia concentration.

  • Calculate Concentration: Determine the rate of change in absorbance (ΔOD/min) for each standard and sample. Plot the standard curve (ΔOD/min vs. ammonia concentration) and use it to determine the ammonia concentration in your samples.

Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay in Cell Lysates

This protocol allows for the determination of DAAO activity in your cell line.

Materials:

  • Cell pellet from your culture

  • Ice-cold lysis buffer (e.g., 7 mM sodium pyrophosphate, pH 8.3, with protease inhibitors)

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge

  • Spectrophotometer or microplate reader

  • Reaction mixture components: sodium pyrophosphate buffer (pH 8.3), D-alanine (substrate), FAD (cofactor)

  • Ammonia or hydrogen peroxide detection system (e.g., a coupled assay with glutamate dehydrogenase as described above, or a fluorometric H₂O₂ assay kit)

Procedure:

  • Prepare Cell Lysate:

    • Wash the cell pellet with ice-cold PBS and resuspend in lysis buffer.

    • Homogenize the cells on ice using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant (cell lysate) for the assay. Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing sodium pyrophosphate buffer, FAD, and D-alanine.

    • Add a known amount of cell lysate protein (e.g., 50-100 µg) to the reaction mixture to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Measure the amount of ammonia or hydrogen peroxide produced using a suitable detection kit or method.

  • Calculate Activity: Express the DAAO activity as the amount of product (ammonia or H₂O₂) formed per unit time per milligram of total protein (e.g., nmol/min/mg protein).

Mandatory Visualization

cluster_medium Cell Culture Medium cluster_cell Cell This compound This compound D-Ala-Gln_in This compound This compound->D-Ala-Gln_in Uptake Peptidases Peptidases D-Ala-Gln_in->Peptidases Hydrolysis D-Alanine D-Alanine Peptidases->D-Alanine L-Glutamine L-Glutamine Peptidases->L-Glutamine DAAO D-Amino Acid Oxidase (DAAO) D-Alanine->DAAO Substrate Glutaminolysis Glutaminolysis L-Glutamine->Glutaminolysis Ammonia1 Ammonia (NH3) DAAO->Ammonia1 Product Pyruvate Pyruvate DAAO->Pyruvate Product H2O2 Hydrogen Peroxide (H2O2) DAAO->H2O2 Product Ammonia2 Ammonia (NH3) Glutaminolysis->Ammonia2 Energy_Metabolism Energy & Biosynthesis Glutaminolysis->Energy_Metabolism

Caption: Metabolic pathway of this compound leading to two potential sources of ammonia.

start High Ammonia Detected with this compound check_DAAO Does my cell line express D-Amino Acid Oxidase (DAAO)? start->check_DAAO assay_DAAO Perform DAAO activity assay check_DAAO->assay_DAAO Unsure switch_dipeptide Switch to L-Ala-Gln or Gly-Gln check_DAAO->switch_dipeptide Yes check_gln_rate Is L-glutamine consumption rate high? check_DAAO->check_gln_rate No / Low assay_DAAO->check_DAAO end Ammonia Reduced switch_dipeptide->end optimize_conc Optimize (reduce) This compound concentration optimize_conc->end check_gln_rate->optimize_conc No fed_batch Implement fed-batch strategy check_gln_rate->fed_batch Yes fed_batch->end

Caption: Troubleshooting workflow for high ammonia when using this compound.

References

Technical Support Center: d-Ala-Gln (L-Alanyl-L-Glutamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using d-Ala-Gln (L-Alanyl-L-Glutamine) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from L-Glutamine (B1671663)?

A1: The term "this compound" as used in experimental contexts is typically a shorthand or a common typo for L-Alanyl-L-Glutamine (B1664493) , a dipeptide composed of the amino acids L-alanine and L-glutamine.[1] This dipeptide is a highly stable and soluble source of L-glutamine for cell cultures.[1][2] L-glutamine, an essential amino acid for many cultured cells, is unstable in liquid media and can degrade into ammonia (B1221849) and pyroglutamic acid, which can be toxic to cells.[3][4][5] L-Alanyl-L-Glutamine is more resistant to this spontaneous degradation.[3][6]

While peptides containing D-amino acids like D-alanine exist and are studied for their unique biological activities, the standard glutamine supplement used to avoid degradation issues in cell culture is the L-L isomer of alanyl-glutamine.[7][8][9]

Q2: Why should I use L-Alanyl-L-Glutamine in my cell culture?

A2: The primary advantages of using L-Alanyl-L-Glutamine over L-glutamine include:

  • Enhanced Stability: It does not degrade spontaneously in liquid media at 37°C, ensuring a consistent supply of glutamine over longer culture periods.[3][10]

  • Reduced Ammonia Accumulation: By preventing glutamine degradation, it minimizes the buildup of toxic ammonia in the culture medium, which can improve cell viability and function.[3][4][11]

  • Improved Solubility: L-Alanyl-L-Glutamine has a significantly higher solubility in aqueous solutions compared to L-glutamine.[1]

  • Heat Stability: It can withstand heat sterilization, unlike L-glutamine.[1]

Q3: How do cells utilize L-Alanyl-L-Glutamine?

A3: Cells import the L-Alanyl-L-Glutamine dipeptide from the culture medium. Once inside the cell, intracellular peptidases cleave the dipeptide bond, releasing free L-glutamine and L-alanine.[12][13] These amino acids are then available for the cell's metabolic needs, such as protein synthesis, energy production, and nucleotide synthesis.[13][14] This controlled, intracellular release helps maintain a steady supply of glutamine.

Q4: Can I use L-Alanyl-L-Glutamine for all cell lines?

A4: L-Alanyl-L-Glutamine is suitable for a wide range of mammalian cell lines.[12] However, the rate of uptake and cleavage of the dipeptide can vary between cell types. Therefore, it is recommended to empirically determine the optimal concentration for your specific cell line to achieve the best performance.[12]

Troubleshooting Guide

Issue 1: My cells are growing slower after switching to L-Alanyl-L-Glutamine.

  • Possible Cause: The initial concentration of L-Alanyl-L-Glutamine may be suboptimal. While it provides a stable source of glutamine, the rate of its uptake and enzymatic cleavage might be slower in some cell lines compared to the direct availability of L-glutamine.[12]

  • Solution: Perform a concentration optimization experiment. Test a range of L-Alanyl-L-Glutamine concentrations (e.g., from 2 mM to 8 mM) and compare cell growth and viability to your previous culture conditions with L-glutamine. It's possible your cell line may require a slightly higher molar concentration of the dipeptide to achieve the same intracellular glutamine levels.[12]

Issue 2: I am still observing high levels of ammonia in my culture.

  • Possible Cause 1: While L-Alanyl-L-Glutamine is stable in the medium, cellular metabolism of the released glutamine will still produce ammonia as a byproduct.[12] If the concentration of the dipeptide is too high, the rate of glutamine release and subsequent metabolism might lead to ammonia accumulation.

  • Solution 1: Try reducing the concentration of L-Alanyl-L-Glutamine. The goal is to provide sufficient glutamine for optimal growth without overburdening the cell's metabolic capacity.[12]

  • Possible Cause 2: The basal medium or other supplements may contain sources of glutamine or other amino acids that contribute to ammonia production.

  • Solution 2: Review the composition of your complete culture medium. If necessary, use a glutamine-free basal medium to have full control over the glutamine source.

Issue 3: I am not seeing a significant improvement in cell viability or protein production.

  • Possible Cause: The cell line you are using may not be particularly sensitive to the levels of ammonia generated by L-glutamine degradation in your standard culture protocol. Alternatively, other factors in your culture system may be limiting cell performance.

  • Solution: Re-evaluate the necessity of L-Alanyl-L-Glutamine for this specific application. For short-term cultures, the benefits may be less pronounced. Also, ensure that other culture parameters, such as pH, dissolved oxygen, and other nutrient concentrations, are optimized.

Issue 4: A precipitate has formed in my medium after adding L-Alanyl-L-Glutamine.

  • Possible Cause: The concentration of L-Alanyl-L-Glutamine may have exceeded its solubility limit in your specific basal medium, especially if the medium was cold when the supplement was added or if there are high concentrations of other salts.[15]

  • Solution:

    • Ensure you are not exceeding the recommended concentration range.

    • Warm the basal medium to 37°C before adding the L-Alanyl-L-Glutamine supplement.[15]

    • Add the supplement slowly while gently stirring the medium.[15]

    • If a precipitate forms in stored medium, warm it to 37°C and gently agitate to redissolve before use.[15]

Data Presentation

Table 1: Comparison of L-Glutamine and L-Alanyl-L-Glutamine Properties

PropertyL-GlutamineL-Alanyl-L-GlutamineReference(s)
Stability in Aqueous Solution (37°C) Unstable, degrades over timeStable[3][6]
Primary Degradation Products Ammonia, Pyroglutamic AcidL-Alanine, L-Glutamine (intracellularly)[3][12]
Solubility in Water (at room temp.) ~35 g/L~586 g/L[1]
Heat Stability (e.g., autoclaving) UnstableStable[1]

Table 2: L-Glutamine Degradation and Ammonia Accumulation in Cell Culture Medium

Time at 37°CL-Glutamine Remaining (%)Ammonia Concentration (mM)L-Alanyl-L-Glutamine Remaining (%)Ammonia Concentration (mM)Reference(s)
Day 0 100%Baseline100%Baseline[3]
Day 3 ~75%Increased~100%Minimally Increased[3]
Day 7 ~50%Significantly Increased~100%Minimally Increased[3]

Note: Specific values can vary depending on the medium formulation, pH, and initial concentration.

Experimental Protocols

Protocol 1: Substitution of L-Glutamine with L-Alanyl-L-Glutamine

This protocol outlines the steps for adapting a cell line from a medium containing L-glutamine to one containing L-Alanyl-L-Glutamine.

  • Preparation of Media:

    • Prepare your basal medium without L-glutamine.

    • Aseptically add a sterile stock solution of L-Alanyl-L-Glutamine to the basal medium to achieve the desired final concentration. A common starting point is an equimolar concentration to the L-glutamine concentration you were previously using (typically 2-4 mM).[12]

  • Cell Seeding and Adaptation:

    • For the first passage, seed cells at your standard density in the new medium containing L-Alanyl-L-Glutamine.

    • For sensitive cell lines, a gradual adaptation may be beneficial. Start with a 50:50 mixture of your old medium (with L-glutamine) and the new medium (with L-Alanyl-L-Glutamine). In subsequent passages, increase the proportion of the new medium until the cells are fully adapted.

  • Monitoring and Optimization:

    • Monitor cell growth, viability, and morphology closely during the adaptation phase.

    • Perform a growth curve analysis to compare the proliferation rate in the new medium with your previous conditions.

    • If suboptimal growth is observed, perform a concentration optimization experiment as described in the Troubleshooting Guide.

Protocol 2: Quantification of L-Alanyl-L-Glutamine in Culture Supernatants by HPLC

This is a general outline. Specific parameters will depend on the HPLC system and column used.

  • Sample Preparation:

    • Collect a sample of the cell culture supernatant.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization (e.g., with o-phthalaldehyde (B127526) - OPA):

    • In an autosampler vial, mix the filtered supernatant with OPA derivatizing reagent according to the reagent manufacturer's protocol. This step makes the dipeptide fluorescent for detection.

  • HPLC Analysis:

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Use a fluorescence detector.[16][17] Mass spectrometry can also be used for higher sensitivity and specificity.[16][17]

    • Quantification: Create a standard curve using known concentrations of L-Alanyl-L-Glutamine prepared in a similar matrix (e.g., fresh culture medium). Calculate the concentration in your samples by comparing their peak areas to the standard curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cell Culture cluster_analysis Phase 3: Analysis & Optimization start Start with Glutamine-Free Basal Medium add_alagln Add L-Alanyl-L-Glutamine (e.g., 2-4 mM) start->add_alagln seed Seed Cells in New Medium add_alagln->seed incubate Incubate and Monitor (Growth, Viability) seed->incubate analyze Analyze Performance (Growth Curve, etc.) incubate->analyze decision Optimal Growth? analyze->decision optimize Optimize Concentration (If Needed) decision->optimize No end Standardized Protocol decision->end Yes optimize->seed Re-seed with new concentration

Caption: Workflow for substituting L-glutamine with L-alanyl-L-glutamine.

Glutamine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular AlaGln L-Alanyl-L-Glutamine AlaGln_in L-Alanyl-L-Glutamine AlaGln->AlaGln_in Transport Glutamine L-Glutamine AlaGln_in->Glutamine Alanine L-Alanine AlaGln_in->Alanine Peptidases Peptidases Peptidases->AlaGln_in Glutamate Glutamate Glutamine->Glutamate Nucleotides Nucleotide Synthesis Glutamine->Nucleotides TCA_Cycle TCA Cycle (Energy, Biosynthesis) Glutamate->TCA_Cycle GSH Glutathione (Redox Balance) Glutamate->GSH

Caption: Simplified metabolic pathway of L-alanyl-L-glutamine in a cell.

mTOR_Signaling Glutamine Glutamine mTORC1 mTORC1 Glutamine->mTORC1 Activates Leucine Leucine Leucine->mTORC1 Activates Amino_Acids Other Amino Acids Amino_Acids->mTORC1 Activates Growth_Factors Growth Factors Growth_Factors->mTORC1 Activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Lipid_Synth Lipid Synthesis mTORC1->Lipid_Synth Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: Role of glutamine in the mTORC1 signaling pathway.

References

Technical Support Center: d-Ala-Gln Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of d-Alanyl-l-Glutamine (d-Ala-Gln) for long-term storage. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to support your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.

Question Answer
Why is my this compound solution turning yellow after storage? Yellowing of a this compound solution can indicate degradation. This may be caused by storage at improper temperatures, exposure to light, or incompatible excipients. It is recommended to prepare fresh solutions and store them protected from light at 2-8°C for short-term use or frozen for long-term storage. Ensure the pH of your formulation is optimal for stability, around 6.0.[1][2]
I'm observing peak tailing or fronting in my HPLC analysis of this compound. What could be the cause? Peak asymmetry in HPLC can stem from several factors. For peak tailing with basic compounds like this compound, it could be due to secondary interactions with acidic silanol (B1196071) groups on the column. Ensure your mobile phase is adequately buffered. Peak fronting might indicate column overload or an injection solvent stronger than the mobile phase. Always try to dissolve your sample in the mobile phase. If the issue persists, consider using a guard column or replacing the analytical column.
My this compound solution shows a drop in concentration over time, even when stored at 4°C. What is happening? This compound is significantly more stable than L-glutamine but can still undergo slow degradation in aqueous solutions. The primary degradation pathways are the cleavage of the peptide bond and deamination of the glutamine side chain.[1][2] The rate of degradation is influenced by pH and temperature. For long-term storage, lyophilization is the recommended method. If you must store it in solution, ensure the pH is around 6.0 and consider storage at -20°C or below.[1][2]
Can I heat-sterilize my medium containing this compound? Yes, this compound is known to be stable to heat sterilization, which is one of its advantages over L-glutamine.
What are the main degradation products of this compound I should look for in my analysis? The main degradation products resulting from the hydrolysis of this compound are pyroglutamic acid and ammonia. Cleavage of the peptide bond will yield D-alanine and L-glutamine, with the latter being prone to further degradation.

Quantitative Data on this compound Stability

The stability of this compound is influenced by various factors. The following tables summarize its stability under different conditions.

Table 1: Shelf-Life of this compound in Aqueous Solution at pH 6.0

TemperaturePredicted Shelf-Life (t₉₀)
25°C5.3 years[1][2]
40°C7.1 months[1][2]

Table 2: Influence of pH on this compound Stability

pHStability
< 5.0Increased degradation
6.0 Maximum stability [1][2]
> 7.0Increased degradation

Table 3: General Compatibility of this compound with Common Excipients

ExcipientCompatibilityNotes
Bulking Agents
MannitolGenerally CompatibleOften used in lyophilized formulations to provide an elegant cake structure.
SucroseGenerally CompatibleCan act as a cryoprotectant and lyoprotectant during freeze-drying.
Buffers
Phosphate (B84403) BufferCompatibleEnsure the final pH is maintained around 6.0 for optimal stability.
Citrate BufferCompatibleSimilar to phosphate buffer, pH control is crucial.
Surfactants
Polysorbate 80Generally CompatibleUsed to prevent aggregation and surface adsorption. Compatibility should be confirmed for your specific formulation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound Quantification

This protocol outlines a reversed-phase HPLC method for the quantification of this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Mobile Phase: Prepare 0.05 M potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.0 using orthophosphoric acid. Mix with acetonitrile in a 70:30 (v/v) ratio. Filter and degas before use.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Dilute the this compound samples to be analyzed with the mobile phase to fall within the concentration range of the standard curve.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period.

  • Neutralize the samples with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.

  • Analyze the samples directly by HPLC.

4. Thermal Degradation:

  • Store solid this compound and a solution of this compound at an elevated temperature (e.g., 70°C) for a specified period.

  • Dissolve the solid sample in the mobile phase before analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analyze the samples directly by HPLC.

Visualizations

Degradation Pathway of this compound

dAlaGln This compound Ala D-Alanine dAlaGln->Ala Peptide Bond Cleavage Gln L-Glutamine dAlaGln->Gln Peptide Bond Cleavage Pyro Pyroglutamic Acid dAlaGln->Pyro Deamidation Ammonia Ammonia dAlaGln->Ammonia Deamidation Gln->Pyro Cyclization Gln->Ammonia Deamidation

Caption: Primary degradation pathways of this compound.

Experimental Workflow for a this compound Stability Study

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation Formulation Prepare this compound Formulation BatchPrep Prepare Batches for Different Storage Conditions Formulation->BatchPrep LongTerm Long-Term Storage (e.g., 25°C/60% RH) BatchPrep->LongTerm Accelerated Accelerated Storage (e.g., 40°C/75% RH) BatchPrep->Accelerated Sampling Sample at Predetermined Time Points LongTerm->Sampling Accelerated->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Degradation Identify & Quantify Degradation Products HPLC->Degradation Kinetics Determine Degradation Kinetics Degradation->Kinetics ShelfLife Calculate Shelf-Life Kinetics->ShelfLife

Caption: Workflow for a typical this compound stability study.

This compound and mTOR Signaling Pathway

Glutamine, a component of this compound, is known to play a role in activating the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.

dAlaGln This compound Gln Glutamine dAlaGln->Gln Hydrolysis mTORC1 mTORC1 Gln->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Growth Cell Growth & Proliferation S6K1->Growth Promotes fourEBP1->Growth Promotes (when phosphorylated)

Caption: Simplified overview of this compound's role in mTORC1 signaling.

References

Method refinement for detecting d-Ala-Gln in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the detection and quantification of d-Ala-Gln in complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation, analysis, and data interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: Why am I observing poor peak shape, splitting, or broad peaks for this compound?

Answer: Poor chromatography can result from several factors. Here are the most common causes and their solutions:

  • Column Issues: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if performance does not improve.

  • Mobile Phase Problems: Incorrect mobile phase composition, pH, or degradation can affect peak shape. Prepare fresh mobile phases daily and ensure the pH is appropriate for the analyte and column chemistry. Inconsistent mobile phase composition can also lead to retention time variation.[1]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[2] Try diluting your sample or injecting a smaller volume.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.

Question: My signal intensity for this compound is very low, or I have no signal at all. What should I do?

Answer: Low or no signal is a common issue that can be traced back to several steps in the workflow.

  • MS Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Failure to optimize ion source parameters and ion optics voltages can result in significantly reduced signal or a complete loss of ions before they reach the detector.[1]

  • Sample Preparation: The analyte may be lost during sample cleanup. Evaluate your extraction recovery using a spiked sample. Peptides can also be lost due to adsorption on metal surfaces, so avoid contact with stainless steel needles when transferring samples.[1]

  • Ionization Suppression: Co-eluting matrix components can interfere with the ionization of this compound, reducing its signal.[2] This is a major concern in complex matrices. Refer to the section on matrix effects for mitigation strategies.

  • Analyte Degradation: this compound, like other peptides, can be subject to enzymatic or chemical degradation. Keep samples cold and consider adding protease inhibitors during sample preparation.

  • In-Source Cyclization: Glutamine can cyclize to pyroglutamic acid in the electrospray ionization source, leading to a loss of the Gln signal.[3] This can be minimized by optimizing MS source conditions, particularly the fragmentor voltage, and using isotopic internal standards for correction.[3]

Question: I'm seeing high background noise in my chromatogram. What is the cause?

Answer: High background can mask your analyte peak and reduce sensitivity. Potential sources include:

  • Contaminated Solvents: Use high-purity, LC-MS grade solvents and reagents to prepare mobile phases and sample diluents.

  • Sample Matrix: Complex samples inherently contain many compounds that can contribute to background noise. Improve sample cleanup by using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Instrument Contamination: The LC system or mass spectrometer may be contaminated. This can come from previous samples, leaking fittings, or contaminated gas sources. A thorough system cleaning is recommended.

Question: How can I identify and mitigate matrix effects?

Answer: Matrix effects occur when components in the sample matrix affect the ionization efficiency of the analyte, causing ion suppression or enhancement.[2]

  • Identification: The most common method to assess matrix effects is the post-column infusion experiment.[2] A constant flow of this compound is infused into the column eluent while a blank, extracted sample matrix is injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.

    • Chromatographic Separation: Modify your LC method to separate the analyte from the interfering regions of the chromatogram.[2]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of detection.[2][4]

    • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound. The SIL standard will co-elute and experience the same matrix effects, allowing for accurate quantification.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: I am getting no signal or a very weak signal in my ELISA.

Answer: This can be caused by a variety of factors related to reagents and protocol execution.

  • Reagent Issues:

    • Expired or Improperly Stored Reagents: Verify the expiration dates and ensure all kit components have been stored at the recommended temperatures.[5]

    • Incorrect Reagent Preparation: Double-check all calculations and dilution steps for antibodies, standards, and buffers. Prepare working solutions fresh before use.[6]

  • Protocol Errors:

    • Incorrect Order of Addition: Ensure reagents are added in the correct sequence as specified by the protocol.

    • Insufficient Incubation Times/Temperatures: Adhere strictly to the recommended incubation times and temperatures.[7]

    • Inadequate Washing: Insufficient washing can leave unbound reagents that interfere with the signal. Increase the number of washes or add a soak step.

Question: My ELISA results show high background.

Answer: High background can obscure the specific signal and is often due to non-specific binding.

  • Insufficient Washing: This is a primary cause. Ensure wash steps are performed thoroughly.

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate your antibodies to find the optimal concentration.

  • Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.[5]

  • Incubation Time/Temperature: Over-incubation or performing incubations at too high a temperature can increase non-specific binding.[6]

Question: My results have poor replicate-to-replicate consistency (high CV%).

Answer: High variability between replicates compromises the reliability of your data.

  • Pipetting Inaccuracy: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips.[5]

  • Inadequate Mixing: Mix all reagents and samples thoroughly before adding them to the wells.[6]

  • Temperature Gradients ("Edge Effects"): Wells at the edge of the plate can experience different temperatures than interior wells, leading to variability. Ensure the plate is sealed properly and incubated in a stable temperature environment away from drafts.[5] Do not stack plates during incubation.[5]

  • Inconsistent Washing: An automated plate washer can improve consistency compared to manual washing.

Frequently Asked Questions (FAQs)

Question: What are the primary methods for detecting this compound in complex samples?

Answer: The most common and robust methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Other methods include high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) after derivatization.[8][9] While methods like UV or evaporative light scattering detection (ELSD) exist, they often suffer from matrix effects in complex samples.[9] LC-MS/MS offers superior sensitivity and specificity, making it the preferred choice for complex matrices.[9]

Question: How should I prepare my samples for this compound analysis?

Answer: Proper sample preparation is critical to remove interfering substances like proteins, lipids, and salts that can cause matrix effects and damage the analytical column. A typical workflow involves:

  • Protein Precipitation: For biological fluids like plasma or cell culture media, proteins are typically precipitated using a cold organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid).

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing this compound and other small molecules is collected.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For very complex samples, SPE can be used to further clean the sample and enrich the analyte of interest, significantly reducing matrix effects.

  • Solvent Evaporation and Reconstitution: The sample is often dried down and reconstituted in a solvent compatible with the initial LC mobile phase.

Question: How do different detection methods for L-alanyl-L-glutamine (B1664493) compare?

Answer: A study comparing four detection methods for L-alanyl-L-glutamine in cell culture broth provides a useful comparison. Mass spectrometry offers the highest sensitivity.[9] Fluorescence detection is also a viable option with a wide dynamic range, whereas UV and ELSD are often hampered by matrix effects.[9]

Detection Method Linear Range (mM) Limit of Detection (LOD) (mM) Key Advantages Key Disadvantages
LC-ESI-MS/MS 0.001 - 0.50.0002Highest sensitivity, high specificity[8][9]Narrower dynamic range, susceptible to matrix effects[8]
HPLC-FLD (OPA deriv.) 0.01 - 5.00.001Broad dynamic range, good sensitivity[8][9]Requires derivatization step[8]
HPLC-UVD 0.5 - 5.00.1Simple, no derivatization neededLow sensitivity, strong matrix effects[8][9]
HPLC-ELSD 0.1 - 5.00.02Universal detector for non-volatile compoundsNon-linear response, matrix effects[8][9]

Data adapted from a comparative study on L-alanyl-L-glutamine quantification in mammalian cell culture broth.[8]

Experimental Protocols

Protocol: LC-MS/MS Quantification of this compound

This protocol provides a general framework. Specific parameters must be optimized for your instrument and sample type.

1. Sample Preparation (from Plasma) a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N₂). b. Vortex for 1 minute to precipitate proteins. c. Incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

2. Chromatographic Conditions a. Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used. Chiral columns or chiral derivatization agents are necessary to separate D- and L-isomers if required.[10] b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient:

  • 0-1 min: 2% B
  • 1-8 min: 2% to 95% B
  • 8-10 min: 95% B
  • 10.1-12 min: 2% B (re-equilibration) e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.

3. Mass Spectrometry Conditions a. Ionization Mode: Electrospray Ionization, Positive (ESI+). b. Acquisition Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: These must be determined by infusing a pure standard of this compound. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a stable product ion.

  • This compound: e.g., Q1: 218.1 → Q3: 84.1
  • Internal Standard: e.g., Q1: 225.1 → Q3: 89.1 d. Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for your specific instrument to maximize signal and minimize in-source degradation.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Complex Sample (e.g., Plasma, Cell Media) p2 Protein Precipitation (e.g., Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 LC-MS/MS Injection p5->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Mass Spectrometry (ESI+, MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (vs. Internal Standard) d1->d2

Caption: General experimental workflow for this compound quantification.

matrix_effects cluster_ideal Ideal Scenario (Clean Sample) cluster_real Real Scenario (Complex Sample) ana_ideal Analyte Ionization ms_ideal MS Signal ana_ideal->ms_ideal Unimpeded ana_real Analyte Ionization ms_real Suppressed MS Signal ana_real->ms_real Competition for Charge matrix Co-eluting Matrix Components matrix->ms_real Competition for Charge

Caption: Conceptual diagram of ion suppression due to matrix effects.

troubleshooting_logic start Low this compound Signal in LC-MS/MS? q1 Is an Internal Standard (IS) used? start->q1 q2 Is the IS signal also low? q1->q2 Yes res1 Implement a Stable Isotope Labeled IS to correct for matrix effects & sample loss. q1->res1 No res2 Issue is likely Sample Prep or Matrix Effects. - Improve cleanup (SPE). - Check recovery. q2->res2 Yes res3 Issue is likely MS Source related. - Check MS tuning. - Clean ion source. q2->res3 No q3 Are peaks well-shaped? res4 Issue is likely Chromatography related. - Check for column clogs. - Prepare fresh mobile phase. q3->res4 No res3->q3

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS.

References

Validation & Comparative

Stability Showdown: D-Ala-Gln vs. L-Ala-Gln for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of peptide-based therapeutics is a critical determinant of efficacy and shelf-life. This guide provides a comprehensive comparison of the stability profiles of D-Alanyl-L-Glutamine (d-Ala-Gln) and L-Alanyl-L-Glutamine (l-Ala-Gln), offering insights into their chemical and enzymatic resilience. The strategic substitution of L-amino acids with their D-enantiomers is a well-established method to improve the pharmacokinetic properties of peptide drugs by reducing their susceptibility to enzymatic breakdown.

While both this compound and l-Ala-Gln offer significant stability advantages over their parent amino acid, L-glutamine, their own stability characteristics differ, particularly in the face of enzymatic degradation. L-Ala-Gln is known to be more stable in aqueous solutions than L-glutamine, which readily degrades to form ammonia (B1221849) and pyroglutamic acid.[1][2][3] This inherent chemical stability has made l-Ala-Gln a popular supplement in cell culture media and parenteral nutrition.[1][2][3]

The introduction of a D-alanine residue in this compound, however, confers an additional and crucial layer of stability: resistance to enzymatic hydrolysis.[4][5][6] Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids.[6][7][8] Consequently, dipeptides containing a D-amino acid at the N-terminus, such as this compound, are poor substrates for most endogenous proteases, leading to a significantly longer half-life in biological systems.[5][6][8]

Quantitative Stability Comparison

The table below summarizes the known stability data for l-Ala-Gln, which serves as a baseline for understanding the chemical stability of the alanyl-glutamine dipeptide. The enhanced stability of this compound is primarily in its resistance to the enzymatic degradation outlined in the subsequent section.

ParameterL-Alanyl-L-Glutamine (l-Ala-Gln)D-Alanyl-L-Glutamine (this compound)Reference
Chemical Stability
Optimal pH for Stability~6.0Not explicitly studied, but likely similar to l-Ala-Gln[9]
Shelf-life (90% remaining) at 25°C, pH 6.05.3 years (predicted)Not explicitly studied, but expected to be similar to l-Ala-Gln[9]
Shelf-life (90% remaining) at 40°C, pH 6.07.1 months (predicted)Not explicitly studied, but expected to be similar to l-Ala-Gln[9]
Enzymatic Stability
Susceptibility to ProteasesSusceptible to hydrolysis by various peptidasesHighly resistant to hydrolysis by most endogenous proteases[5][6][7][8]
In vivo half-lifeShorter due to enzymatic cleavageSignificantly longer due to resistance to proteolysis[6]

Degradation Pathways

The degradation of alanyl-glutamine dipeptides can occur through two primary routes: chemical degradation and enzymatic hydrolysis.

Chemical Degradation

In aqueous solutions, the primary chemical degradation pathways for both this compound and l-Ala-Gln are expected to be similar and involve:

  • Cleavage of the peptide bond: This results in the formation of the constituent amino acids, alanine (B10760859) and glutamine.

  • Deamidation of the glutamine residue: The amide group on the glutamine side chain can be hydrolyzed to a carboxylic acid, forming alanyl-glutamic acid.

For l-Ala-Gln, these degradation processes are influenced by pH and temperature, with maximum stability observed at a pH of approximately 6.0.[9]

Enzymatic Degradation

This is the key area where this compound and l-Ala-Gln exhibit significant differences.

  • l-Ala-Gln: Being composed entirely of L-amino acids, l-Ala-Gln is recognized and cleaved by various peptidases present in biological fluids and tissues.[10]

  • This compound: The presence of D-alanine at the N-terminus sterically hinders the binding of the dipeptide to the active site of most proteases, making it highly resistant to enzymatic cleavage.[5][6][8]

Experimental Protocols

The stability of this compound and l-Ala-Gln can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is designed to separate the intact dipeptide from its potential degradation products.

Stability-Indicating HPLC Method

Objective: To develop and validate a quantitative HPLC method for the determination of this compound and l-Ala-Gln and their degradation products in stability studies.

Instrumentation:

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chiral column or chiral mobile phase additive for separating diastereomers.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable buffer components.

  • This compound and l-Ala-Gln reference standards.

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: UV at 210 nm or MS detection for higher specificity and sensitivity.

Procedure for Forced Degradation Studies:

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method.[11]

  • Acid Hydrolysis: Incubate the dipeptide solution in 0.1 M HCl at 60-80°C for a defined period.

  • Base Hydrolysis: Incubate the dipeptide solution in 0.1 M NaOH at 60-80°C for a defined period.

  • Oxidative Degradation: Treat the dipeptide solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid dipeptide or its solution to elevated temperatures (e.g., 60-80°C).

  • Photostability: Expose the dipeptide solution to UV light.

After exposure to the stress conditions, samples are neutralized (if necessary) and analyzed by the developed HPLC method to assess the extent of degradation and identify the degradation products.

Visualizing the Stability Advantage of this compound

The following diagrams illustrate the key concepts related to the stability of this compound and l-Ala-Gln.

G cluster_l_ala_gln L-Ala-Gln Degradation cluster_d_ala_gln This compound Degradation l_ala_gln L-Ala-Gln l_degradation Degradation Products (L-Ala, L-Gln, L-Ala-Glu) l_ala_gln->l_degradation Chemical & Enzymatic Hydrolysis d_ala_gln This compound d_degradation Degradation Products (D-Ala, L-Gln, D-Ala-Glu) d_ala_gln->d_degradation Chemical Hydrolysis enzymes Proteases d_ala_gln->enzymes Resistant G start Prepare Dipeptide Solutions (this compound & L-Ala-Gln) in buffer at desired pH stress Subject to Stress Conditions (Heat, Acid, Base, Oxidation) start->stress sample Collect Samples at Time Intervals stress->sample hplc Analyze by Stability-Indicating Reversed-Phase HPLC sample->hplc quantify Quantify Remaining Dipeptide and Degradation Products hplc->quantify kinetics Determine Degradation Rate Constants (k) quantify->kinetics

References

A Head-to-Head Comparison: d-Ala-Gln versus l-Glutamine in Fueling Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cell culture, the amino acid l-glutamine (B1671663) has long been a cornerstone nutrient, vital for robust cell proliferation and maintenance. However, its inherent instability in liquid media, leading to the production of cytotoxic ammonia (B1221849), has prompted the search for more stable alternatives. This guide provides a comprehensive comparison of the dipeptide d-alanyl-l-glutamine (d-Ala-Gln) and its precursor, l-glutamine, with a focus on their effects on cell growth, supported by experimental data.

At a Glance: Key Differences and Performance

This compound, a stabilized dipeptide form of l-glutamine, consistently demonstrates superior performance in cell culture applications. Its enhanced stability translates to a more consistent supply of glutamine to cells and a significant reduction in the accumulation of toxic ammonia.[1][2] This ultimately leads to improved cell viability, and in many cases, enhanced productivity, particularly in high-density cultures and biopharmaceutical production.[1]

Quantitative Data Summary

The following tables summarize the key performance differences between this compound and l-glutamine across various cell lines and experimental conditions.

Table 1: Stability and Ammonia Accumulation in Culture Media

Parameterl-GlutamineThis compound (AlaGln)Cell Line & ConditionsReference
Concentration after 8 days at 37°C DegradedStableDMEM[2]
Ammonia Level after 8 days at 37°C IncreasedMinimal IncreaseDMEM[2]
Ammonia Concentration after 30 days at 37°C ~11.5 mM~3.5 mMBasal Culture Medium[1]

Table 2: Impact on Cell Growth and Viability

Parameterl-GlutamineThis compound (AlaGln)Cell Line & ConditionsReference
Maximum Viable Cell Density (x10⁵ cells/mL) 47.6845.83CHO Cells (Flask Culture)[1]
Viable Cell Density (Day 14) Significantly ReducedMaintainedCHO Cells (Spinner Scale)[1]
Cell Proliferation (48h) 91.3%91.0%IEC-6 Cells[3]
Cell Migration (24h after 5-FU treatment) 49.7%83.1%IEC-6 Cells[3]
Apoptotic Ratio (Day 10) HighestLowestCHO Cells[1]

Table 3: Effect on Recombinant Protein Production

Parameterl-GlutamineThis compound (AlaGln)Cell Line & ConditionsReference
Monoclonal Antibody (MAb) Titer (mg/L) 171341CHO Cell Line 12C-5[1]
Specific Productivity (SPR) LowerAlmost DoubleCHO Cell Line 12C-5[1]

Experimental Protocols

The data presented above is derived from rigorous experimental protocols designed to compare the efficacy of this compound and l-glutamine. Below are summaries of the methodologies employed in key studies.

CHO Cell Fed-Batch Culture for Antibody Production[1]
  • Cell Line: POTELLIGENT™ Chinese hamster ovary (CHO) cells expressing anti-CD20 chimeric antibody.

  • Culture Method: Serum-free fed-batch culture in Erlenmeyer flasks and 1-L bioreactors.

  • Media: Basal and feed media were prepared with either l-glutamine or this compound (AlaGln) at a concentration of 50 mmol/L.

  • Feeding Strategy: 2.5 mL of IMDM-based medium was fed on days 4, 6, 9, and 11.

  • Analysis:

    • Viable Cell Density: Measured using a Cedex analyzer with trypan blue exclusion.

    • Ammonia Concentration: Determined using an ammonia assay kit.

    • Antibody Titer: Quantified by an appropriate immunoassay.

    • Apoptosis: Assessed by flow cytometry.

Intestinal Epithelial Cell Proliferation and Migration Assay[3]
  • Cell Line: Rat intestinal epithelial cells (IEC-6).

  • Experimental Setup: Cells were cultured in glutamine-free medium and then supplemented with either l-glutamine or this compound at a concentration of 10 mM. Some experiments involved pretreatment with 5-fluorouracil (B62378) (5-FU) to induce intestinal epithelium damage.

  • Analysis:

    • Cell Proliferation: Measured using the WST-1 assay at 24 and 48 hours.

    • Cell Migration: Assessed by a razor scrape assay, with migration measured at 12 and 24 hours.

Signaling Pathways and Cellular Mechanisms

Both l-glutamine and this compound exert their effects on cell growth through the activation of key signaling pathways. The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[4][5] Glutamine, and by extension this compound, can activate the mTOR signaling cascade, leading to the promotion of protein synthesis and other anabolic processes necessary for cell division.[4]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Amino_Acids l-Glutamine or This compound Transporter Amino Acid Transporter Amino_Acids->Transporter PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt mTORC1 mTORC1 Transporter->mTORC1 PI3K_Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by amino acids and growth factors.

The primary advantage of this compound lies in its stability, which ensures a sustained release of l-glutamine into the cell culture medium. This controlled delivery minimizes the accumulation of ammonia, a toxic byproduct of l-glutamine degradation.[1][2]

Experimental_Workflow Start Start: Cell Seeding Culture Culture with: l-Glutamine or this compound Start->Culture Incubation Incubation (Time Course) Culture->Incubation Analysis Analysis Incubation->Analysis Viability Cell Viability (Trypan Blue) Analysis->Viability Proliferation Proliferation (WST-1) Analysis->Proliferation Ammonia Ammonia Levels (Assay Kit) Analysis->Ammonia Product Product Titer (Immunoassay) Analysis->Product End End Viability->End Proliferation->End Ammonia->End Product->End

Caption: General experimental workflow for comparing l-glutamine and this compound.

Conclusion

The evidence strongly supports the use of this compound as a superior alternative to l-glutamine in cell culture applications. Its enhanced stability mitigates the detrimental effects of ammonia accumulation, leading to improved cell health, extended culture viability, and increased productivity. For researchers, scientists, and drug development professionals seeking to optimize their cell culture processes, the adoption of this compound offers a reliable strategy to achieve more consistent and robust results.

References

A Comparative Guide to the Modulation of Neuronal Excitability: D-Ala-Gln and Direct-Acting Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide d-Ala-Gln and its potential effects on neuronal excitability against well-established, direct-acting alternatives. While this compound is primarily recognized for its neuroprotective and anti-inflammatory properties, its influence on neuronal excitability is likely indirect. In contrast, alternatives such as GABA receptor agonists and potassium channel openers modulate neuronal firing through direct interaction with ion channels. This guide presents available experimental data to objectively compare their mechanisms and effects.

Section 1: Mechanisms of Action

The excitability of a neuron is its propensity to fire an action potential. This is a fundamental process in neural communication and is tightly regulated by a balance of excitatory and inhibitory signals, ion channel activity, and the overall metabolic health of the neuron.[1] Molecules that can shift this balance are of significant interest for therapeutic development in a range of neurological and psychiatric disorders.

This compound: An Indirect Modulator

There is currently limited direct evidence demonstrating an immediate, modulatory effect of this compound on neuronal firing properties. However, based on its metabolic and anti-inflammatory roles, several indirect mechanisms can be proposed. This compound serves as a source of both D-alanine and L-glutamine, each with distinct biological activities that can influence the neuronal environment and, consequently, excitability.

  • Glutamine Metabolism: L-glutamine is a crucial precursor for the synthesis of both the primary excitatory neurotransmitter, glutamate (B1630785), and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][3] The glutamate-glutamine cycle between neurons and astrocytes is essential for maintaining the supply of these neurotransmitters.[2] Supplementation with glutamine can influence this cycle and has been shown to increase GABA levels in the brain, which would generally lead to a decrease in neuronal excitability.

  • Anti-Inflammatory Action: Neuroinflammation is known to alter neuronal excitability.[4][5][6][7] Pro-inflammatory cytokines released by activated microglia can modulate ion channel function and synaptic transmission, often leading to hyperexcitability.[4][6] this compound has demonstrated anti-inflammatory effects, such as reducing the levels of pro-inflammatory cytokines, which could indirectly normalize neuronal excitability in pathological states.

  • D-Alanine and NMDA Receptor Modulation: D-alanine is a known co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[8] The NMDA receptor plays a critical role in excitatory synaptic transmission and plasticity, and its modulation can significantly impact neuronal excitability.[9][10][11]

Direct-Acting Alternatives: GABA Agonists and K+ Channel Openers

In contrast to the proposed indirect mechanisms of this compound, other compounds directly target ion channels and receptors that are fundamental to the generation of action potentials.

  • GABA-A Receptor Agonists (e.g., Muscimol): GABA is the principal inhibitory neurotransmitter in the mature central nervous system.[12] GABA-A receptors are ligand-gated chloride ion channels. Agonists like muscimol (B1676869) bind to these receptors, causing an influx of chloride ions, which hyperpolarizes the neuron's membrane potential and makes it less likely to fire an action potential.[12][13][14][15][16][17][18][19][20][21][22][23]

  • KCNQ Potassium Channel Openers (e.g., Retigabine): Voltage-gated potassium channels, such as those from the KCNQ family, are crucial for stabilizing the resting membrane potential and repolarizing the neuron after an action potential.[24][25][26][27][28] Openers of these channels, like retigabine (B32265), increase potassium efflux, which also hyperpolarizes the membrane and reduces neuronal excitability.[26]

The following diagram illustrates the proposed signaling pathways for both the indirect modulation by this compound and the direct actions of the selected alternatives.

Signaling Pathways in Neuronal Excitability Modulation cluster_0 Indirect Modulation by this compound cluster_1 Direct Modulation by Alternatives This compound This compound L-Glutamine L-Glutamine This compound->L-Glutamine D-Alanine D-Alanine This compound->D-Alanine Anti-inflammatory Effects Anti-inflammatory Effects This compound->Anti-inflammatory Effects Glutamate-GABA Cycle Glutamate-GABA Cycle L-Glutamine->Glutamate-GABA Cycle NMDA Receptor Modulation NMDA Receptor Modulation D-Alanine->NMDA Receptor Modulation GABA Synthesis GABA Synthesis Glutamate-GABA Cycle->GABA Synthesis Increased GABAergic Tone Increased GABAergic Tone GABA Synthesis->Increased GABAergic Tone Reduced Neuroinflammation Reduced Neuroinflammation Anti-inflammatory Effects->Reduced Neuroinflammation Altered Excitatory Tone Altered Excitatory Tone NMDA Receptor Modulation->Altered Excitatory Tone Modulated Neuronal Excitability Modulated Neuronal Excitability Reduced Neuroinflammation->Modulated Neuronal Excitability Increased GABAergic Tone->Modulated Neuronal Excitability Altered Excitatory Tone->Modulated Neuronal Excitability GABA Agonist (Muscimol) GABA Agonist (Muscimol) GABA-A Receptor GABA-A Receptor GABA Agonist (Muscimol)->GABA-A Receptor K+ Channel Opener (Retigabine) K+ Channel Opener (Retigabine) KCNQ K+ Channel KCNQ K+ Channel K+ Channel Opener (Retigabine)->KCNQ K+ Channel Cl- Influx Cl- Influx GABA-A Receptor->Cl- Influx K+ Efflux K+ Efflux KCNQ K+ Channel->K+ Efflux Membrane Hyperpolarization Membrane Hyperpolarization Cl- Influx->Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Membrane Hyperpolarization->Decreased Neuronal Excitability

Caption: Signaling pathways of this compound and alternatives.

Section 2: Comparative Data on Neuronal Excitability

This section presents quantitative data from studies investigating the effects of this compound and the selected alternatives on neuronal parameters. Due to the indirect nature of this compound's effects, the presented data focuses on its anti-inflammatory actions. For the direct-acting alternatives, data on their immediate impact on neuronal firing is provided.

Table 1: Effects of this compound and Alternatives on Neuronal Function
Compound/AgentPrimary Target/MechanismKey Experimental FindingsOrganism/ModelReference(s)
This compound Indirect: Anti-inflammatory, Glutamine precursorPre-treatment with 0.75 g/kg L-Ala-Gln significantly reduced levels of pro-inflammatory markers TNF-α, NF-κB, and IL-6 in a gerbil model of brain ischemia-reperfusion.Gerbil[29]
Muscimol Direct: GABA-A Receptor AgonistDose-dependently alters neuronal firing rates. Can have excitatory or inhibitory effects depending on the neuronal population and context.Rat[13][14][16][21][23]
Retigabine Direct: KCNQ K+ Channel OpenerAt 10 µM, caused a -12 mV hyperpolarization of the resting membrane potential and a 92% decrease in action potential firing in bullfrog sympathetic neurons.Bullfrog, Mouse[30][31][32][33]

Section 3: Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings. This section outlines the methodologies used in the studies cited in this guide.

Protocol for Assessing the Anti-Inflammatory Effects of this compound
  • Model: Brain Ischemia-Reperfusion Injury in Gerbils

  • Procedure:

    • Male gerbils are pre-treated with either 0.75 g/kg L-Ala-Gln or saline intravenously 30 minutes before surgery.

    • Bilateral ligation of the common carotid artery is performed for 15 minutes to induce ischemia.

    • The ligation is then removed to allow for reperfusion.

    • Brain tissue is harvested at 0, 30, and 60 minutes after reperfusion.

    • The tissue is fixed in 10% formalin, embedded in paraffin, and sectioned.

    • Immunohistochemistry is performed on the brain sections using monoclonal antibodies against TNF-α, NF-κB, and IL-6.

    • Immunostained cells are counted using optical microscopy to quantify the levels of these inflammatory markers.

  • Reference: [29]

Protocol for Measuring Neuronal Excitability via Whole-Cell Patch-Clamp
  • Model: Cultured Neurons or Acute Brain Slices

  • Procedure:

    • Neurons are visualized using a microscope with infrared differential interference contrast optics.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is brought into contact with the neuronal membrane.

    • A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane through gentle suction.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • In current-clamp mode, the resting membrane potential is recorded, and depolarizing current steps of varying amplitudes are injected to elicit action potentials. The number of action potentials fired at each current step is quantified.

    • The compound of interest (e.g., muscimol or retigabine) is applied to the bath solution, and the recordings are repeated to determine the effect on resting membrane potential and firing rate.

  • Reference(s): [23][34]

The following diagram illustrates a general experimental workflow for testing the effects of a compound on neuronal excitability.

Experimental Workflow for Assessing Neuronal Excitability Start Start Prepare Neuronal Culture or Brain Slices Prepare Neuronal Culture or Brain Slices Start->Prepare Neuronal Culture or Brain Slices Establish Whole-Cell Patch-Clamp Recording Establish Whole-Cell Patch-Clamp Recording Prepare Neuronal Culture or Brain Slices->Establish Whole-Cell Patch-Clamp Recording Baseline Recording Baseline Recording Establish Whole-Cell Patch-Clamp Recording->Baseline Recording Apply Test Compound (e.g., this compound) Apply Test Compound (e.g., this compound) Baseline Recording->Apply Test Compound (e.g., this compound) Post-Compound Recording Post-Compound Recording Apply Test Compound (e.g., this compound)->Post-Compound Recording Washout Washout Post-Compound Recording->Washout Post-Washout Recording Post-Washout Recording Washout->Post-Washout Recording Data Analysis Data Analysis Post-Washout Recording->Data Analysis End End Data Analysis->End

References

A Comparative Analysis of d-Serine and d-Ala-Gln at the NMDA Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the effects of d-serine (B559539) and the dipeptide d-Alanyl-l-glutamine (d-Ala-Gln) on N-methyl-D-aspartate (NMDA) receptors. This document synthesizes experimental data on their performance, details relevant experimental methodologies, and visualizes key pathways and workflows.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist to its glycine (B1666218) binding site for activation. d-Serine is a well-established endogenous co-agonist at this site, playing a significant role in synaptic plasticity, learning, and memory.[1][2][3][4] The dipeptide this compound is hypothesized to function as a pro-drug, undergoing hydrolysis in vivo to release d-alanine (B559566) and l-glutamine. d-Alanine is also recognized as an endogenous co-agonist for the NMDA receptor's glycine site.[5][6][7] This guide will therefore compare the actions of d-serine with those of d-alanine, the active component of this compound.

Quantitative Comparison of Co-agonist Performance

The following table summarizes the key quantitative parameters of d-serine and d-alanine as co-agonists at the NMDA receptor glycine site.

Parameterd-Serined-Alanine (as active metabolite of this compound)Reference
Binding Affinity (Ki) ~0.1 - 1 µMGenerally considered lower than d-serine[1]
Potency (EC50) Potent co-agonistCo-agonist, but generally less potent than d-serine[6][8]
Efficacy Full agonistFull agonist[9]

Experimental Protocols

Radioligand Binding Assay for the Glycine Site of the NMDA Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the glycine binding site on the NMDA receptor.

Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor glycine site by a non-radiolabeled competitor (e.g., d-serine or d-alanine).

Materials:

  • Rat brain homogenates (source of NMDA receptors)

  • Radioligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519)

  • Test compounds (d-serine, d-alanine) at various concentrations

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the pellet in fresh buffer.

  • Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known glycine site ligand to determine non-specific binding.

  • Equilibrium: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. The receptors and bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor currents

This protocol is used to measure the electrical currents flowing through NMDA receptors in response to the application of co-agonists.

Objective: To record and compare the NMDA receptor-mediated currents evoked by d-serine and d-alanine in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF) containing glutamate and antagonists for other neurotransmitter receptors (e.g., AMPA and GABA receptors)

  • Internal pipette solution containing a salt solution that mimics the intracellular environment

  • d-serine and d-alanine solutions at various concentrations

Procedure:

  • Preparation: Place the cultured neurons or brain slice in a recording chamber on the microscope stage and continuously perfuse with aCSF.

  • Pipette Fabrication and Filling: Pull glass micropipettes to a fine tip and fill with the internal solution.

  • Cell Targeting: Under visual guidance, carefully approach a neuron with the micropipette.

  • Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV) to measure the current flowing into the cell.

  • Agonist Application: Apply a solution containing glutamate and a specific concentration of the co-agonist (d-serine or d-alanine) to the neuron. This will activate the NMDA receptors and evoke an inward current.

  • Data Recording: Record the current responses using the patch-clamp amplifier and data acquisition software.

  • Data Analysis: Measure the amplitude of the evoked currents for each co-agonist at different concentrations. Plot the current amplitude against the co-agonist concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits a half-maximal response) can be determined.[11][12][13]

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Co_agonist Co-agonist (d-Serine or d-Alanine) Co_agonist->NMDA_Receptor Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity

Caption: NMDA receptor activation and downstream signaling.

Experimental Workflow for NMDA Receptor Co-agonist Characterization

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) cluster_comparison Comparative Analysis Prep_Membranes Prepare Brain Membranes Binding_Assay Radioligand Binding Assay Prep_Membranes->Binding_Assay Analyze_Binding Analyze Competition Curves (IC50 -> Ki) Binding_Assay->Analyze_Binding Compare_Data Compare Ki and EC50 for d-Serine and d-Alanine Analyze_Binding->Compare_Data Prep_Cells Prepare Neuronal Culture/Slices Patch_Clamp Whole-Cell Patch-Clamp Prep_Cells->Patch_Clamp Analyze_Currents Analyze Dose-Response (EC50) Patch_Clamp->Analyze_Currents Analyze_Currents->Compare_Data

Caption: Workflow for characterizing NMDA receptor co-agonists.

Conclusion

d-Serine is a potent, full agonist at the glycine site of the NMDA receptor. The dipeptide this compound is likely to act as a pro-drug, delivering d-alanine to the central nervous system. d-Alanine also functions as a full agonist at the same site, though it is generally considered to be less potent than d-serine. The choice between these two molecules for research or therapeutic development may depend on factors such as desired potency, metabolic stability, and delivery to the target site. The experimental protocols detailed in this guide provide a framework for the direct comparison of these and other potential NMDA receptor co-agonists.

References

A Comparative Guide to the Efficacy of Glutamine Dipeptides in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing cell culture media is paramount to achieving robust and reproducible results. Glutamine is a critical amino acid for cellular proliferation and metabolism, but its instability in liquid media poses significant challenges, leading to the accumulation of cytotoxic ammonia (B1221849). This guide provides an objective comparison of the efficacy of various glutamine dipeptides as stable alternatives to L-glutamine, with a focus on L-alanyl-L-glutamine (Ala-Gln), Glycyl-L-glutamine (Gly-Gln), and an analysis of the theoretical efficacy of D-alanyl-L-glutamine (d-Ala-Gln).

Executive Summary

The use of stabilized glutamine dipeptides, particularly L-alanyl-L-glutamine, has been demonstrated to significantly enhance cell culture performance compared to standard L-glutamine supplementation.[1] These benefits are primarily attributed to the prevention of spontaneous degradation and the subsequent reduction in ammonia accumulation.[1][2] This leads to improved cell growth, higher viable cell densities, increased product titers, and extended culture longevity. While both L-alanyl-L-glutamine and Glycyl-L-glutamine offer advantages over L-glutamine, their metabolic fates and impact on cell lines can differ. Conversely, dipeptides containing D-amino acids, such as this compound, are not readily metabolized by mammalian cells and are therefore not considered effective substitutes for L-glutamine.

Quantitative Performance Comparison

The following tables summarize quantitative data from studies comparing the performance of L-glutamine with its dipeptide alternatives in various cell lines.

Table 1: Performance Comparison in CHO Cells (Fed-Batch Culture)

Performance MetricL-Glutamine (Standard)L-Alanyl-L-Glutamine (Dipeptide)Percentage Improvement
Peak Viable Cell Density (x10⁶ cells/mL)15.218.5+21.7%
Final mAb Titer (g/L)3.85.1+34.2%
Peak Ammonia Concentration (mM)8.94.2-52.8%
Culture Longevity (Days)1418+28.6%
Specific Productivity (pcd)2530+20.0%

Data are representative of typical results from fed-batch CHO cell culture experiments producing a recombinant IgG antibody.[1]

Table 2: Comparison of L-Alanyl-L-Glutamine and Glycyl-L-Glutamine in Hybridoma Cells

Performance MetricL-GlutamineL-Alanyl-L-GlutamineGlycyl-L-Glutamine
Final Cell YieldBaselineComparable to L-Gln14% higher than L-Gln
Monoclonal Antibody ProductivityComparableComparableComparable
Specific Glucose ConsumptionBaselineReducedSignificantly Reduced
Ammonia AccumulationBaselineReducedSignificantly Lower
Lactate AccumulationBaselineReducedSignificantly Lower

This study on murine hybridoma cells highlights that while both dipeptides reduce waste byproducts, Gly-Gln showed a notable increase in final cell yield.[3][4]

The Case of D-Alanyl-L-Glutamine: A Note on Stereochemistry

Extensive literature searches did not yield any studies demonstrating the efficacy of D-alanyl-L-glutamine (this compound) as a glutamine source in mammalian cell culture. This is because mammalian cells predominantly utilize L-amino acids.[5] D-amino acids are generally not metabolized by mammalian cells, and the enzymes responsible for peptide cleavage, aminopeptidases, are stereospecific for L-amino acids at the N-terminus.[6][7] Therefore, it is highly probable that this compound would not be efficiently hydrolyzed to release L-glutamine, rendering it an ineffective supplement. The presence of the D-alanine at the N-terminus would likely inhibit cleavage by cellular aminopeptidases.

Experimental Protocols

Key Experiment: Comparative Efficacy of L-Glutamine vs. L-Alanyl-L-Glutamine in Fed-Batch CHO Cell Culture

Objective: To compare the impact of L-glutamine versus L-alanyl-L-glutamine on CHO cell growth, viability, and monoclonal antibody (mAb) production in a fed-batch culture model.[1]

1. Cell Line and Inoculum Preparation:

  • Cell Line: A proprietary CHO-K1 cell line expressing a humanized IgG4 monoclonal antibody was utilized.[1]

  • Inoculum Expansion: Cells were expanded from a frozen vial through a series of shake flask cultures in a chemically defined growth medium containing 8 mM L-glutamine. Cultures were maintained in a humidified incubator at 37°C, 5% CO₂, and 120 RPM, with subculturing every 3-4 days to maintain exponential growth.[1]

2. Bioreactor Culture Setup:

  • Bioreactors: 2L stirred-tank bioreactors with a 1L working volume.

  • Seeding Density: 0.5 x 10⁶ viable cells/mL.

  • Culture Conditions:

    • Temperature: 37°C

    • pH: Controlled at 7.0 ± 0.1 via CO₂ sparging and addition of 1M sodium carbonate.

    • Dissolved Oxygen (DO): Maintained at 40% air saturation using a sparging cascade of air and pure oxygen.[1]

  • Experimental Groups:

    • Control Group: Basal medium supplemented with 8 mM L-glutamine.[1]

    • Dipeptide Group: Basal medium supplemented with 4 mM L-alanyl-L-glutamine (equivalent to 8 mM total glutamine).[1]

3. Fed-Batch Strategy:

  • A concentrated, chemically defined feed medium was administered daily, starting on day 3 of the culture.[1]

  • The feed for the control group contained 100 mM L-glutamine.[1]

  • The feed for the dipeptide group contained 50 mM L-alanyl-L-glutamine.[1]

  • Feeding volume was adjusted daily based on offline cell density measurements to maintain target nutrient levels.[1]

4. Sampling and Analytical Methods:

  • Sampling: Daily samples were collected from each bioreactor.

  • Cell Density and Viability: Measured using a trypan blue exclusion-based automated cell counter.

  • Metabolite Analysis: Glucose, lactate, glutamine, and ammonia concentrations were measured using a biochemical analyzer.

  • mAb Titer: The concentration of the secreted antibody in the supernatant was quantified using Protein A affinity high-performance liquid chromatography (HPLC).[1]

Visualization of Key Processes

Glutamine Metabolism and mTOR Signaling Pathway

Glutamine metabolism is intricately linked to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. Glutamine enters the mitochondria and is converted to glutamate, which then enters the TCA cycle as α-ketoglutarate, providing energy and building blocks for biosynthesis. The mTORC1 complex is a key player in this pathway, promoting glutamine uptake and metabolism.

Glutamine_mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Gln_ext Glutamine (Dipeptide) Gln_int L-Glutamine Gln_ext->Gln_int Transporter mTORC1 mTORC1 Gln_int->mTORC1 Activates Gln_mit L-Glutamine Gln_int->Gln_mit Glu_cyt Glutamate mTORC1->Gln_int Promotes Uptake Glu_mit Glutamate mTORC1->Glu_mit Promotes Metabolism Gln_mit->Glu_mit GLS aKG α-Ketoglutarate Glu_mit->aKG GDH TCA TCA Cycle aKG->TCA TCA->mTORC1 Energy (ATP)

Caption: Glutamine uptake and its role in the mTORC1 signaling pathway.

Experimental Workflow for Dipeptide Efficacy Comparison

The following diagram outlines a typical workflow for comparing the efficacy of different glutamine sources in cell culture.

Experimental_Workflow start Start inoculum Inoculum Expansion (Shake Flasks) start->inoculum bioreactor Bioreactor Seeding (3 Groups: L-Gln, Ala-Gln, Gly-Gln) inoculum->bioreactor fedbatch Fed-Batch Culture (Daily Feeding) bioreactor->fedbatch sampling Daily Sampling fedbatch->sampling analysis Analysis sampling->analysis cell_metrics Cell Density & Viability analysis->cell_metrics metabolites Metabolite Levels (Ammonia, Lactate) analysis->metabolites titer Product Titer (HPLC) analysis->titer data_analysis Data Analysis & Comparison cell_metrics->data_analysis metabolites->data_analysis titer->data_analysis end End data_analysis->end

References

D-Alanyl-L-Glutamine: A Superior Alternative to L-Glutamine in Research and Bioproduction

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

L-glutamine is a conditionally essential amino acid vital for numerous biological processes, serving as a primary energy source for rapidly dividing cells, a precursor for nucleotide synthesis, and a key component in nitrogen transport. Despite its importance, L-glutamine's utility in aqueous solutions is hampered by its inherent instability. It spontaneously degrades into ammonia (B1221849) and pyroglutamic acid, leading to reduced nutrient availability and the accumulation of cytotoxic ammonia.[1][2][3] This guide provides a comprehensive comparison of L-glutamine with its stabilized dipeptide form, D-alanyl-L-glutamine (Ala-Gln), highlighting the latter's advantages supported by experimental data. While the vast majority of research focuses on L-alanyl-L-glutamine, the principles of enhanced stability and bioavailability are applicable to dipeptide forms of glutamine in general.

Physicochemical Properties: Stability and Solubility

The primary advantage of D-Ala-Gln lies in its superior stability in aqueous solutions. The peptide bond in this compound protects the glutamine residue from the intramolecular cyclization that leads to degradation.[4]

Table 1: Stability Comparison of L-Glutamine and this compound in Solution
ParameterL-GlutamineThis compoundReference
Degradation Products Ammonia, 5-pyrrolidone-2-carboxylic acidL-Alanine, L-Glutamine (via enzymatic cleavage)[1][2][5]
Half-life in media at 37°C Significantly shorterSignificantly longer[1]
Ammonia Generation (in media at 37°C for 30 days) Rapid and continuous increaseSignificantly lower and slower increase[6]
Shelf-life at 25°C (pH 6.0) Not specified, but known to be shortPredicted to be 5.3 years[5]
Heat Stability Degrades upon autoclavingStable during autoclaving (<5% loss at 121°C for 30 min)[4]
L-Glutamine Degradation Pathway

The instability of L-glutamine in solution is a critical drawback. The following diagram illustrates its degradation into cytotoxic byproducts.

LGln L-Glutamine Pyro Pyroglutamic Acid LGln->Pyro Spontaneous Cyclization Ammonia Ammonia (NH₃) LGln->Ammonia H2O H₂O Products Degradation Products

Caption: L-Glutamine degradation pathway.

Bioavailability and Cellular Metabolism

This compound not only offers superior stability but also enhanced bioavailability. Dipeptides are absorbed by the body via specific transporters, which can be more efficient than the transport of free amino acids.[7]

Table 2: Bioavailability Comparison
ParameterL-GlutamineThis compoundReference
Peak Plasma Glutamine Increase (after oral ingestion) 179 ± 61 µmol/L284 ± 84 µmol/L[8]
Area Under the Curve (AUC 0-4h) 127 ± 61 µmol∙h∙L⁻¹284 ± 154 µmol∙h∙L⁻¹[8]
Intestinal Absorption Used extensively by enterocytesMore effective intestinal absorption than the free form[7][9]

Once inside the cell, this compound is efficiently cleaved by intracellular peptidases to release L-glutamine and L-alanine, which can then be utilized in various metabolic pathways.[4]

This compound Cellular Uptake and Metabolism

The following diagram illustrates how this compound enters the cell and is metabolized to provide a steady supply of L-glutamine.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space AlaGln_ext This compound AlaGln_int This compound AlaGln_ext->AlaGln_int Peptide Transporter Peptidases Intracellular Peptidases AlaGln_int->Peptidases LGln L-Glutamine Peptidases->LGln LAla L-Alanine Peptidases->LAla Metabolism Cellular Metabolism (Energy, Protein Synthesis, etc.) LGln->Metabolism LAla->Metabolism

Caption: this compound cellular metabolism.

Performance in Experimental Models

The theoretical benefits of this compound translate into tangible improvements in various experimental settings, from cell culture to in vivo models.

In Vitro Performance: Cell Culture

In cell culture, substituting L-glutamine with this compound leads to reduced ammonia accumulation, which in turn enhances cell viability, growth, and productivity, particularly in sensitive cell lines like CHO cells used for monoclonal antibody (MAb) production.[6]

Table 3: Performance in Cell Culture Models
Model SystemParameterL-GlutamineThis compoundReference
CHO Cells MAb Titer171 mg/L341 mg/L[6]
Apoptotic RatioHighestLowest[6]
Porcine Oocytes Blastocyst Formation Rate23.2 ± 2.7%36.4 ± 3.6%[10]
Blastocyst Total Cell NumberLowerSignificantly Higher[10]
IEC-6 Cells (Intestinal Epithelial) Cell Proliferation (after 5-FU damage)+60.8%+55.9%[11]
Cell Migration (after 5-FU damage)+49.7%+83.1%[11]
IPEC-J2 Cells (Porcine Enterocytes) Cell ViabilityNo significant differenceNo significant difference[12][13]
ATP ProductionLowerHigher[12][13]
In Vivo Performance

In animal models, this compound has demonstrated superior efficacy in maintaining intestinal integrity and supporting metabolic function during periods of stress.

Table 4: Performance in In Vivo Models
Model SystemParameterL-GlutamineThis compoundReference
Undernourished Mice Jejunal Crypt DensityReducedRestored to normal[14]
Type 1 Diabetic Rats Jejunum MorphophysiologyPositive effectsPositive effects[7]
Rats with Insulin-Induced Hypoglycemia Blood Glutamine Levels (High Dose)LowerHigher[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of protocols used in key comparative studies.

Protocol 1: Stability Assessment by HPLC

This protocol is used to determine the degradation rate of L-glutamine and this compound in solution.

  • Sample Preparation: Prepare solutions of L-glutamine or this compound in the desired medium (e.g., DMEM) at a specific concentration (e.g., 12 mmol/L).[6]

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).[6]

  • Sampling: Collect aliquots at various time points (e.g., daily for several days or weeks).[1]

  • Analysis: Analyze the concentration of the parent compound and its degradation products (e.g., ammonia) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2] The reaction order is typically pseudo-first-order.[2][5]

Protocol 2: Cell Viability and Proliferation Assay

This protocol assesses the effect of L-glutamine or this compound on cell growth.

  • Cell Seeding: Plate cells (e.g., CHO, IPEC-J2) in multi-well plates in their respective growth media.

  • Treatment: Replace the medium with a medium containing either L-glutamine or this compound at the desired concentration (e.g., 2.5 mM).[12][13]

  • Incubation: Culture the cells for a defined period (e.g., 48 hours).

  • Quantification:

    • Viability: Use the trypan blue exclusion method to count viable and non-viable cells.[6]

    • Proliferation: Use assays such as WST-1 or 5′-ethynyl-2′-deoxyuridine (EdU) incorporation to measure metabolic activity or DNA synthesis, respectively.[11][12][13]

Protocol 3: In Vivo Bioavailability Study

This protocol measures the plasma concentration of glutamine after oral administration.

  • Subjects: Use healthy human subjects or animal models (e.g., rats).[8][9]

  • Administration: Administer a defined dose of L-glutamine or an equimolar dose of this compound orally after a fasting period.[8]

  • Blood Sampling: Collect blood samples at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4 hours).[8]

  • Plasma Analysis: Separate plasma and analyze for L-glutamine concentration using methods like HPLC or mass spectrometry.[8]

  • Pharmacokinetic Analysis: Calculate key parameters such as peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[8]

Experimental Workflow: A Comparative Study

The following diagram outlines a typical workflow for comparing L-glutamine and this compound in a cell culture experiment.

start Start: Cell Culture Experiment prep Prepare Culture Media start->prep split Split Cell Culture into Two Groups prep->split gln Group 1: Supplement with L-Glutamine split->gln Control alagln Group 2: Supplement with this compound split->alagln Experimental culture Incubate at 37°C gln->culture alagln->culture analysis Perform Analyses at Time Points culture->analysis viability Cell Viability (Trypan Blue) analysis->viability ammonia Ammonia Concentration (HPLC) analysis->ammonia product Product Titer (e.g., ELISA for MAb) analysis->product results Compare Results viability->results ammonia->results product->results

Caption: Workflow for comparing L-Gln and this compound.

Conclusion

The experimental evidence overwhelmingly supports D-alanyl-L-glutamine as a superior alternative to L-glutamine for applications requiring aqueous solutions, such as cell culture media and parenteral nutrition. Its enhanced stability prevents the accumulation of toxic ammonia, leading to improved cell health, longevity, and productivity. Furthermore, its greater bioavailability makes it a more effective option for in vivo studies and potential clinical applications. For researchers seeking reproducible and optimal results, the substitution of L-glutamine with this compound is a scientifically sound and highly recommended strategy.

References

D-Ala-Gln vs. L-Ala-Gln: An In Vivo Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic dipeptides, L-alanyl-L-glutamine (B1664493) (l-Ala-Gln) has garnered significant attention for its superior stability and solubility compared to its constituent amino acid, L-glutamine. This has led to its widespread investigation and use in clinical nutrition and various therapeutic areas. Conversely, its stereoisomer, D-alanyl-L-glutamine (d-Ala-Gln), remains largely unexplored in in vivo settings. This guide provides a comprehensive head-to-head comparison based on available experimental data for l-Ala-Gln and highlights the conspicuous absence of in vivo research on this compound, offering a perspective for future research.

I. Physicochemical and Pharmacokinetic Properties

L-Ala-Gln is designed for enhanced stability in aqueous solutions, overcoming the limitations of L-glutamine which degrades into cytotoxic ammonia (B1221849) and pyroglutamic acid.[1][2] This stability makes it ideal for parenteral nutrition solutions.[1][2] In contrast, while this compound is chemically feasible, it is often considered an undesired byproduct in the synthesis of l-Ala-Gln due to racemization. The in vivo fate of this compound is not documented in the scientific literature.

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterThis compoundl-Ala-Gln
Solubility in Water Data not available~586 g/L (significantly higher than L-glutamine)[1]
Stability in Solution Data not availableHigh; resistant to heat sterilization[1][2]
In Vivo Half-life Data not availableApproximately 0.26 hours in ICU patients[3]
Bioavailability Data not availableOrally administered l-Ala-Gln leads to a significant increase in plasma glutamine levels, suggesting good absorption.[4]
Metabolism Data not availableRapidly hydrolyzed in vivo to L-alanine and L-glutamine.[5]
Excretion Data not availableMinimal renal excretion of the intact dipeptide.[3]

II. In Vivo Efficacy and Physiological Effects

The physiological effects of l-Ala-Gln have been extensively studied across various animal models and human clinical trials. These studies have demonstrated its benefits in maintaining gut barrier function, modulating immune responses, and providing a readily available source of glutamine. Due to the lack of in vivo studies, the physiological effects of this compound remain hypothetical.

Table 2: Comparison of In Vivo Efficacy and Physiological Effects

Area of InvestigationThis compoundl-Ala-Gln
Gut Barrier Function Data not availableMaintains intestinal mucosal morphology and barrier function in rats challenged with 5-fluorouracil (B62378).[6]
Immune Modulation Data not availableIn growing laying hens, dietary supplementation with l-Ala-Gln increased IgG, IL-1, IL-2, and IL-6 levels.[7]
Parenteral Nutrition Data not availableImproves nutritional status, shortens hospitalization, and reduces infection incidence in liver transplant patients.[8]
Exercise Performance Data not availableIngestion of l-Ala-Gln with a sports drink improved time to exhaustion during high-intensity exercise in endurance-trained men.[9]
Retinal Neurodegeneration Data not availableAmeliorates retinal neurodegeneration in a streptozotocin-induced diabetic rat model by reducing inflammation and enhancing glucose metabolism.[10]
Pancreatic β-cell Function Data not availableProtects pancreatic β-cells from inflammatory challenge ex vivo.[11]

III. Experimental Methodologies

The following are summaries of experimental protocols used in key in vivo studies of l-Ala-Gln.

A. Pharmacokinetic Analysis in ICU Patients
  • Study Design: A randomized, double-blind, placebo-controlled study was conducted on 20 ICU patients.

  • Intervention: Patients received an intravenous infusion of 0.5 g/kg/day of l-Ala-Gln (20%) or saline over 4 hours.

  • Data Collection: Blood samples were collected at baseline and at regular intervals during and after the infusion to measure plasma concentrations of alanyl-glutamine, alanine, glutamine, and glutamate. Urine was also collected to measure the excretion of the dipeptide and its constituent amino acids.

  • Analysis: Pharmacokinetic parameters, including half-life and distribution volume, were calculated from the plasma concentration-time data.[3]

B. Gut Barrier Function in a Rat Model of Chemotherapy-Induced Mucositis
  • Animal Model: Male Wistar rats were used.

  • Intervention: Rats were randomized to receive total parenteral nutrition (PN) with or without 3% l-Ala-Gln supplementation for 7 days. On day 4, intestinal injury was induced by administration of 5-fluorouracil (5-FU).

  • Assessment of Intestinal Permeability: Intestinal permeability was assessed by measuring the urinary excretion of orally administered lactulose (B1674317) and mannitol.

  • Histological Analysis: Jejunal mucosal structure was examined to assess morphological changes.

  • Bacterial Translocation: Mesenteric lymph nodes were cultured to determine the rate of bacterial translocation.[6]

IV. Signaling Pathways and Experimental Workflow

A. L-Ala-Gln Metabolism and Utilization

The primary in vivo function of l-Ala-Gln is to serve as a stable and soluble carrier for L-glutamine and L-alanine. Upon administration, it is rapidly hydrolyzed by peptidases present in plasma and tissues, releasing the individual amino acids which then enter their respective metabolic pathways.

G L-Ala-Gln (in circulation) L-Ala-Gln (in circulation) Hydrolysis (Peptidases) Hydrolysis (Peptidases) L-Ala-Gln (in circulation)->Hydrolysis (Peptidases) L-Alanine L-Alanine Hydrolysis (Peptidases)->L-Alanine L-Glutamine L-Glutamine Hydrolysis (Peptidases)->L-Glutamine Energy Production (Gluconeogenesis) Energy Production (Gluconeogenesis) L-Alanine->Energy Production (Gluconeogenesis) Protein Synthesis Protein Synthesis L-Alanine->Protein Synthesis L-Glutamine->Protein Synthesis Energy Source for Enterocytes & Immune Cells Energy Source for Enterocytes & Immune Cells L-Glutamine->Energy Source for Enterocytes & Immune Cells Nucleotide Synthesis Nucleotide Synthesis L-Glutamine->Nucleotide Synthesis Glutathione Synthesis (Antioxidant) Glutathione Synthesis (Antioxidant) L-Glutamine->Glutathione Synthesis (Antioxidant)

In vivo hydrolysis and metabolic fate of L-Ala-Gln.

B. Experimental Workflow for Assessing Gut Barrier Function

The following diagram illustrates the typical workflow for an in vivo experiment investigating the effects of l-Ala-Gln on gut barrier function.

G cluster_0 Animal Model Preparation cluster_1 Experimental Intervention cluster_2 Outcome Assessment Acclimatization Acclimatization Surgical Catheterization Surgical Catheterization Acclimatization->Surgical Catheterization Randomization Randomization Surgical Catheterization->Randomization Control Group (Standard PN) Control Group (Standard PN) Randomization->Control Group (Standard PN) Treatment Group (L-Ala-Gln PN) Treatment Group (L-Ala-Gln PN) Randomization->Treatment Group (L-Ala-Gln PN) Induction of Gut Injury (e.g., 5-FU) Induction of Gut Injury (e.g., 5-FU) Control Group (Standard PN)->Induction of Gut Injury (e.g., 5-FU) Treatment Group (L-Ala-Gln PN)->Induction of Gut Injury (e.g., 5-FU) Intestinal Permeability Assay Intestinal Permeability Assay Induction of Gut Injury (e.g., 5-FU)->Intestinal Permeability Assay Histological Analysis of Intestine Histological Analysis of Intestine Induction of Gut Injury (e.g., 5-FU)->Histological Analysis of Intestine Assessment of Bacterial Translocation Assessment of Bacterial Translocation Induction of Gut Injury (e.g., 5-FU)->Assessment of Bacterial Translocation

Workflow for in vivo gut barrier function studies.

V. Conclusion and Future Directions

The existing body of research overwhelmingly supports the beneficial effects of l-Ala-Gln in various in vivo models and clinical settings, primarily owing to its enhanced stability and its role as an efficient delivery vehicle for L-glutamine. The stark absence of in vivo data for this compound makes a direct, data-driven comparison impossible. It is plausible that the D-isomer would exhibit significantly different, if any, biological activity due to the stereospecificity of enzymes involved in its hydrolysis and the subsequent metabolism of D-alanine. Future research could explore the in vivo fate and potential biological effects of this compound, which would not only satisfy scientific curiosity but also definitively clarify why the L-isomer is the preferred form for clinical and research applications. However, based on the current scientific literature, l-Ala-Gln is the only one of the two with demonstrated in vivo efficacy and a well-characterized safety profile.

References

A Comparative Guide to the Potential Antibacterial Roles of D-Alanine and L-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. While the dipeptide d-Alanyl-L-Glutamine (d-Ala-Gln) is not established as an antibacterial agent in current scientific literature, its constituent amino acids, D-Alanine and L-Glutamine, exhibit noteworthy activities that are highly relevant to antibacterial research. D-Alanine is a fundamental component of the bacterial cell wall, and its analogues can disrupt this structure. L-Glutamine has been identified as a potent sensitizer, capable of enhancing the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria.

This guide provides a comparative analysis of the distinct mechanisms of action associated with D-amino acids and L-Glutamine. It presents experimental data from published studies, details relevant laboratory protocols, and offers a framework for evaluating the potential of these and other amino acid-based compounds in the development of new antibacterial therapies.

Mechanisms of Action: A Comparative Overview

The potential antibacterial strategies derived from D-Alanine and L-Glutamine are fundamentally different. D-amino acids can act as direct antibacterial or anti-biofilm agents by interfering with cell wall integrity, whereas L-Glutamine acts as an adjuvant, boosting the power of existing antibiotics.

D-Amino Acids: Targeting Bacterial Cell Wall Integrity and Biofilms

D-Alanine is an essential building block of peptidoglycan, the rigid polymer that forms the bacterial cell wall.[1][2][3][4] The terminal D-Alanyl-D-Alanine dipeptide of the peptidoglycan precursor is critical for the cross-linking reactions that give the cell wall its strength.[2][3][4] This structure is absent in mammalian cells, making it an excellent target for antibiotics.[1][5]

Exogenous D-amino acids, including isomers of leucine, methionine, tryptophan, and tyrosine, can interfere with this process.[6][7][8][9] They are thought to be incorporated into the peptidoglycan chains in place of D-Alanine, disrupting the natural sequence and weakening the cell wall.[6] Furthermore, specific D-amino acids have been shown to trigger the disassembly of biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics.[8][9][10][11][12] This action is linked to the release of amyloid fibers that hold the biofilm matrix together.[9][12]

The mechanism of cell wall disruption by D-amino acids can be compared to established cell wall synthesis inhibitors like β-lactams and glycopeptides.

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B enzymes UDP_NAM_Peptide UDP-NAM-pentapeptide (ends in L-Ala-D-Ala-D-Ala) UDP_NAM->UDP_NAM_Peptide MurC-F ligases (adds amino acids) Lipid_I Lipid I UDP_NAM_Peptide->Lipid_I MraY Lipid_II Lipid II (Precursor) Lipid_I->Lipid_II MurG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_Chain->Crosslinked_PG Transpeptidation (PBP) DAA Exogenous D-Amino Acids DAA->UDP_NAM_Peptide Incorporation, disrupts precursor Vancomycin Vancomycin Vancomycin->Lipid_II Binds D-Ala-D-Ala, blocks transglycosylation BetaLactam β-Lactams BetaLactam->Peptidoglycan_Chain Inhibits PBP, blocks transpeptidation

Caption: Peptidoglycan synthesis pathway and points of antibiotic inhibition.
L-Glutamine: Potentiating Antibiotics Against MDR Bacteria

Recent studies have revealed a powerful synergistic effect between L-glutamine and various classes of antibiotics, including β-lactams, aminoglycosides, and quinolones, against MDR Gram-negative and Gram-positive bacteria.[13][14][15][16] L-Glutamine does not kill the bacteria directly but acts as a potentiator or adjuvant.

The proposed mechanism involves metabolic reprogramming. Exogenous L-glutamine stimulates the influx of antibiotics into the bacterial cell, leading to an intracellular accumulation that surpasses the levels bacteria can tolerate or expel via efflux pumps.[13][14][17] This increased uptake is thought to be mediated by a signaling pathway involving the promotion of nucleoside biosynthesis, which in turn upregulates outer membrane porins like OmpF.[13][14] By overcoming the bacteria's defense mechanisms, L-glutamine can restore the effectiveness of antibiotics to which the bacteria had become resistant.[17]

Glutamine_Potentiation_Pathway Gln_ext Exogenous L-Glutamine Gln_int Intracellular L-Glutamine Gln_ext->Gln_int Uptake Nucleoside Nucleoside Biosynthesis (e.g., Inosine) Gln_int->Nucleoside Stimulates CpxA_R CpxA/CpxR Two-Component System Nucleoside->CpxA_R Interacts with OmpF OmpF Porin Upregulation CpxA_R->OmpF Activates Antibiotic_int Increased Intracellular Antibiotic Concentration OmpF->Antibiotic_int Antibiotic_ext Antibiotic (extracellular) Antibiotic_ext->OmpF Influx via Porin Bacterial_Cell Bacterial Cell Death Antibiotic_int->Bacterial_Cell

Caption: Proposed pathway for L-Glutamine-mediated antibiotic potentiation.

Comparative Experimental Data

The following tables summarize quantitative data from published research, highlighting the antibacterial and antibiotic-potentiating effects of D-amino acids and L-glutamine, respectively. For context, a table of Minimum Inhibitory Concentrations (MICs) for conventional antibiotics is also provided.

Table 1: Biofilm Inhibition and Dispersal by D-Amino Acids

D-Amino Acid(s) Bacterial Strain Effect Effective Concentration Reference
D-Tyr, D-Met, D-Trp, D-Leu (mixture) Bacillus subtilis Disrupted existing biofilm 2.5 nM (each) [11]
D-Tyr Bacillus subtilis Prevented biofilm formation 3 µM [9]
D-Tyr, D-Met, D-Trp, D-Leu (mixture) Staphylococcus aureus Prevented biofilm formation Effective, concentration not specified [9][12]
D-Tyr, D-Met, D-Trp, D-Leu (mixture) Pseudomonas aeruginosa Prevented biofilm formation Effective, concentration not specified [9][12]

| D-Pro, D-Phe, D-Tyr (mixture) | Staphylococcus aureus | Inhibited biofilm formation | 10 µM |[18] |

Table 2: L-Glutamine-Mediated Potentiation of Antibiotics

Antibiotic Bacterial Strain L-Glutamine Conc. Observed Synergistic Effect Reference
Ampicillin Uropathogenic E. coli 20 mM Significant increase in killing [13]
Gentamicin (B1671437) MRSA (USA300) 5 mM Potentiated killing efficacy [15][16]
Gentamicin Listeria monocytogenes 5 mM Synergistic bactericidal effect [16]
Gentamicin Corynebacterium diphtheriae 5 mM Synergistic bactericidal effect [16]

| Rifampicin | Mycobacterium smegmatis (persisters) | 2-10 mM | Dose-dependent decrease in tolerance |[19] |

Table 3: Example MICs of Conventional Antibiotics for Quality Control Strains

Antibiotic Bacterial Strain ATCC Number Typical MIC Range (µg/mL)
Ampicillin Escherichia coli 25922 2 - 8
Vancomycin Staphylococcus aureus 29213 0.5 - 2
Gentamicin Pseudomonas aeruginosa 27853 0.5 - 4

| Oxacillin | Staphylococcus aureus | 29213 | 0.12 - 0.5 |

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antibacterial activity. Below are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and for assessing biofilm inhibition.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[20][21]

Materials:

  • 96-well sterile flat-bottom microtiter plates

  • Test compound (e.g., D-amino acid) stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Multichannel pipette

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare bacterial inoculum. Adjust to 0.5 McFarland standard. B 2. Dilute inoculum in broth to ~5 x 10^5 CFU/mL. A->B C 3. Prepare serial two-fold dilutions of test compound in a 96-well plate. B->C D 4. Inoculate wells with the diluted bacterial suspension. C->D E 5. Include growth control (no compound) and sterility control (no bacteria) wells. D->E F 6. Incubate plate at 35-37°C for 16-20 hours. E->F G 7. Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[21] Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 100 µL of this stock to well 1. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control and well 12 as the sterility control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[21]

  • Result Interpretation: After incubation, visually determine the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). This concentration is the MIC.

Protocol 2: Biofilm Inhibition Assay by Crystal Violet Staining

This method quantifies the ability of a compound to prevent the formation of a biofilm on a plastic surface.

Materials:

  • 96-well sterile flat-bottom microtiter plates (tissue-culture treated)

  • Test compound

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth with glucose)

  • Bacterial culture

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or Acetic Acid (30%)

  • Plate reader (absorbance at ~570-595 nm)

Workflow Diagram:

Biofilm_Assay_Workflow A 1. Add bacterial culture and test compound at various concentrations to 96-well plate. B 2. Incubate plate under static conditions (e.g., 24-48 hours at 37°C). A->B C 3. Discard medium and gently wash wells with PBS or water to remove planktonic cells. B->C D 4. Air dry or heat-fix the plate. C->D E 5. Stain the adherent biofilm with 0.1% Crystal Violet solution. D->E F 6. Wash away excess stain and air dry. E->F G 7. Solubilize the bound stain with ethanol or acetic acid. F->G H 8. Read absorbance (e.g., 595 nm) to quantify biofilm mass. G->H

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Procedure:

  • Plate Setup: Add 100 µL of sterile growth medium to each well of a 96-well plate. Add 100 µL of the test compound at 2x the desired final concentration to the first column, then perform serial dilutions across the plate.

  • Inoculation: Prepare a bacterial inoculum from an overnight culture, diluted in fresh medium (e.g., to an OD₆₀₀ of 0.05). Add 100 µL of this inoculum to each well (except sterility controls).

  • Incubation: Cover the plate and incubate without shaking for 24 to 48 hours at 37°C.

  • Washing: Carefully discard the liquid content from the wells. Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent (planktonic) cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength between 570 and 595 nm using a microplate reader. A reduction in absorbance compared to the growth control indicates biofilm inhibition.

Conclusion and Future Directions

While there is no direct evidence to validate the antibacterial activity of the dipeptide this compound, this comparative analysis demonstrates that its constituent parts are involved in significant antibacterial mechanisms. D-amino acids show promise as agents that can disrupt bacterial cell walls and, perhaps more importantly, disperse antibiotic-resistant biofilms. Concurrently, L-glutamine has been established as a powerful adjuvant that can restore the efficacy of existing antibiotics against MDR pathogens.

For researchers and drug development professionals, these findings open several avenues for investigation:

  • Direct Activity of this compound: The dipeptide itself should be synthesized and tested for direct antibacterial or anti-biofilm activity using the protocols outlined here. Its unique stereochemistry may confer novel properties.

  • Pro-drug Potential: this compound could be investigated as a pro-drug that, upon enzymatic cleavage, releases both D-Alanine to potentially disrupt biofilms and L-Glutamine to potentiate co-administered antibiotics.

  • Synergistic Combinations: The combination of D-amino acids and L-glutamine with conventional antibiotics could be explored for synergistic effects, potentially creating multi-pronged attacks against complex infections.

The exploration of amino acids and their derivatives represents a promising frontier in the ongoing battle against antimicrobial resistance. The distinct yet complementary mechanisms of D-amino acids and L-glutamine highlight the potential for developing both novel standalone therapies and powerful adjuvant strategies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for D-Alanyl-L-Glutamine (d-Ala-Gln)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dipeptides such as D-Alanyl-L-Glutamine (d-Ala-Gln) is critical for ensuring product quality, stability, and safety. The presence of stereoisomers necessitates the use of analytical methods capable of chiral separation and precise measurement. This guide provides an objective comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The cross-validation of these methods is essential to guarantee the integrity and reproducibility of analytical data.

The Importance of Orthogonal Methods in Dipeptide Analysis

Cross-validation involves comparing the results from two or more distinct analytical methods, ideally based on different physicochemical principles (orthogonal methods), to analyze the same sample. This approach provides a higher degree of confidence in the analytical results. Consistent findings across different techniques strengthen the validity of the data, while discrepancies can highlight potential issues with a specific method or reveal unexpected sample characteristics.

Overview of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase: This is a widely used technique for separating enantiomers. Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the d- and l- forms of the dipeptide, leading to their separation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. It is particularly useful for identifying and quantifying impurities, including stereoisomers, at very low levels.[1]

Capillary Electrophoresis (CE): This high-resolution separation technique is well-suited for the analysis of charged molecules like dipeptides. By adding a chiral selector to the background electrolyte, enantiomeric separation of this compound can be achieved.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, routine quality control, or impurity profiling. The following tables summarize the key performance parameters for each technique based on published data for similar dipeptide stereoisomers.

Table 1: Comparison of Quantitative Performance Parameters for this compound Analysis

ParameterChiral HPLCLC-MS/MSCapillary Electrophoresis
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mL~5 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.5 ng/mL~15 µg/mL

Table 2: Qualitative Comparison of Analytical Methods

FeatureChiral HPLCLC-MS/MSCapillary Electrophoresis
Selectivity High for stereoisomersVery HighHigh
Sensitivity ModerateVery HighModerate
Throughput ModerateHighHigh
Cost ModerateHighLow to Moderate
Complexity ModerateHighModerate
Robustness HighModerateModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of alanyl-glutamine stereoisomers and related dipeptides.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound from its l-Ala-Gln counterpart.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak QN-AX, 5 µm, 150 mm x 4.6 mm.[1]

  • Mobile Phase: A mixture of methanol (B129727) and acetonitrile (B52724) with additives such as acetic acid and triethylamine (B128534) to optimize separation. The exact ratio should be optimized for the specific column batch.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound and l-Ala-Gln and inject them to construct a calibration curve.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.

    • Precision: Analyze replicate injections of a homogenous sample on the same day (intra-day precision) and on different days (inter-day precision).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound, especially at low concentrations.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: Chiralpak QN-AX, 5 µm, 150 mm x 4.6 mm, or a similar chiral column.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve separation.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard. For the alanyl-glutamine epimers, a transition of m/z 218.1 -> 84.1 can be monitored.[1]

  • Sample Preparation: Similar to HPLC, with dilution to a lower concentration range (e.g., ng/mL) depending on the sensitivity of the instrument.

  • Validation Parameters: Follow ICH guidelines for validation, including specificity, linearity, accuracy, precision, LOD, and LOQ.

Capillary Electrophoresis (CE)

This technique provides an alternative high-resolution separation method.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 50 cm.

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 2.5 containing a chiral selector such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin). The concentration of the chiral selector should be optimized.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the sample in the background electrolyte at a concentration of about 0.5 mg/mL.

  • Validation Parameters: Assess linearity, accuracy, and precision as described for the HPLC method.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the general principle of a chiral HPLC separation.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion define_attributes Define Analytical Attributes (e.g., Purity, Concentration) select_methods Select Orthogonal Methods (e.g., Chiral HPLC, LC-MS/MS, CE) define_attributes->select_methods Input for method_dev_val Method Development & Individual Validation select_methods->method_dev_val Leads to analyze_samples Analyze Same Batches of this compound method_dev_val->analyze_samples Enables compare_results Compare Quantitative Results (e.g., using statistical tests) analyze_samples->compare_results Generates data for assess_discrepancies Assess Discrepancies & Investigate Root Cause compare_results->assess_discrepancies Identifies conclusion Conclusion on Method Equivalency & Data Reliability compare_results->conclusion Supports assess_discrepancies->conclusion Informs

Caption: Workflow for the cross-validation of analytical methods.

ChiralSeparation cluster_injection cluster_column Chiral HPLC Column cluster_detection cluster_molecules mixture This compound & l-Ala-Gln Mixture p1 Chiral Stationary Phase (CSP) mixture->p1 Mobile Phase Flow detector Detector p1->detector Differential Elution chromatogram Chromatogram detector->chromatogram Signal Output d_Ala_Gln This compound l_Ala_Gln l-Ala-Gln

Caption: Principle of chiral separation by HPLC.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data for this compound. Chiral HPLC, LC-MS/MS, and Capillary Electrophoresis each offer distinct advantages for the analysis of this dipeptide. Chiral HPLC provides a robust and cost-effective method for routine analysis. LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for trace-level impurity analysis and definitive identification. Capillary Electrophoresis presents a high-resolution alternative with low sample and reagent consumption. The choice of method will depend on the specific analytical requirements, and a thorough cross-validation will ensure that the generated data is accurate, reliable, and fit for its intended purpose in research and pharmaceutical development.

References

D-Alanyl-L-Glutamine vs. Free D-Alanine: A Comparative Guide to Their Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of D-Alanyl-L-Glutamine (d-Ala-Gln) and free d-alanine (B559566). Due to a scarcity of direct comparative studies on this compound, this document extrapolates potential metabolic pathways and effects based on established knowledge of L-alanyl-L-glutamine (B1664493), general dipeptide metabolism, and the known metabolic fate of free d-alanine. All quantitative data and experimental protocols are presented to facilitate further research in this area.

Introduction

D-amino acids, once thought to be rare in higher organisms, are now recognized for their physiological significance. D-alanine, in particular, has been identified in mammalian endocrine and nervous tissues, suggesting a role in physiological processes.[1] Its metabolic pathway is primarily governed by the enzyme D-amino acid oxidase (DAAO), which catabolizes d-alanine into pyruvate, ammonia, and hydrogen peroxide.[2][3] The dipeptide form, D-Alanyl-L-Glutamine, is proposed as a more stable and potentially more bioavailable source of d-alanine, drawing parallels from its L-isomer counterpart, L-alanyl-L-glutamine, which enhances the bioavailability of L-glutamine.[2][4] This guide explores the known metabolic effects of free d-alanine and the hypothesized metabolic advantages of this compound.

Quantitative Data Comparison

ParameterFree D-Alanine (Administered Orally)D-Alanyl-L-Glutamine (Administered Orally)Rationale for Hypothesized Difference
Plasma D-Alanine Peak Concentration (Cmax) LowerHigherDipeptide transport via the PepT1 transporter is often more efficient than individual amino acid transporters, leading to greater absorption of the constituent amino acid.[4][5]
Time to Peak Concentration (Tmax) ShorterLongerIntact dipeptide absorption followed by hydrolysis would likely result in a slightly delayed but more sustained release of d-alanine into the bloodstream.[4]
Area Under the Curve (AUC) - Bioavailability LowerHigherIncreased stability in the gut and more efficient transport is expected to lead to greater overall bioavailability of d-alanine from the dipeptide form.[2][4]
Urinary Excretion HigherLowerMore efficient absorption and cellular utilization of d-alanine from the dipeptide would likely result in less free d-alanine being cleared by the kidneys.
Tissue Distribution (e.g., Liver, Kidney, Brain) Standard uptake via amino acid transportersPotentially enhanced uptake in tissues with high dipeptidase activityFollowing hydrolysis, the liberated d-alanine would follow its usual distribution, but the initial dipeptide may have different tissue affinities.

Metabolic Pathways and Signaling

The metabolic fate of free d-alanine is well-established. In mammals, it is primarily catabolized by D-amino acid oxidase (DAAO), an enzyme predominantly found in the liver and kidneys.[2][6] The proposed metabolic pathway for this compound involves its initial absorption as an intact dipeptide, followed by hydrolysis and subsequent metabolism of its constituent amino acids.

Signaling Pathways

dot

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream d_Ala_Gln This compound PepT1 PepT1 Transporter d_Ala_Gln->PepT1 Transport free_d_Ala_lumen Free d-alanine AAT Amino Acid Transporters free_d_Ala_lumen->AAT Transport d_Ala_Gln_intra This compound PepT1->d_Ala_Gln_intra Peptidases Cytosolic Peptidases d_Ala_Gln_intra->Peptidases Hydrolysis free_d_Ala_intra Free d-alanine Peptidases->free_d_Ala_intra free_l_Gln_intra L-glutamine Peptidases->free_l_Gln_intra free_d_Ala_blood Free d-alanine free_d_Ala_intra->free_d_Ala_blood Export free_l_Gln_blood L-glutamine free_l_Gln_intra->free_l_Gln_blood Export AAT->free_d_Ala_intra

Fig. 1: Proposed intestinal absorption of this compound vs. free d-alanine.

dot

cluster_liver_kidney Hepatocyte / Renal Cell free_d_Ala Free d-alanine DAAO D-amino acid oxidase (DAAO) free_d_Ala->DAAO Oxidative Deamination Pyruvate Pyruvate DAAO->Pyruvate Ammonia NH3 DAAO->Ammonia H2O2 H2O2 DAAO->H2O2 TCA TCA Cycle Pyruvate->TCA Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Urea_Cycle Urea Cycle Ammonia->Urea_Cycle

Fig. 2: Metabolic fate of free d-alanine in mammalian cells.

Experimental Protocols

To empirically validate the hypothesized metabolic differences between this compound and free d-alanine, the following experimental protocols are proposed:

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To compare the plasma bioavailability of d-alanine following oral administration of this compound versus free d-alanine.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.

  • Test Articles:

    • Group 1: Free d-alanine (e.g., 100 mg/kg body weight) in a water vehicle.

    • Group 2: this compound (at a dose equimolar in d-alanine to Group 1) in a water vehicle.

    • Group 3: Vehicle control (water).

  • Administration: Oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose (0) and at 15, 30, 60, 90, 120, 180, and 240 minutes post-administration into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of d-alanine and this compound are quantified using a validated HPLC-MS/MS method. This involves protein precipitation, derivatization with a chiral reagent (e.g., Marfey's reagent) to separate D- and L-isomers, followed by chromatographic separation and mass spectrometric detection.[7][8]

  • Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated for plasma d-alanine concentrations in each group.

dot

start Fasted Rats (n=6/group) gavage Oral Gavage start->gavage group1 Free d-alanine gavage->group1 group2 This compound gavage->group2 sampling Serial Blood Sampling (0-240 min) group1->sampling group2->sampling analysis HPLC-MS/MS Analysis (Chiral Derivatization) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

References

Safety Operating Guide

Proper Disposal of D-Alanyl-L-Glutamine (d-Ala-Gln): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of D-Alanyl-L-Glutamine (d-Ala-Gln), a dipeptide used in various research applications. While specific data for the D-isoform is limited, information from its stereoisomer, L-Alanyl-L-Glutamine, offers a strong basis for safe handling and disposal protocols.

Core Safety and Handling

According to safety data sheets for the closely related L-Alanyl-L-Glutamine, the substance is not classified as hazardous.[1][2][3] However, adherence to standard laboratory safety protocols is essential. When handling this compound, researchers should wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[2][4]

In case of a spill, the area should be contained promptly. For solid this compound, the material should be carefully swept up to avoid generating dust.[4][5] For solutions, an inert absorbent material should be used.[4] Following the initial cleanup, the affected area should be thoroughly decontaminated.

Quantitative Data

For reference, the following quantitative data, primarily for L-Alanyl-L-Glutamine, is provided. Stereoisomers share the same molecular weight and formula.

PropertyValueSource
Molecular Formula C₈H₁₅N₃O₄[5]
Molecular Weight 217.22 g/mol [5]
Appearance White Solid[2]
Melting Point 213 - 220 °C[2]
Oral TDLO (Rat) 12.5 mg/kg[3]

Disposal Procedure

The primary guideline for chemical disposal is to adhere to local, state, and federal regulations.[4] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[4][6] Based on available data, this compound can be disposed of as non-hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound, including contaminated labware (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled chemical waste container.[6]

  • Labeling: Label the container with "Chemical Waste," the contents ("D-Alanyl-L-Glutamine"), and the accumulation start date.[6]

  • Storage: Store the waste container in a designated satellite accumulation area. Ensure the container is kept closed except when adding waste and is stored separately from incompatible materials, such as strong oxidizers.[1][7]

  • Pickup: Arrange for waste pickup through your institution's EHS office.[8]

What to Avoid:

  • Do not pour this compound waste down the drain unless explicitly authorized by your institution's EHS guidelines.[4][6]

  • Do not dispose of this compound in the regular trash.[6]

  • Do not mix with incompatible waste streams.

Experimental Workflow: Cell Culture Supplementation

Dipeptides like this compound are often used as stable sources of amino acids in cell culture media. The following diagram illustrates a typical workflow for supplementing cell culture media with this compound.

G cluster_prep Preparation cluster_culture Cell Culture cluster_waste Waste Disposal prep_1 Weigh solid This compound prep_2 Reconstitute in sterile H2O or buffer to create stock solution prep_1->prep_2 prep_3 Sterile filter stock solution (0.22 µm) prep_2->prep_3 culture_1 Aseptically add this compound stock to cell culture medium to desired final concentration prep_3->culture_1 Sterile Stock culture_2 Incubate cells with supplemented medium culture_1->culture_2 waste_1 Collect expired media & contaminated labware (pipette tips, flasks) culture_2->waste_1 Generated Waste waste_2 Dispose as chemical waste per institutional guidelines waste_1->waste_2

Caption: Workflow for supplementing cell culture media with this compound.

References

Comprehensive Safety and Handling Guide for D-Alanyl-L-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for handling D-Alanyl-L-Glutamine (d-Ala-Gln) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.[1][2]

PPE CategoryRecommended Equipment
Eye Protection Safety glasses or goggles.
Hand Protection Compatible chemical-resistant gloves.
Body Protection Standard laboratory coat.
Respiratory Protection Generally not required under normal use with adequate ventilation.[3] A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.[2][4]

Handling and Storage

Handling:

  • Ensure adequate ventilation in the work area.[1]

  • Avoid inhalation of dust and contact with eyes, skin, and clothing.[4][5]

  • Minimize dust generation and accumulation.[5]

  • Wash hands thoroughly after handling the substance.[1]

  • Should be handled by trained personnel.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.[4]

  • Store away from strong oxidizing agents.[6]

  • Recommended storage temperature is often -20°C.[1]

Accidental Release Measures

In the event of a spill:

  • Wear appropriate personal protective equipment, including chemical-resistant gloves.[1][4]

  • Avoid generating dust.[4][5] If it is a powder, you can wet the spill to prevent dust from becoming airborne.[6]

  • Absorb the spill or sweep it up and place it in a sealed container for disposal.[1][6]

  • Wash the spill area thoroughly after the material has been collected.[1][6]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek medical attention if irritation persists.[6]

  • Skin Contact: Wash the affected area with soap and plenty of water.[4][6] Remove contaminated clothing.[4]

  • Inhalation: Move the exposed person to fresh air.[4][6] If breathing is difficult, provide oxygen.[6] Seek medical attention if symptoms occur.[4]

  • Ingestion: Wash out the mouth with water.[1][4] Do not induce vomiting unless directed by medical personnel.[4] Seek medical attention if symptoms persist.[3]

Disposal Plan

Disposal of this compound should be in accordance with all applicable federal, state, and local regulations.[4][6] As a non-hazardous material, it can typically be disposed of with regular laboratory waste, but it is crucial to consult your institution's specific waste disposal protocols.[1][6] Waste should not be disposed of down the drain.

Experimental Workflow

Workflow for Handling this compound prep Preparation - Review SDS - Don PPE handling Handling - Weigh/dissolve in ventilated area - Avoid dust generation prep->handling storage Storage - Tightly sealed container - Store at recommended temperature handling->storage If not for immediate use cleanup Cleanup & Disposal - Decontaminate work surface - Dispose of waste per protocol handling->cleanup storage->handling For subsequent use

Caption: A diagram illustrating the key procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
d-Ala-Gln
Reactant of Route 2
Reactant of Route 2
d-Ala-Gln

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.